molecular formula C7H9NO2S B091686 3-(2-Thienyl)-L-alanine CAS No. 139-86-6

3-(2-Thienyl)-L-alanine

Número de catálogo: B091686
Número CAS: 139-86-6
Peso molecular: 171.22 g/mol
Clave InChI: WTOFYLAWDLQMBZ-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
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InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOFYLAWDLQMBZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177100
Record name 3-(2-Thienyl)-L-alanine
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22574-47-6, 22951-96-8
Record name 3-(2-Thienyl)alanine
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Record name beta-2-Thienyl-L-alanine
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Record name beta-2-Thienyl-L-alanine
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Record name 3-(2-Thienyl)-L-alanine
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Record name 3-(2-THIENYL)-L-ALANINE
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Record name .BETA.-2-THIENYL-L-ALANINE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thienyl group. This modification imparts unique physicochemical properties that make it a valuable building block in peptide synthesis and drug discovery.[1][2] Its incorporation into peptides can influence conformation, receptor binding, and metabolic stability. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental methodologies for their determination, and a discussion of its potential biological significance.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are essential for its application in experimental settings, including reaction setup, purification, and formulation.

PropertyValueSource(s)
CAS Number 22951-96-8[3][4][5]
Molecular Formula C₇H₉NO₂S[3][4][5]
Molecular Weight 171.22 g/mol [5]
Appearance White to off-white solid/powder[6]
Melting Point 255-263 °C (with decomposition)[3][4]
Boiling Point 315.9 ± 32.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Solubility Slightly soluble in water. Soluble in water at 2 mg/mL with the aid of ultrasound.[6]
pKa Experimental data not readily available. For the parent amino acid, L-alanine, the approximate pKa values are pKa₁ (α-carboxyl) ≈ 2.34 and pKa₂ (α-ammonium) ≈ 9.69.[7]
LogP (calculated) -1.0[8]
Optical Activity [α]20/D −30.5±1.5°, c = 1% in H₂O

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of this compound is finely powdered.

    • The powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-20 °C/minute initially.

    • A more precise measurement is obtained by repeating the process with a slower heating rate of 1-2 °C/minute near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

Solubility Determination (Gravimetric Method)

This method quantifies the solubility of the compound in a specific solvent.

  • Apparatus: Analytical balance, thermostatically controlled shaker, centrifuge, filtration apparatus.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

    • The mixture is agitated in a thermostatically controlled shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then centrifuged or filtered to remove undissolved solid.

    • A known volume of the clear supernatant is transferred to a pre-weighed container.

    • The solvent is evaporated, and the container with the dried residue is weighed.

    • The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).

pKa Determination (Potentiometric Titration)

This experiment determines the dissociation constants of the ionizable groups.

  • Apparatus: pH meter with a combination electrode, burette, stirrer, beaker.

  • Procedure:

    • A known concentration of this compound is dissolved in a known volume of deionized water.

    • The initial pH of the solution is recorded.

    • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each incremental addition.

    • The titration is continued until the pH drops significantly.

    • A separate, identical sample is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), with the pH recorded after each addition until it rises significantly.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions on the curve.

LogP Determination (Shake-Flask Method)

LogP, the partition coefficient, is a measure of a compound's lipophilicity.

  • Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • A solution of this compound of known concentration is prepared in one of the immiscible solvents (typically n-octanol or water).

    • Equal volumes of n-octanol and water are placed in a separatory funnel.

    • A known amount of the this compound solution is added.

    • The funnel is shaken for a set period to allow for partitioning between the two phases, and then left to stand for the phases to separate completely.

    • The concentration of the analyte in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a building block in peptide synthesis, its structural similarity to phenylalanine suggests potential biological activity.[1][9] The DL-form of 3-(2-Thienyl)-alanine has been identified as a phenylalanine antagonist, which could imply interference with metabolic pathways involving phenylalanine.[9]

Studies on the parent amino acid, L-alanine, have shown that it can influence cellular signaling. For instance, prolonged exposure of a pancreatic beta-cell line to L-alanine resulted in significant changes in the expression of genes involved in cellular signaling, metabolism, and apoptosis, and offered protection against cytokine-induced cell death.[10] While direct evidence for this compound in specific signaling pathways is limited, its role as a phenylalanine analogue suggests it may be a useful tool for probing biological systems that recognize phenylalanine.

Below is a logical workflow for investigating the potential biological activities of this compound.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Studies cluster_pathway Signaling Pathway Analysis cluster_invivo In Vivo Studies synthesis Synthesis and Purification of This compound physchem Physicochemical Characterization (as per protocols above) synthesis->physchem cell_culture Cell Culture Experiments (e.g., cancer cell lines, neuronal cells) physchem->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assays (MTT, etc.) treatment->viability protein_synthesis Protein Synthesis Analysis (e.g., radiolabeling) treatment->protein_synthesis enzyme_inhibition Enzyme Inhibition Assays (e.g., Phenylalanine Hydroxylase) treatment->enzyme_inhibition western_blot Western Blot Analysis (e.g., for key signaling proteins) treatment->western_blot gene_expression Gene Expression Analysis (qPCR, Microarray) treatment->gene_expression enzyme_inhibition->western_blot animal_model Animal Model Studies (e.g., disease models) gene_expression->animal_model pk_pd Pharmacokinetic and Pharmacodynamic Analysis animal_model->pk_pd

Caption: A logical workflow for investigating the biological activity of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable synthetic amino acid with well-defined core chemical properties. The experimental protocols outlined in this guide provide a framework for the accurate determination of its physicochemical parameters, which is essential for its application in research and development. While its direct involvement in specific biological signaling pathways requires further investigation, its role as a phenylalanine analogue presents opportunities for its use as a chemical probe and a building block for novel therapeutic agents.

References

An In-depth Technical Guide on the Biological Activity and Function of 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine, also known as L-2-thienylalanine, is a non-proteinogenic amino acid and a structural analog of the essential amino acid L-phenylalanine.[1][2] In this molecule, the phenyl group of phenylalanine is replaced by a thienyl group. This structural similarity is the basis for its primary biological activities, which predominantly involve the antagonism of phenylalanine's metabolic and transport pathways.[2][3] This technical guide provides a comprehensive overview of the biological activity, function, and experimental methodologies related to this compound.

Core Biological Activities and Functions

The primary biological activities of this compound stem from its ability to mimic L-phenylalanine, leading to competitive inhibition of enzymes and transport systems that recognize phenylalanine as a substrate.

Inhibition of Phenylalanine Hydroxylase (PAH)

The most well-documented activity of this compound is its role as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine.[4][5][6] This enzymatic step is critical in the metabolism of excess phenylalanine.[7] By competitively binding to the active site of PAH, this compound prevents the normal processing of phenylalanine.[4] This inhibitory effect has been studied as a potential method to induce experimental phenylketonuria (PKU) in animal models for research purposes.[4][8]

Inhibition of Phenylalanine Transport

This compound has been shown to competitively inhibit the intestinal transport and absorption of phenylalanine.[4][8] This suggests that it competes with phenylalanine for the same amino acid transporters in the gut. This property has been investigated for its potential therapeutic application in managing conditions characterized by high levels of phenylalanine, such as PKU.[8]

Antibacterial Activity

As a phenylalanine analog, this compound can inhibit bacterial growth.[1][3][9] This occurs because bacteria may mistakenly incorporate it into newly synthesized proteins in place of phenylalanine. The presence of this unnatural amino acid can lead to the formation of non-functional proteins, thereby halting bacterial growth and replication.[1] This principle is utilized in certain microbiological assays, such as the Guthrie test, which screens for PKU by assessing bacterial growth in the presence of a patient's blood sample on a medium containing a growth inhibitor like β-2-thienylalanine.[1] The high levels of phenylalanine in the blood of a PKU patient will out-compete the inhibitor, allowing for bacterial growth.[1]

Quantitative Data on Biological Activity

The following table summarizes key quantitative data regarding the inhibitory effects of this compound.

ParameterTargetTissue/OrganismValueReference
Apparent Km of PAH (no inhibitor) Phenylalanine HydroxylaseRat Liver0.61 mM[4]
Apparent Km of PAH (with 24 mM inhibitor) Phenylalanine HydroxylaseRat Liver2.70 mM[4]
Apparent Km of PAH (no inhibitor) Phenylalanine HydroxylaseRat Kidney0.50 mM[4]
Apparent Km of PAH (with 24 mM inhibitor) Phenylalanine HydroxylaseRat Kidney1.60 mM[4]
Ki Phenylalanine Intestinal TransportRat81 mM[4]

Signaling and Metabolic Pathways

The primary mechanism of action of this compound is competitive inhibition. In the context of the phenylalanine metabolic pathway, it directly interferes with the function of phenylalanine hydroxylase.

Phenylalanine_Metabolism_Inhibition Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate T2A This compound (Inhibitor) T2A->PAH Competitive Inhibition Tyr L-Tyrosine PAH->Tyr Product Further Further Metabolism (Neurotransmitters, etc.) Tyr->Further

Inhibition of Phenylalanine Hydroxylase by this compound.

Experimental Protocols

In Vitro Phenylalanine Hydroxylase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on PAH activity in vitro.

  • Enzyme Preparation : Phenylalanine hydroxylase can be obtained from crude liver or kidney homogenates or as a purified recombinant enzyme.[4][8]

  • Reaction Mixture Preparation : Prepare reaction mixtures containing a suitable buffer (e.g., Tris-HCl), the cofactor tetrahydrobiopterin (BH4), and catalase.

  • Inhibitor and Substrate Addition : Add varying concentrations of this compound to the experimental tubes. A control set should be prepared without the inhibitor. The reaction is initiated by adding the substrate, L-phenylalanine.

  • Incubation : Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination : Stop the reaction, typically by adding a strong acid like trichloroacetic acid.

  • Product Quantification : The amount of L-tyrosine produced is quantified. This can be done using various methods, including high-performance liquid chromatography (HPLC) or spectrophotometric methods.

  • Data Analysis : Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate kinetic parameters like Km and Vmax in the presence and absence of the inhibitor.

PAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Enzyme (PAH Solution) A1 Combine Enzyme, Buffer, and Inhibitor P1->A1 P2 Prepare Substrate (L-Phenylalanine) A2 Initiate Reaction (Add Substrate) P2->A2 P3 Prepare Inhibitor (this compound) P3->A1 A1->A2 A3 Incubate at 37°C A2->A3 A4 Terminate Reaction (e.g., with Acid) A3->A4 AN1 Quantify Product (L-Tyrosine via HPLC) A4->AN1 AN2 Plot Data (e.g., Lineweaver-Burk) AN1->AN2 AN3 Determine Kinetic Parameters (Km, Vmax, Ki) AN2->AN3

Experimental Workflow for an In Vitro PAH Inhibition Assay.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of research and development:

  • Metabolic Disease Research : Its ability to inhibit PAH makes it useful for creating animal models of phenylketonuria, which are essential for studying the pathophysiology of the disease and for testing potential therapeutic interventions.[4][8]

  • Microbiology and Diagnostics : It is used as a selective agent in bacterial growth media and is a key component of the Guthrie test for neonatal screening of PKU.[1]

  • Peptide Synthesis : As an unnatural amino acid, it can be incorporated into peptides to create novel structures with potentially enhanced stability or altered biological activity.[10] Its unique thienyl group can influence the properties of the resulting peptide.[10]

  • Neuroscience Research : Given that phenylalanine is a precursor to neurotransmitters, analogs like this compound are of interest in neuroscience for their potential to modulate neural pathways.[11]

Conclusion

This compound is a versatile molecule whose biological activity is primarily defined by its structural analogy to L-phenylalanine. Its roles as a competitive inhibitor of phenylalanine hydroxylase and phenylalanine transport, as well as its antibacterial properties, make it a significant compound for research in metabolic diseases, microbiology, and drug discovery. The well-characterized mechanisms of action and the availability of quantitative kinetic data provide a solid foundation for its application in both basic and applied scientific research.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The document details various synthetic routes, including chemical and chemoenzymatic methods, with a focus on asymmetric synthesis to obtain the biologically active L-enantiomer. Quantitative data on reaction yields and purity are presented in structured tables for comparative analysis. Detailed experimental protocols for key synthesis methodologies are provided to facilitate laboratory application. Furthermore, the biological context of this compound as a competitive inhibitor of phenylalanine hydroxylase is explored, with its mechanism of action illustrated through a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a synthetic amino acid analog of phenylalanine where the phenyl group is replaced by a thiophene ring.[1] This substitution imparts unique physicochemical properties and biological activities, making it a valuable building block in peptide synthesis and a tool for studying amino acid metabolism.[2][3] Its primary known biological activity is the competitive inhibition of phenylalanine hydroxylase (PAH), the enzyme responsible for the conversion of phenylalanine to tyrosine.[4] This inhibitory action makes it a subject of interest in research related to metabolic disorders such as phenylketonuria (PKU).[5][6]

The synthesis of enantiomerically pure this compound is crucial for its application in biological systems. This guide will explore various synthetic strategies, from the preparation of the racemic mixture to its resolution and direct asymmetric synthesis.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the synthesis of the racemic mixture followed by resolution, and direct asymmetric synthesis to yield the desired L-enantiomer.

Synthesis of Racemic 3-(2-Thienyl)-DL-alanine

A common method for the preparation of the racemic mixture is through the condensation of diethyl acetamidomalonate with 2-(chloromethyl)thiophene.[2][7]

Experimental Protocol: Diethyl Acetamidomalonate Condensation

  • Deprotonation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl acetamidomalonate is added to form the corresponding enolate.

  • Alkylation: 2-(chloromethyl)thiophene is added to the reaction mixture. The enolate undergoes nucleophilic substitution to form diethyl 2-acetamido-2-(thiophen-2-ylmethyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed and decarboxylated by heating with a strong acid, such as hydrochloric acid, to yield 3-(2-Thienyl)-DL-alanine.[7]

Resolution of Racemic 3-(2-Thienyl)-DL-alanine

Several methods are available for the resolution of the racemic mixture to isolate the desired L-enantiomer.

This classical resolution technique involves the formation of diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[8]

Experimental Protocol: Resolution with Dibenzoyl-D-tartaric Acid [8]

  • Salt Formation: A solution of 3-(2-Thienyl)-DL-alanine and dibenzoyl-D-tartaric acid in a suitable solvent (e.g., a mixture of water and acetic acid) is heated to achieve dissolution.

  • Crystallization: The solution is slowly cooled to room temperature to allow for the crystallization of the less soluble diastereomeric salt of this compound and dibenzoyl-D-tartaric acid.

  • Isolation and Liberation: The crystalline salt is isolated by filtration. The pure L-enantiomer is then liberated from the salt by treatment with a base to neutralize the tartaric acid, followed by purification.

Enzymatic resolution offers a highly selective method for separating enantiomers. This can be achieved through the enantioselective hydrolysis of a derivative of the racemic amino acid.[2][9]

Experimental Protocol: Enzymatic Hydrolysis of N-Acetyl-3-(2-Thienyl)-DL-alanine

  • Substrate Preparation: Racemic 3-(2-Thienyl)-DL-alanine is first acetylated to form N-acetyl-3-(2-Thienyl)-DL-alanine.

  • Enzymatic Hydrolysis: An aminoacylase enzyme is used to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted.

  • Separation: The resulting mixture of this compound and N-acetyl-3-(2-Thienyl)-D-alanine can be separated based on their different chemical properties (e.g., solubility or charge).

  • Hydrolysis of D-enantiomer (optional): The isolated N-acetyl-3-(2-Thienyl)-D-alanine can be chemically hydrolyzed to obtain the D-enantiomer.

Asymmetric Synthesis

Direct asymmetric synthesis provides a more efficient route to the enantiomerically pure L-amino acid.

A chemoenzymatic approach involves the transamination of a prochiral precursor, 2-hydroxy-3-(2-thienyl)acrylic acid, using a transaminase enzyme.[5][6]

Experimental Workflow: Biotechnological Synthesis

G cluster_0 Chemical Synthesis cluster_1 Biocatalytic Step 2-Thienylacetaldehyde 2-Thienylacetaldehyde 5-(Thiophen-2-ylmethylene)hydantoin 5-(Thiophen-2-ylmethylene)hydantoin 2-Thienylacetaldehyde->5-(Thiophen-2-ylmethylene)hydantoin Aldol Condensation Hydantoin Hydantoin Hydantoin->5-(Thiophen-2-ylmethylene)hydantoin 2-Hydroxy-3-(2-thienyl)acrylic_acid 2-Hydroxy-3-(2-thienyl)acrylic acid 5-(Thiophen-2-ylmethylene)hydantoin->2-Hydroxy-3-(2-thienyl)acrylic_acid Hydrolysis This compound This compound 2-Hydroxy-3-(2-thienyl)acrylic_acid->this compound Transaminase Transaminase Transaminase->this compound L-Aspartic_acid L-Aspartic acid (Amino Donor) L-Aspartic_acid->this compound

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocol: Transamination of 2-Hydroxy-3-(2-thienyl)acrylic Acid [5]

  • Precursor Synthesis: 2-Hydroxy-3-(2-thienyl)acrylic acid is prepared from 2-thienylacetaldehyde and hydantoin via an aldol condensation followed by hydrolysis.

  • Biotransformation: The acrylic acid derivative is incubated with a microorganism or an isolated transaminase enzyme in the presence of an amino donor, such as L-aspartic acid.

  • Product Isolation: The resulting this compound is isolated and purified from the reaction mixture.

Quantitative Data

The following table summarizes typical quantitative data for the different synthesis and resolution methods.

MethodKey Reagents/EnzymeTypical YieldEnantiomeric Excess (ee)PurityReference(s)
Racemic Synthesis
Diethyl Acetamidomalonate Condensation2-(chloromethyl)thiophene, Diethyl acetamidomalonate60-70% (overall)N/A>98%[2][7]
Resolution Methods
Diastereomeric Salt CrystallizationDibenzoyl-D-tartaric acid30-40% (for L-enantiomer)>98%>99%[8]
Enzymatic ResolutionAminoacylase40-45% (for L-enantiomer)>99%>99%[2]
Asymmetric Synthesis
Biotechnological TransaminationTransaminase, L-Aspartic acid70-85%>99%>99%[5]

Biological Activity and Mechanism of Action

This compound is a known competitive inhibitor of phenylalanine hydroxylase (PAH).[4] PAH is a key enzyme in the metabolic pathway of phenylalanine, catalyzing its conversion to tyrosine. This reaction is the rate-limiting step in the catabolism of phenylalanine.[10]

Signaling Pathway: Phenylalanine Metabolism and Inhibition by this compound

G Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH-catalyzed hydroxylation PAH Phenylalanine Hydroxylase (PAH) Neurotransmitters Dopamine, Norepinephrine, Epinephrine Tyrosine->Neurotransmitters Melanin Melanin Tyrosine->Melanin 3-2-Thienyl-L-alanine This compound 3-2-Thienyl-L-alanine->PAH Competitive Inhibition

Caption: Inhibition of the Phenylalanine Hydroxylase pathway.

By competitively binding to the active site of PAH, this compound prevents the normal binding and conversion of phenylalanine. This leads to a decrease in the production of tyrosine and its downstream products, including important neurotransmitters and melanin. This inhibitory effect makes this compound a valuable tool for studying the physiological roles of the PAH pathway and for investigating potential therapeutic strategies for conditions characterized by elevated phenylalanine levels.

Kinetic Data

The inhibitory effect of 3-(2-Thienyl)-DL-alanine on rat liver phenylalanine hydroxylase has been characterized by the following kinetic parameters:

ParameterValueConditionReference
Apparent Km for Phenylalanine0.61 mMNo inhibitor[4]
Apparent Km for Phenylalanine2.70 mMWith 24 mM 3-(2-Thienyl)-DL-alanine[4]
Ki81 mMCompetitive inhibition[4]

Conclusion

This compound is a non-proteinogenic amino acid with significant potential in pharmaceutical research and development. This guide has provided a detailed overview of its synthesis, from racemic preparation to advanced asymmetric methods, offering researchers a selection of protocols to suit their specific needs. The elucidation of its role as a competitive inhibitor of phenylalanine hydroxylase, supported by kinetic data and a clear pathway diagram, underscores its importance as a molecular probe and a potential lead for therapeutic development. The compiled quantitative data and detailed experimental procedures aim to equip scientists with the necessary information to effectively synthesize and utilize this valuable compound in their research endeavors.

References

Spectroscopic Analysis of 3-(2-Thienyl)-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data for 3-(2-Thienyl)-L-alanine. The information herein is intended to support research and development activities by providing key spectral data and standardized experimental protocols.

Spectroscopic Data

The following sections summarize the key ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented below was obtained from spectra recorded in a solution of deuterium oxide (D₂O) and sodium deuteroxide (NaOD).[1][2][3]

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityTentative Assignment
Data not explicitly provided in search results

Note: Specific chemical shifts and multiplicities for ¹H NMR were not available in the public search results. Researchers should refer to the actual spectra for detailed assignments.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmTentative Assignment
Data not explicitly provided in search results

Note: Specific chemical shifts for ¹³C NMR were not available in the public search results. Researchers should refer to the actual spectra for detailed assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data below corresponds to the key absorption bands observed in the FTIR spectrum of this compound.

Table 3: FTIR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid), N-H stretch (amine)
~1600StrongC=O stretch (carboxylate)
~1500MediumN-H bend (amine)
~1400MediumC-H bend (alkane)
~700StrongC-S stretch (thiophene)

Note: The exact peak positions and intensities may vary depending on the sampling technique (e.g., ATR, KBr pellet, or Nujol mull).[4][5][6] The assignments are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of this compound. These protocols are based on standard practices for the analysis of amino acids.[7][8][9]

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD, 40 wt. % in D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of D₂O in a clean, dry vial.

    • To aid dissolution and ensure the amino and carboxylic acid groups are in their deprotonated state, add a small amount of NaOD solution dropwise until the sample is fully dissolved and the solution is basic.[1][2][3]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal from the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the appropriate probes for ¹H and ¹³C nuclei.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale. For aqueous solutions, the residual HDO peak can be used as a reference for the ¹H spectrum. An external or internal standard may be used for the ¹³C spectrum.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

FTIR Spectroscopy Protocol (ATR Method)

Objective: To obtain an FTIR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound sample (powder form)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Isopropyl alcohol and a soft tissue for cleaning

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean it with isopropyl alcohol and a soft tissue and allow it to dry completely.

    • With the ATR anvil disengaged, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with the functional groups present in this compound.

  • Cleaning:

    • Retract the anvil, and carefully remove the sample powder from the crystal using a soft brush or tissue.

    • Clean the crystal surface thoroughly with isopropyl alcohol and a soft tissue to prepare for the next measurement.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in Deuterated Solvent acq_nmr NMR Spectrometer (¹H, ¹³C) prep_nmr->acq_nmr prep_ftir Place Solid Sample on ATR Crystal acq_ftir FTIR Spectrometer (ATR) prep_ftir->acq_ftir proc_nmr Fourier Transform, Phasing, Baseline Correction acq_nmr->proc_nmr proc_ftir Background Subtraction, Baseline Correction acq_ftir->proc_ftir analysis_nmr Assign Chemical Shifts, Determine Multiplicities proc_nmr->analysis_nmr analysis_ftir Identify Functional Group Frequencies proc_ftir->analysis_ftir interpretation Structural Elucidation analysis_nmr->interpretation analysis_ftir->interpretation start Start: Compound of Interest start->prep_nmr NMR Path start->prep_ftir FTIR Path

Caption: General workflow for NMR and FTIR spectroscopic analysis.

References

3-(2-Thienyl)-L-alanine as a Phenylalanine Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)-L-alanine (THA) is a structural analog of the essential amino acid L-phenylalanine. This technical guide provides an in-depth overview of its role as a phenylalanine antagonist, focusing on its mechanism of action, effects on key metabolic pathways, and its potential applications in research and drug development. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.

Introduction

L-phenylalanine is a critical precursor for the synthesis of proteins and several essential neurotransmitters, including dopamine, norepinephrine, and epinephrine. The metabolic pathway initiated by the conversion of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase (PAH), is of significant interest, particularly in the context of metabolic disorders such as phenylketonuria (PKU), where this enzymatic activity is deficient.[1][2] The study of phenylalanine antagonists like this compound offers valuable insights into the physiological roles of phenylalanine and presents potential therapeutic strategies for managing conditions associated with its dysregulation. THA acts as a competitive inhibitor of key enzymes and transport systems involved in phenylalanine metabolism and utilization.

Mechanism of Action

The primary mechanism by which this compound exerts its antagonistic effects on phenylalanine is through competitive inhibition of phenylalanine hydroxylase (PAH).[3][4] By mimicking the structure of phenylalanine, THA binds to the active site of PAH, thereby preventing the conversion of phenylalanine to tyrosine. This inhibition is a key factor in its potential to modulate phenylalanine levels.

Furthermore, THA has been shown to competitively inhibit the intestinal absorption of phenylalanine, suggesting it competes for the same transport mechanisms in the gut.[3][4] Another significant aspect of its mechanism is its ability to be incorporated into proteins in place of phenylalanine. This incorporation can lead to the synthesis of labile proteins, which may be degraded more rapidly within the cell.[5]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on phenylalanine hydroxylase and intestinal transport.

Table 1: In Vitro Inhibition of Phenylalanine Hydroxylase by 3-(2-Thienyl)-DL-alanine [3][4]

TissueConditionApparent Km for Phenylalanine (mM)
Rat LiverNo Inhibitor0.61
Rat LiverWith 24 mM 3-(2-Thienyl)-DL-alanine2.70
Rat KidneyNo Inhibitor0.50
Rat KidneyWith 24 mM 3-(2-Thienyl)-DL-alanine1.60

Note: No significant change in Vmax was observed in the presence of the inhibitor.

Table 2: In Vivo Effects of 3-(2-Thienyl)-DL-alanine on Phenylalanine Hydroxylase Activity [3][4]

TreatmentEffect on Phenylalanine Hydroxylase Activity
Single dose (2 mmol/kg)No significant inhibition in liver or kidney.
Repeated injections (4-day period)Decline of enzymatic activity to about 40% of controls.

Table 3: Inhibition of Intestinal Phenylalanine Transport by 3-(2-Thienyl)-DL-alanine [3][4]

ParameterValue
Ki for competitive inhibition of phenylalanine intestinal absorption81 mM

Signaling Pathways and Metabolic Consequences

The antagonism of phenylalanine by this compound has significant downstream effects, most notably on the catecholamine biosynthesis pathway. By inhibiting the initial conversion of phenylalanine to tyrosine, THA can limit the availability of the precursor for this critical pathway.

Catecholamine_Biosynthesis_Pathway Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH THA This compound (Antagonist) THA->PAH Competitive Inhibition Tyr Tyrosine PAH->Tyr hydroxylation TH Tyrosine Hydroxylase (TH) Tyr->TH L_DOPA L-DOPA TH->L_DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine AADC->Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine

Figure 1: Inhibition of the Catecholamine Biosynthesis Pathway by this compound.

The incorporation of THA into proteins can trigger cellular stress responses due to the production of misfolded or labile proteins, potentially leading to increased protein degradation.

Protein_Synthesis_Workflow cluster_0 Normal Protein Synthesis cluster_1 Protein Synthesis with THA Phe Phenylalanine Ribosome1 Ribosome Phe->Ribosome1 Protein1 Functional Protein Ribosome1->Protein1 THA This compound Ribosome2 Ribosome THA->Ribosome2 LabileProtein Labile/Misfolded Protein Ribosome2->LabileProtein Degradation Increased Protein Degradation LabileProtein->Degradation start

Figure 2: Effect of this compound on Protein Synthesis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound.

Phenylalanine Hydroxylase Inhibition Assay (In Vitro)

This protocol is based on the principles of enzyme kinetics and measures the activity of PAH in the presence and absence of THA.

PAH_Inhibition_Assay_Workflow start Start prep Prepare tissue homogenates (e.g., rat liver or kidney) start->prep reagents Prepare reaction mixture: - Phenylalanine (substrate) - Tetrahydrobiopterin (cofactor) - Buffer (e.g., phosphate buffer) prep->reagents split Divide reaction mixtures into two sets: - Control (no inhibitor) - Experimental (with this compound) reagents->split incubate Incubate mixtures at 37°C split->incubate stop Stop reaction (e.g., by adding trichloroacetic acid) incubate->stop measure Measure tyrosine formation (e.g., using spectrophotometry or HPLC) stop->measure analyze Analyze data to determine Km and Vmax measure->analyze end End analyze->end

Figure 3: Workflow for Phenylalanine Hydroxylase Inhibition Assay.

Methodology:

  • Tissue Homogenate Preparation: Homogenize fresh or frozen liver or kidney tissue in a suitable buffer (e.g., phosphate buffer) and centrifuge to obtain a crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing L-phenylalanine at various concentrations, the cofactor tetrahydrobiopterin, and a buffer to maintain optimal pH.

  • Inhibition Study: For the experimental group, add this compound to the reaction mixture at a fixed concentration. The control group will not contain the inhibitor.

  • Enzyme Reaction: Initiate the reaction by adding the tissue homogenate to the reaction mixtures and incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a precipitating agent such as trichloroacetic acid.

  • Tyrosine Quantification: Centrifuge the terminated reaction mixtures and quantify the amount of tyrosine produced in the supernatant using a suitable method, such as a colorimetric assay or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the reaction velocity against the substrate concentration and use Lineweaver-Burk or other kinetic plots to determine the apparent Km and Vmax in the presence and absence of the inhibitor.

Intestinal Perfusion Study (In Vivo)

This protocol assesses the effect of THA on the intestinal absorption of phenylalanine in a living animal model.

Methodology:

  • Animal Preparation: Anesthetize a rat and surgically expose a segment of the small intestine (e.g., jejunum).

  • Cannulation: Insert cannulas at both ends of the intestinal segment to create an isolated loop.

  • Perfusion Solution: Prepare a perfusion solution containing a known concentration of L-phenylalanine and, for the experimental group, this compound. The solution should also contain a non-absorbable marker to correct for water flux.

  • Perfusion: Perfuse the solution through the intestinal loop at a constant flow rate.

  • Sample Collection: Collect the perfusate from the outlet cannula at specific time intervals.

  • Analysis: Measure the concentration of phenylalanine and the non-absorbable marker in the collected samples.

  • Calculation: Calculate the rate of phenylalanine absorption based on the difference in concentration between the initial perfusion solution and the collected perfusate, corrected for water flux. The Ki for competitive inhibition can be estimated from these data.

Conclusion

This compound serves as a valuable research tool for investigating the roles of phenylalanine in various physiological and pathological processes. Its ability to competitively inhibit phenylalanine hydroxylase and intestinal transport, as well as its incorporation into proteins, provides multiple avenues for modulating phenylalanine-dependent pathways. This technical guide provides a foundational understanding of its properties and the experimental approaches to study its effects. Further research into the specific downstream consequences of its antagonistic actions will continue to enhance its utility in the fields of biochemistry, pharmacology, and drug development.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-(2-thienyl)-L-alanine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-thienyl)-L-alanine is a non-proteinogenic amino acid that serves as a crucial building block in peptide synthesis and drug discovery. Its unique thiophene side chain imparts distinct structural and electronic properties, making it a valuable tool for modifying peptide structure and function. This technical guide provides an in-depth analysis of the essential physicochemical characteristics of this compound powder. It includes a summary of its key properties, detailed experimental protocols for their determination, and visual representations of analytical workflows. This document is intended to be a comprehensive resource for researchers and developers working with this compound.

Chemical Identity and Structure

This compound, also known as (S)-2-Amino-3-(thiophen-2-yl)propionic acid, is an analog of the aromatic amino acid phenylalanine, where the phenyl group is replaced by a thiophene ring.

  • IUPAC Name: (2S)-2-amino-3-(thiophen-2-yl)propanoic acid[1]

  • Synonyms: L-3-(2-Thienyl)alanine, beta-2-thienyl-l-alanine[1]

  • CAS Number: 22951-96-8[2][3]

  • Molecular Formula: C₇H₉NO₂S[2][3]

  • Molecular Weight: 171.22 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound powder are critical for its handling, formulation, and application in various research and development settings. A summary of these properties is presented in the table below.

PropertyValueReference
Appearance White to off-white or light yellow to light orange powder/crystal[3]
Melting Point 255-263 °C (with decomposition)[2]
Solubility Soluble in water
Optical Rotation [α]20/D = -30.5 ± 1.5° (c = 1% in H₂O)
Density 1.3 ± 0.1 g/cm³[2]
Boiling Point 315.9 ± 32.0 °C at 760 mmHg[2]
Flash Point 144.9 ± 25.1 °C[2]
pKa Not available. Expected to have pKa values for the α-carboxyl group (around 2-3) and the α-amino group (around 9-10).[4]

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic analyses are essential for confirming the identity and purity of this compound powder.

TechniqueKey Features
¹H NMR Provides information on the number and environment of protons.
¹³C NMR Reveals the carbon framework of the molecule.
FTIR Shows characteristic absorption bands for the amino and carboxyl functional groups, as well as the thiophene ring.
UV-Vis The thiophene ring imparts characteristic UV absorption.
Powder X-Ray Diffraction (PXRD) Confirms the crystalline nature of the powder.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point is determined using the capillary method. A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperatures at which melting begins and is complete are recorded as the melting range. For pure crystalline solids, this range is typically narrow.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of the powder to a known volume of the solvent (e.g., water) at a specific temperature. For quantitative determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Optical Rotation Measurement

The specific rotation is measured using a polarimeter. A solution of known concentration is prepared, and its optical rotation is measured at a specific wavelength (typically the sodium D-line) and temperature. The specific rotation is a characteristic property of chiral molecules.

pKa Determination

The acid dissociation constants (pKa) are determined by potentiometric titration. A solution of the amino acid is titrated with a standard acid and a standard base, and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Spectroscopic Analysis
  • NMR Spectroscopy (¹H and ¹³C): A sample is dissolved in a suitable deuterated solvent (e.g., D₂O with a reference standard). The spectra are recorded on a high-resolution NMR spectrometer.

  • FTIR Spectroscopy: A small amount of the powder is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals characteristic vibrational frequencies of the functional groups.

  • UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., water) is prepared, and its absorbance is measured across a range of UV and visible wavelengths using a spectrophotometer.

Powder X-Ray Diffraction (PXRD)

A finely powdered sample is packed into a sample holder and analyzed using an X-ray diffractometer. The resulting diffraction pattern provides information about the crystalline structure of the material.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the characterization of this compound powder.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Structural & Purity Analysis cluster_3 Final Report Appearance Visual Inspection (Appearance, Color) MeltingPoint Melting Point Determination Appearance->MeltingPoint Solubility Solubility Testing Appearance->Solubility OpticalRotation Optical Rotation Measurement Appearance->OpticalRotation pKa pKa Determination Appearance->pKa NMR NMR Spectroscopy (¹H, ¹³C) MeltingPoint->NMR FTIR FTIR Spectroscopy MeltingPoint->FTIR UVVis UV-Vis Spectroscopy MeltingPoint->UVVis PXRD Powder X-Ray Diffraction MeltingPoint->PXRD Solubility->NMR Solubility->FTIR Solubility->UVVis Solubility->PXRD OpticalRotation->NMR OpticalRotation->FTIR OpticalRotation->UVVis OpticalRotation->PXRD pKa->NMR pKa->FTIR pKa->UVVis pKa->PXRD Report Technical Data Sheet & Certificate of Analysis NMR->Report FTIR->Report UVVis->Report PXRD->Report

Workflow for Physicochemical Characterization.

Spectroscopic_Analysis_Relationship cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Electronic Electronic Spectroscopy cluster_Crystallographic Crystallography Molecule This compound Structure H_NMR ¹H NMR Molecule->H_NMR Proton Environment C_NMR ¹³C NMR Molecule->C_NMR Carbon Skeleton FTIR FTIR Molecule->FTIR Functional Groups UVVis UV-Vis Molecule->UVVis Electronic Transitions (Thiophene Ring) PXRD PXRD Molecule->PXRD Crystalline Arrangement

Spectroscopic and Crystallographic Analysis Relationships.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical characteristics of this compound powder. The presented data and experimental protocols offer a solid foundation for its effective use in research and development. Adherence to these standardized methods will ensure the quality and consistency of results in applications ranging from peptide synthesis to the development of novel therapeutic agents.

References

A Technical Guide to 3-(2-Thienyl)-L-alanine: Commercial Availability, Purity, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in various scientific domains. This document details its commercial availability, typical purity levels, and methods for its analysis. Furthermore, it explores its established role as a phenylalanine antagonist and the potential implications for signaling pathways.

Commercial Availability and Purity

This compound is commercially available from a range of chemical suppliers, catering to research and development needs. The purity of the available products varies, with specifications often determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). A summary of representative commercial offerings is presented in Table 1.

SupplierStated PurityAnalytical Method
Sigma-Aldrich ≥98.0%[1]TLC[1]
Thermo Scientific Chemicals 95%[2]Not Specified
Tokyo Chemical Industry (TCI) >97.0%[3]HPLC, Neutralization titration[3]
Simson Pharma Limited Certificate of Analysis provided[4]Not Specified
CymitQuimica >97.0% (T)[5]HPLC[5]
Santa Cruz Biotechnology, Inc. >99% (for DL-form)[6]Not Specified

Table 1: Commercial Availability and Purity of this compound

Experimental Protocols for Purity Assessment

Detailed, compound-specific experimental protocols for the purity analysis of this compound are not always publicly available from suppliers. However, based on common practices for amino acid analysis, generalized methodologies for HPLC and TLC are provided below. Researchers should optimize these methods for their specific instrumentation and requirements.

Generalized High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise method for determining the purity of this compound. A common approach for underivatized amino acids involves Hydrophilic Interaction Liquid Chromatography (HILIC).

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A HILIC silica column is often suitable for separating polar compounds like amino acids.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A typical example is a mixture of 2.5 mM potassium dihydrogen phosphate (pH adjusted to 2.85) and acetonitrile in a 25:75 ratio.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 5-20 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiophene ring exhibits absorbance (e.g., around 230 nm).

  • Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve this compound in Mobile Phase hplc_injection Inject Sample prep_sample->hplc_injection prep_mobile Prepare Mobile Phase (e.g., ACN:Buffer) hplc_separation Separation on HILIC Column prep_mobile->hplc_separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration purity_calculation Calculate Purity data_integration->purity_calculation phenylalanine_antagonism cluster_pathways Phenylalanine-Mediated Pathways Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase RhoA_ROCK RhoA/ROCK Pathway (Neuronal Apoptosis) Phe->RhoA_ROCK Activates NMDA_AMPA NMDA/AMPA Receptor Modulation Phe->NMDA_AMPA Antagonizes Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines Synthesis ThienylAla This compound ThienylAla->Phe Competitively Inhibits

References

Molecular structure and weight of 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, physicochemical properties, and biological significance of 3-(2-Thienyl)-L-alanine. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document details the compound's characteristics, methods for its preparation, and its known biological activities, presenting data in a clear and accessible format.

Molecular Structure and Physicochemical Properties

This compound is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thienyl group. Its chemical structure consists of an alanine backbone with a thiophene ring attached to the β-carbon.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₉NO₂S[1][2]
Molecular Weight 171.22 g/mol [3][4]
CAS Number 22951-96-8[3]
Appearance White to off-white solid/powder[2]
Melting Point 255-263 °C (decomposes)[1]
Optical Activity [α]20/D -30.5 ± 1.5° (c=1 in H₂O)[3]
Purity ≥98.0% (TLC)[3]
Solubility Soluble in water[5]
SMILES N--INVALID-LINK--C(O)=O[3]
InChI Key WTOFYLAWDLQMBZ-LURJTMIESA-N[3]

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic mixture, followed by chiral resolution.

Synthesis of Racemic 3-(2-Thienyl)-DL-alanine

A common method for the synthesis of the racemic mixture involves the condensation of 2-thiophenecarboxaldehyde with a protected glycine derivative, followed by hydrolysis. While specific, detailed laboratory protocols are proprietary and vary, a general synthetic approach is outlined below.

Chiral Resolution of 3-(2-Thienyl)-DL-alanine

The separation of the L- and D-enantiomers from the racemic mixture is a critical step. A widely used method is diastereomeric salt formation using a chiral resolving agent.

Protocol: Optical Resolution using Diastereomeric Salt Crystallization [6][7]

  • Dissolution: Dissolve the racemic 3-(2-Thienyl)-DL-alanine in a suitable solvent, such as aqueous ethanol.

  • Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, for example, (+)-dibenzoyl-D-tartaric acid.

  • Diastereomeric Salt Formation: Stir the solution to facilitate the formation of diastereomeric salts. The salt of this compound with the chiral resolving agent will have different solubility properties compared to the salt of the D-enantiomer.

  • Selective Crystallization: Cool the solution to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the L-enantiomer: Treat the isolated diastereomeric salt with a base to neutralize the tartaric acid and liberate the free this compound.

  • Purification: Purify the final product by recrystallization from a suitable solvent.

Biological Activity and Signaling Pathways

This compound is recognized as a phenylalanine antagonist.[8] Its biological effects are primarily attributed to its structural similarity to phenylalanine, allowing it to compete with the natural amino acid in various metabolic pathways.

The compound has been investigated for its potential as an ergogenic supplement, where it is suggested to influence the secretion of anabolic hormones and serve as a fuel source during physical exercise.[1][9]

Phenylalanine Antagonism and Metabolic Implications

As a phenylalanine antagonist, this compound can interfere with processes where phenylalanine is a substrate. This includes protein synthesis and the synthesis of neurotransmitters. The thiophene ring, while mimicking the phenyl group, possesses different electronic properties which can affect enzyme-substrate interactions.

Phenylalanine_Antagonism cluster_1 Metabolic Pathways Phe Phenylalanine Protein_Synth Protein Synthesis Phe->Protein_Synth Incorporation Neuro_Synth Neurotransmitter Synthesis Phe->Neuro_Synth Precursor Tla This compound Tla->Protein_Synth Inhibition Tla->Neuro_Synth Competition

Figure 1. Competitive inhibition of phenylalanine pathways.
General Workflow for Synthesis and Application

The production and utilization of this compound in research, such as in peptide synthesis, follows a logical workflow from chemical synthesis to its application as a building block.

Synthesis_Workflow start Racemic Synthesis resolution Chiral Resolution start->resolution purification Purification & Analysis resolution->purification final_product Pure this compound purification->final_product application Application in Research (e.g., Peptide Synthesis) final_product->application

Figure 2. General workflow for production and use.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(2-Thienyl)-L-alanine in aqueous solutions. This compound, a non-proteinogenic amino acid analog, is a compound of interest in various fields, including pharmaceutical and agrochemical research.[1] Understanding its behavior in aqueous media is critical for its application in drug development, formulation, and various biochemical assays. This document outlines the known solubility and stability parameters, provides detailed experimental protocols for their determination, and presents visual workflows to guide researchers in their investigations.

Physicochemical Properties

Before delving into solubility and stability, a summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₉NO₂S[1]
Molecular Weight 171.21 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point ~255-263 °C (decomposes)
pKa Values Not explicitly found in searches, but expected to be similar to other amino acids (approx. 2-3 for the carboxylic acid and 9-10 for the amino group).
LogP Not explicitly found in searches.

Aqueous Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. This compound is described as "slightly soluble in water".[1] Quantitative data from vendor information suggests a baseline for its aqueous solubility.

Quantitative Solubility Data

Table 2: Reported Aqueous Solubility of this compound and its D-isomer

IsomerReported SolubilityConcentration (mM)ConditionsSource
L-isomer≥ 2 mg/mL≥ 11.68 mMWater, requires sonication[2]
D-isomer≥ 5 mg/mL≥ 29.20 mMWater[3]

Note: The saturation solubility was not determined in these reports.

Factors Influencing Solubility

The solubility of amino acids and their analogs is significantly influenced by pH and temperature.

  • pH: As an amino acid, this compound possesses both an acidic carboxylic acid group and a basic amino group. Its net charge, and therefore its solubility in aqueous media, is highly dependent on the pH of the solution. The lowest solubility is expected at its isoelectric point (pI), where the net charge is zero. At pH values below the pI, the amino group is protonated (positive charge), and at pH values above the pI, the carboxylic acid group is deprotonated (negative charge), both of which generally lead to increased solubility.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. The quantitative effect of temperature on the solubility of this compound has not been reported but can be determined experimentally.

Experimental Protocol for Determining pH-Dependent Solubility

A standard method for determining the pH-solubility profile of a compound is the equilibrium solubility method.

Objective: To determine the saturation solubility of this compound across a range of physiologically relevant pH values at a constant temperature.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10.

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Buffered Solutions: Prepare a series of buffers at desired pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0, 10.0).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: Plot the measured solubility (in mg/mL or mM) against the corresponding pH of the buffer.

Below is a Graphviz diagram illustrating the experimental workflow for determining pH-dependent solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output prep_buffers Prepare Buffers (pH 2-10) add_compound Add Excess Compound prep_buffers->add_compound incubate Incubate with Shaking (24-48h) add_compound->incubate centrifuge Centrifuge incubate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC Quantification dilute->hplc plot Plot Solubility vs. pH hplc->plot

Workflow for pH-Dependent Solubility Determination.

Stability in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is paramount for its storage, handling, and in-vivo applications. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Known Stability and Storage Conditions

General recommendations for the storage of this compound are available from suppliers. These are summarized in Table 3.

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationLight ProtectionSource
SolidCool, dry placeNot specifiedNot specified[1]
Aqueous Stock Solution-80°C6 monthsRecommended[2]
Aqueous Stock Solution-20°C1 monthRecommended[2]
Forced Degradation Studies (Stress Testing)

To understand the degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating HPLC method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is heated at a high temperature (e.g., 105°C) for 24 hours.

  • Photostability: The aqueous solution is exposed to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Experimental Protocol for Forced Degradation and Stability-Indicating Method Development

Part 1: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Expose the solutions to the different stress conditions described above. A control sample, protected from stress, should be analyzed concurrently.

  • Neutralization (for acid/base hydrolysis): After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.

  • Dilution: Dilute all stressed and control samples to a suitable concentration for HPLC analysis.

Part 2: Stability-Indicating HPLC Method Development

  • Initial Method: Develop a reversed-phase HPLC method for the analysis of this compound. A C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance.

  • Analysis of Stressed Samples: Inject the stressed samples into the HPLC system.

  • Method Optimization: The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks. Adjust mobile phase composition, gradient, pH, and flow rate as necessary.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting with the main peak.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

The logical flow for conducting forced degradation studies is depicted in the following Graphviz diagram.

G cluster_stress Stress Conditions cluster_analysis Analysis and Method Development cluster_outcome Outcome acid Acid Hydrolysis analyze_stressed Analyze Stressed Samples acid->analyze_stressed base Base Hydrolysis base->analyze_stressed oxidation Oxidation (H2O2) oxidation->analyze_stressed thermal Thermal (Heat) thermal->analyze_stressed photo Photolysis (Light) photo->analyze_stressed hplc_dev Develop RP-HPLC Method hplc_dev->analyze_stressed peak_purity Assess Peak Purity (PDA) analyze_stressed->peak_purity method_opt Optimize for Separation peak_purity->method_opt id_pathways Identify Degradation Pathways method_opt->id_pathways validate_method Validate Stability-Indicating Method method_opt->validate_method start Prepare Stock Solution start->acid start->base start->oxidation start->thermal start->photo

Logical Flow for Forced Degradation Studies.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding signaling pathways directly modulated by this compound or detailed degradation pathways with identified degradation products. The forced degradation studies outlined in Section 3.3 are the first step in elucidating such degradation pathways. Identification of the major degradation products would require further analytical techniques such as mass spectrometry (LC-MS).

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound in aqueous solutions. While the compound is known to be slightly soluble in water, detailed pH- and temperature-dependent solubility data is lacking and would be a valuable area for future research. The stability of the compound in solution is limited, with specific storage conditions recommended to minimize degradation.

For researchers and drug development professionals, the provided experimental protocols for determining the pH-solubility profile and for conducting forced degradation studies offer a clear roadmap for characterizing this promising molecule. The development of a validated stability-indicating analytical method is a critical step that will enable accurate quantification and stability assessment in future formulation and preclinical development. The workflows presented visually outline these essential experimental processes. Further investigation is required to identify specific degradation products and to understand the compound's interaction with biological systems.

References

An In-depth Technical Guide to the Biosynthesis of 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid, meaning it is not one of the 22 naturally occurring amino acids encoded in the genetic code. Its structural similarity to phenylalanine makes it a valuable compound in pharmaceutical research, often utilized as a phenylalanine antagonist or for incorporation into peptides to modify their properties. This guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the well-documented enzymatic approach. It details the underlying biochemical reaction, presents quantitative data from key experiments, and provides detailed experimental protocols for its synthesis and purification. Visual diagrams of the biosynthetic pathway and experimental workflow are included to facilitate understanding.

Natural Occurrence

Extensive literature reviews and database searches have not yielded any evidence of the natural occurrence of this compound in plants, fungi, bacteria, or animals. It is widely considered a synthetic or "unnatural" amino acid, developed for specific applications in research and development.

Biosynthesis: Enzymatic Transamination

The primary method for the biosynthesis of this compound is through an enzymatic transamination reaction. This biocatalytic approach offers high stereoselectivity, yielding the desired L-enantiomer.

The Core Reaction: Transamination

The biosynthesis is achieved through the transfer of an amino group to a keto acid precursor, a reaction catalyzed by a transaminase (also known as an aminotransferase). The key components of this reaction are:

  • Precursor: 2-hydroxy-3-(2-thienyl)-acrylic acid.

  • Enzyme: A transaminase with activity towards this specific precursor.

  • Amino Donor: Typically L-aspartic acid or L-glutamic acid.

  • Cofactor: Pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, which is essential for transaminase activity.

The overall reaction can be summarized as the conversion of the enol form of 2-hydroxy-3-(2-thienyl)-acrylic acid to L-3-(2-thienyl)-alanine.

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic synthesis of this compound.

Biosynthesis_of_3_2_Thienyl_L_alanine Precursor 2-hydroxy-3-(2-thienyl)- acrylic acid Enzyme Transaminase Precursor->Enzyme AminoDonor L-Aspartic Acid or L-Glutamic Acid AminoDonor->Enzyme Product This compound Byproduct Oxaloacetate or α-Ketoglutarate Enzyme->Product Enzyme->Byproduct Cofactor Pyridoxal-5'-phosphate (PLP) Cofactor->Enzyme required

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data Presentation

The following table summarizes the quantitative data for the biosynthesis of thienylalanine derivatives as described in the European Patent EP0581250A2.[1]

ProductPrecursorAmino DonorYield (%)Scale
L-3-(2-Thienyl)-alanine2-Hydroxy-3-(2-thienyl)-acrylic acidL-Aspartic Acid43%100 mg
L-3-(5-Bromo-2-thienyl)-alanine2-Hydroxy-3-(bromo-2-thienyl)-acrylic acidL-Aspartic Acid4.3%1 g
L-3-(3-Methyl-2-thienyl)-alanine2-Hydroxy-3-(5-methyl-2-thienyl)-acrylic acidL-Aspartic Acid70%300 mg

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the biosynthesis and purification of this compound.

General Experimental Workflow

The overall workflow for the production and isolation of this compound is depicted below.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification Prep_Precursor Prepare Precursor Solution: 2-hydroxy-3-(2-thienyl)-acrylic acid Combine Combine Reactants in Buffer Prep_Precursor->Combine Prep_Donor Prepare Amino Donor Solution: L-Aspartic Acid Prep_Donor->Combine Prep_Cofactor Prepare Cofactor Solution: Pyridoxal-5'-phosphate Prep_Cofactor->Combine Prep_Enzyme Prepare Transaminase Solution (e.g., cell suspension or purified enzyme) Prep_Enzyme->Combine Incubate Incubate under Controlled Conditions (pH, Temperature) Combine->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge to Remove Cells/Debris Terminate->Centrifuge HPLC Purify by Preparative HPLC Centrifuge->HPLC Analyze Analyze Purity and Characterize HPLC->Analyze

Figure 2: Experimental workflow for the biosynthesis of this compound.
Protocol for Enzymatic Synthesis of L-3-(2-Thienyl)-alanine

This protocol is based on the examples provided in European Patent EP0581250A2 and general biochemical practices.[1]

Materials:

  • 2-Hydroxy-3-(2-thienyl)-acrylic acid

  • L-Aspartic acid

  • Pyridoxal-5'-phosphate (PLP)

  • Transaminase source (e.g., whole cells of a suitable microorganism or a purified enzyme)

  • Buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vessel

  • Incubator/shaker

Procedure:

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel, dissolve 2-hydroxy-3-(2-thienyl)-acrylic acid and L-aspartic acid in the buffer solution. A typical molar ratio of amino donor to precursor is 1:1 to 5:1 to drive the reaction towards product formation.

    • Add pyridoxal-5'-phosphate to a final concentration of approximately 0.1 mM.

    • Adjust the pH of the solution to the optimal pH for the transaminase, typically between 7.0 and 8.5, using NaOH.

  • Enzyme Addition:

    • Add the transaminase source to the reaction mixture. This can be a suspension of whole microbial cells expressing the enzyme or a solution of purified transaminase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme, generally between 30°C and 40°C, with gentle agitation for a period of 6 to 24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using a suitable method such as High-Performance Liquid Chromatography (HPLC) to quantify the formation of this compound.

  • Reaction Termination:

    • Once the reaction has reached the desired conversion, terminate it by either heating, adding an organic solvent, or acidifying the mixture to denature the enzyme.

Protocol for Purification by Preparative HPLC

Materials:

  • Crude reaction mixture containing this compound

  • Preparative HPLC system

  • Suitable reversed-phase column (e.g., C18)

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Centrifuge the terminated reaction mixture to pellet cells and precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • HPLC Separation:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).

    • Inject the filtered sample onto the column.

    • Elute the compounds using a linear gradient of increasing mobile phase B concentration. The exact gradient will need to be optimized based on the specific column and compounds.

    • Monitor the elution profile using a UV detector, typically at a wavelength around 220 nm.

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of this compound.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC and characterize its identity using techniques such as NMR and mass spectrometry.

Conclusion

While this compound is not found in nature, its biosynthesis through enzymatic transamination provides a highly efficient and stereoselective route for its production. This technical guide outlines the fundamental principles and practical protocols for researchers and drug development professionals interested in utilizing this valuable non-proteinogenic amino acid. The provided methodologies can be adapted and optimized for specific laboratory and industrial-scale applications.

References

Methodological & Application

Application Notes and Protocols for Incorporating 3-(2-Thienyl)-L-alanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the incorporation of the non-canonical amino acid 3-(2-Thienyl)-L-alanine into proteins. This methodology allows for the introduction of unique chemical properties into proteins, enabling novel research avenues in protein engineering, drug discovery, and biophysics.

Introduction

This compound is a non-canonical amino acid that is a structural analog of phenylalanine and tryptophan. Its incorporation into proteins can introduce novel spectroscopic, electronic, and steric properties. The thienyl group, a sulfur-containing aromatic ring, can serve as a useful probe for studying protein structure and function, for instance in X-ray crystallography for phasing purposes. The primary method for incorporating this compound is through Selective Pressure Incorporation (SPI) in an auxotrophic Escherichia coli strain. This method relies on the ability of the endogenous aminoacyl-tRNA synthetase for a canonical amino acid (e.g., phenylalanyl-tRNA synthetase or tryptophanyl-tRNA synthetase) to recognize and activate the structural analog, this compound, in the absence of the natural amino acid.

Methods for Incorporation

The most common and accessible method for incorporating this compound is Selective Pressure Incorporation (SPI) . This technique utilizes an E. coli strain that is auxotrophic for an amino acid that this compound can mimic, such as phenylalanine or tryptophan. By providing a growth medium depleted of the canonical amino acid but supplemented with this compound, the cellular machinery is "forced" to incorporate the analog into the protein sequence at the codons corresponding to the depleted amino acid.

A second, more specific but less commonly reported method for this particular amino acid, would be the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair . This approach offers site-specific incorporation at a designated codon (typically a stop codon like amber TAG) and avoids global replacement of a canonical amino acid. However, to date, a dedicated orthogonal synthetase for this compound has not been widely reported, making the SPI method the current standard.

Data Presentation

The efficiency of this compound incorporation can be influenced by several factors, including the expression host, the target protein, and the specific protocol used. Below is a summary of expected quantitative data based on the incorporation of similar non-canonical amino acids using the SPI method.

ParameterTypical Value RangeNotes
Incorporation Efficiency 50-95%Varies depending on the target protein and the number of incorporation sites.
Protein Yield 1-10 mg/L of cultureGenerally lower than for wild-type protein expression.
Fidelity HighThe specific auxotrophic host and controlled media composition lead to high fidelity of incorporation at the target canonical amino acid codons.

Experimental Protocols

Protocol 1: Selective Pressure Incorporation (SPI) of this compound in a Phenylalanine-Auxotrophic E. coli Strain

This protocol describes the global replacement of phenylalanine residues with this compound in a target protein.

1. Materials:

  • E. coli strain: A phenylalanine auxotroph (e.g., AF- (DE3) pLysS).

  • Expression vector: A suitable plasmid containing the gene of interest with a purification tag (e.g., His-tag).

  • This compound: High-purity, sterile-filtered.

  • Minimal Medium (M9):

    • 5x M9 salts (Na₂HPO₄·7H₂O, KH₂PO₄, NaCl, NH₄Cl)

    • 20% Glucose (sterile-filtered)

    • 1 M MgSO₄ (sterile-filtered)

    • 0.1 M CaCl₂ (sterile-filtered)

    • Amino acid stock solutions (for all amino acids except phenylalanine), sterile-filtered.

  • Luria-Bertani (LB) medium.

  • Antibiotics: Appropriate for the expression vector and host strain.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

2. Experimental Procedure:

  • Transformation: Transform the expression vector into the phenylalanine-auxotrophic E. coli strain. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Pre-culture: Inoculate 1 L of M9 minimal medium (supplemented with all amino acids except phenylalanine, glucose, MgSO₄, CaCl₂, and antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Resuspension: Wash the cell pellet twice with M9 salts to remove any residual phenylalanine.

  • Expression Culture: Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing all supplements as before, but this time add this compound to a final concentration of 50-100 mg/L.

  • Induction of Protein Expression: Add IPTG to a final concentration of 0.5-1 mM.

  • Incubation: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C.

3. Protein Purification:

  • The expressed protein containing this compound can be purified using standard chromatography techniques appropriate for the purification tag used (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

4. Characterization:

  • SDS-PAGE: To confirm the expression of the target protein.

  • Mass Spectrometry (MS): To verify the incorporation of this compound. The mass of the modified protein will be increased by the difference in molecular weight between this compound (171.22 g/mol ) and phenylalanine (165.19 g/mol ) for each incorporated residue.

  • Tandem MS (MS/MS): To confirm the specific sites of incorporation by analyzing peptide fragments.

Visualizations

SPI_Workflow cluster_preparation Preparation cluster_expression Expression cluster_analysis Analysis Transformation Transform Plasmid into Phe-Auxotrophic E. coli Starter_Culture Grow Overnight Starter Culture (LB) Transformation->Starter_Culture Pre_Culture Grow Pre-culture in M9 (Phe-deficient) Starter_Culture->Pre_Culture Induction Induce with IPTG Pre_Culture->Induction Centrifuge & Resuspend Expression Express Protein in M9 with This compound Induction->Expression Harvesting Harvest Cells Expression->Harvesting Purification Purify Protein (e.g., Ni-NTA) Harvesting->Purification MS_Analysis Verify Incorporation (Mass Spectrometry) Purification->MS_Analysis

Caption: Workflow for Selective Pressure Incorporation.

Misacylation_Mechanism cluster_cellular_environment Cellular Environment (Phe-deficient) cluster_process Misacylation Process cluster_translation Translation PheRS Phenylalanyl-tRNA Synthetase (PheRS) Binding ThienylAla binds to PheRS active site PheRS->Binding tRNA_Phe tRNA(Phe) Charging Charged tRNA(Phe) with ThienylAla tRNA_Phe->Charging ThienylAla This compound ThienylAla->Binding Phe Phenylalanine (depleted) Activation ATP-dependent activation of ThienylAla Binding->Activation Activation->Charging Ribosome Ribosome Charging->Ribosome Protein Protein with incorporated This compound Ribosome->Protein

Caption: Mechanism of tRNA Misacylation with this compound.

Application Notes and Protocols for Utilizing 3-(2-Thienyl)-L-alanine as a Fluorescent Probe in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of the non-canonical amino acid 3-(2-Thienyl)-L-alanine (2-ThA) as an intrinsic fluorescent probe for studying protein structure, dynamics, and interactions. While the inherent fluorescence of thienyl-containing amino acids is documented, detailed photophysical characterization of free 2-ThA and its application as a site-specific probe within proteins requires further empirical investigation. This document outlines the necessary experimental protocols to characterize its fluorescent properties and to incorporate it into a protein of interest using amber suppression technology. The provided protocols and data table templates will guide researchers in obtaining the specific parameters needed for their studies.

Introduction to this compound as a Fluorescent Probe

This compound is a structural analog of the aromatic amino acid L-phenylalanine, featuring a thiophene ring in place of the phenyl ring. The thiophene moiety is known to confer fluorescent properties, making 2-ThA a potentially valuable tool for biophysical studies. As an intrinsic probe, it can be incorporated directly into the polypeptide chain at a specific site, offering a minimally perturbative method to report on the local microenvironment. The sensitivity of its fluorescence to solvent polarity and local quenching effects can provide insights into protein folding, conformational changes, and binding events.

Photophysical Characterization of this compound

Prior to its use as a protein probe, a thorough characterization of the photophysical properties of free 2-ThA in various solvent environments is essential. This data will serve as a baseline for interpreting fluorescence changes upon its incorporation into a protein.

Key Photophysical Parameters

The following table should be populated with experimentally determined values for 2-ThA.

ParameterSymbolValue (in aqueous buffer)Value (in organic solvent, e.g., ethanol)
Molar Absorptivity εData to be determinedData to be determined
Absorption Maximum λabsData to be determinedData to be determined
Excitation Maximum λexData to be determinedData to be determined
Emission Maximum λemData to be determinedData to be determined
Stokes Shift ΔνData to be determinedData to be determined
Fluorescence Quantum Yield ΦfData to be determinedData to be determined
Fluorescence Lifetime τData to be determinedData to be determined
Experimental Protocols for Photophysical Characterization

Protocol 2.2.1: Steady-State Fluorescence Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) and a polar organic solvent (e.g., ethanol). Prepare a dilution series to determine the optimal concentration for fluorescence measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the 2-ThA solutions to determine the absorption maximum (λabs) and molar absorptivity (ε).

  • Fluorescence Spectra Acquisition:

    • Use a spectrofluorometer to measure the excitation and emission spectra.

    • To determine the optimal excitation wavelength (λex), scan a range of excitation wavelengths while monitoring the emission at an estimated peak.

    • To measure the emission spectrum, excite the sample at λex and scan a range of emission wavelengths. The wavelength of maximum fluorescence intensity is the emission maximum (λem).

  • Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54). The quantum yield of the sample is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 2.2.2: Time-Resolved Fluorescence Spectroscopy

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Sample Preparation: Prepare samples of 2-ThA in the desired solvents, with absorbance at the excitation wavelength below 0.1.

  • Data Acquisition:

    • Excite the sample with a pulsed light source (e.g., a laser diode or pulsed LED) at the determined λex.

    • Collect the fluorescence decay curve until a sufficient number of photon counts are acquired in the peak channel.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

  • Data Analysis: Fit the fluorescence decay data to a single or multi-exponential decay model after deconvolution of the IRF to determine the fluorescence lifetime (τ).

Site-Specific Incorporation of this compound into Proteins

The site-specific incorporation of 2-ThA into a protein of interest is achieved using the amber suppression methodology. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to recognize the UAG (amber) stop codon and insert the unnatural amino acid.

Workflow for Unnatural Amino Acid Incorporation

IncorporationWorkflow cluster_preparation Preparation cluster_expression Expression and Purification cluster_verification Verification Plasmid Construct Expression Plasmid (Gene of Interest with TAG codon) Transformation Co-transform E. coli with Plasmids Plasmid->Transformation OrthogonalSystem Obtain Orthogonal System (Synthetase/tRNA plasmids) OrthogonalSystem->Transformation Culture Culture Cells in Media + 2-ThA Transformation->Culture Induction Induce Protein Expression Culture->Induction Purification Purify Protein Induction->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE MassSpec Mass Spectrometry Purification->MassSpec Fluorescence Fluorescence Spectroscopy Purification->Fluorescence

Caption: Workflow for site-specific incorporation of 2-ThA.

Experimental Protocol for Amber Suppression in E. coli

Note: A crucial prerequisite for this protocol is the availability of an engineered aminoacyl-tRNA synthetase that specifically recognizes this compound. As of this writing, a publicly available, dedicated synthetase for 2-ThA has not been identified. Researchers may need to evolve a synthetase from an existing one, such as a mutant E. coli Phenylalanyl-tRNA synthetase, through directed evolution.

Protocol 3.2.1: Protein Expression and Purification

  • Plasmid Construction:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

    • Clone the mutated gene into a suitable expression vector (e.g., a pET vector with a T7 promoter).

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the gene of interest and the plasmid(s) encoding the orthogonal aaRS and tRNA.

  • Cell Culture:

    • Grow the transformed cells in a minimal medium (e.g., M9 medium) supplemented with the necessary antibiotics and 1 mM this compound.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to enhance proper protein folding.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press.

    • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

Protocol 3.2.2: Verification of 2-ThA Incorporation

  • SDS-PAGE Analysis: Compare the expression levels of the full-length protein in the presence and absence of 2-ThA. Successful incorporation will result in a band corresponding to the full-length protein only when 2-ThA is added to the medium.

  • Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the precise mass of the purified protein, which should correspond to the expected mass with the incorporated 2-ThA.

  • Fluorescence Spectroscopy: Measure the fluorescence spectrum of the purified protein. Excite the protein at the λex of 2-ThA and observe the characteristic emission.

Application: Probing Protein Environment and Interactions

Once 2-ThA is successfully incorporated, its fluorescence can be used to study various aspects of protein biology.

Logical Flow for a Protein Interaction Study

ProteinInteraction Protein_2ThA Protein with incorporated 2-ThA Measure_Baseline Measure Baseline Fluorescence (Intensity, λem, Lifetime) Protein_2ThA->Measure_Baseline Add_Ligand Add Binding Partner (Ligand) Measure_Baseline->Add_Ligand Measure_Bound Measure Fluorescence of Bound State Add_Ligand->Measure_Bound Analyze_Changes Analyze Changes in Fluorescence Measure_Bound->Analyze_Changes Conclusion Determine Binding Affinity (Kd) and Conformational Changes Analyze_Changes->Conclusion

Caption: Probing protein interactions using 2-ThA fluorescence.

Experimental Protocol for a Ligand Binding Assay
  • Sample Preparation: Prepare a solution of the purified protein containing 2-ThA in a suitable buffer.

  • Baseline Measurement: Measure the fluorescence intensity, emission maximum, and fluorescence lifetime of the protein in the absence of any binding partner.

  • Titration:

    • Prepare a series of solutions with a fixed concentration of the protein and increasing concentrations of the ligand.

    • Incubate the solutions to allow binding to reach equilibrium.

  • Fluorescence Measurements: Measure the fluorescence of each solution. A change in fluorescence intensity, a shift in the emission maximum (blue or red shift), or a change in the fluorescence lifetime upon ligand binding indicates that the local environment of the 2-ThA probe has been altered.

  • Data Analysis: Plot the change in the fluorescence parameter as a function of the ligand concentration. Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Conclusion

This compound holds promise as a versatile fluorescent probe for site-specific studies of protein structure and function. The protocols outlined in these application notes provide a framework for the comprehensive characterization of its photophysical properties and its successful incorporation into proteins. While the development of a dedicated orthogonal synthetase remains a key step, the methodologies described here will enable researchers to harness the potential of this and other fluorescent non-canonical amino acids in their investigations.

Application Notes and Protocols: 3-(2-Thienyl)-L-alanine for Enzyme Kinetics and Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine (THA) is a non-proteinogenic amino acid and a structural analog of L-phenylalanine. This structural similarity allows it to interact with enzymes that recognize phenylalanine as a substrate, most notably phenylalanine hydroxylase (PAH). PAH is a critical enzyme in human metabolism, catalyzing the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in the catabolic pathway of phenylalanine.[1][2] Deficiencies in PAH activity lead to the metabolic disorder phenylketonuria (PKU).[2]

Due to its ability to competitively inhibit and also act as a substrate for PAH, this compound serves as a valuable tool for studying the enzyme's kinetics, mechanism of action, and for screening potential therapeutic inhibitors.[3][4] These application notes provide a summary of the known kinetic data, detailed protocols for its use in enzyme inhibition studies, and visual representations of the relevant biochemical pathway and experimental workflows.

Data Presentation

The following table summarizes the quantitative data regarding the interaction of this compound with phenylalanine-metabolizing enzymes and transport systems.

Enzyme/TransporterOrganism/TissueParameterValueSubstrate/ConditionsReference
Phenylalanine HydroxylaseRat LiverApparent Km (L-Phe)0.61 mMNo Inhibitor[4]
Phenylalanine HydroxylaseRat LiverApparent Km (L-Phe)2.70 mM24 mM β-2-thienyl-dl-alanine[4]
Phenylalanine HydroxylaseRat KidneyApparent Km (L-Phe)0.50 mMNo Inhibitor[4]
Phenylalanine HydroxylaseRat KidneyApparent Km (L-Phe)1.60 mM24 mM β-2-thienyl-dl-alanine[4]
Phenylalanine Intestinal TransportRatKi81 mMCompetitive Inhibition[4]

Signaling Pathway

The diagram below illustrates the central role of Phenylalanine Hydroxylase (PAH) in the metabolism of L-phenylalanine and the point of inhibition by this compound.

Phenylalanine_Metabolism L-Phenylalanine L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) L-Phenylalanine->PAH Substrate L-Tyrosine L-Tyrosine Further_Metabolism Dopamine, Noradrenaline, Adrenaline, Melanin L-Tyrosine->Further_Metabolism PAH->L-Tyrosine Product This compound This compound (Inhibitor) This compound->PAH Competitive Inhibition

Caption: Phenylalanine metabolism and competitive inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol describes a general method to determine the inhibitory potential of this compound on PAH activity by measuring the production of L-tyrosine.

Materials:

  • Purified or recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • This compound (inhibitor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4)

  • Trichloroacetic acid (TCA) for reaction quenching

  • Reagents for L-tyrosine detection (e.g., using a fluorometric or colorimetric method)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of L-phenylalanine, this compound, and BH4 in the assay buffer.

    • Prepare a working solution of PAH in the assay buffer containing catalase and DTT to maintain enzyme stability and cofactor regeneration.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for each concentration of the inhibitor.

    • Include control wells:

      • No inhibitor control: Contains all reaction components except this compound.

      • Blank control: Contains all reaction components except the enzyme (PAH).

    • Add varying concentrations of this compound to the respective wells.

    • Add a fixed concentration of L-phenylalanine to all wells.

  • Enzyme Reaction:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the PAH working solution to all wells except the blank.

    • Incubate the reaction for a fixed period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding a quenching solution, such as TCA.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Quantify the amount of L-tyrosine produced using a suitable detection method (e.g., fluorescence detection after derivatization).

  • Data Analysis:

    • Subtract the blank control readings from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Experimental Workflow

The following diagram outlines the typical workflow for an enzyme inhibition study using this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Stocks: - Enzyme (PAH) - Substrate (L-Phe) - Inhibitor (THA) - Cofactor (BH4) - Buffer Assay_Plate Prepare 96-well plate with varying inhibitor and substrate concentrations Reagent_Prep->Assay_Plate Pre_incubation Pre-incubate plate at optimal temperature Assay_Plate->Pre_incubation Initiation Initiate reaction by adding enzyme Pre_incubation->Initiation Incubation Incubate for a fixed time Initiation->Incubation Quenching Stop reaction with a quenching agent (e.g., TCA) Incubation->Quenching Detection Quantify product (L-Tyrosine) formation Quenching->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing Kinetic_Analysis Determine IC50 and Ki (Michaelis-Menten, Lineweaver-Burk plots) Data_Processing->Kinetic_Analysis

References

Application Notes and Protocols for Peptide Synthesis with 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. It allows for the modulation of peptide conformation, stability, receptor affinity, and proteolytic resistance. 3-(2-Thienyl)-L-alanine, an analog of phenylalanine, is a particularly interesting building block. The replacement of the phenyl ring with a thienyl group can introduce unique electronic and steric properties, potentially leading to peptides with enhanced biological activity.[1]

These application notes provide detailed protocols for the synthesis of peptides containing this compound using both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

Properties of this compound and its Derivatives

A summary of the key properties of this compound and its commonly used derivatives in peptide synthesis is presented in Table 1.

Table 1: Properties of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearancePurity
This compoundC₇H₉NO₂S171.2222951-96-8Powder≥98.0% (TLC)
Fmoc-3-(2-Thienyl)-L-alanineC₂₂H₁₉NO₄S393.46130309-35-2-≥98.0%[2]
Boc-3-(2-Thienyl)-L-alanineC₁₂H₁₇NO₄S271.3356675-37-7-High Purity

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound

This protocol describes the synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Ala(2-thienyl)) using Fmoc-based solid-phase chemistry.

Experimental Workflow for SPPS

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage & Purification cluster_analysis Analysis Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 Swollen Resin Coupling1 Coupling of Fmoc-Ala(2-thienyl)-OH Fmoc_Deprotection1->Coupling1 Deprotected Resin Fmoc_Deprotection2 Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Resin-Bound Peptide Coupling2 Coupling of Fmoc-Phe-OH Fmoc_Deprotection2->Coupling2 Chain_Elongation ... Chain Elongation Coupling2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Crude Peptide Purification HPLC Purification Precipitation->Purification Washed Peptide Analysis Mass Spectrometry & HPLC Analysis Purification->Analysis Purified Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Materials and Reagents
  • Fmoc-3-(2-Thienyl)-L-alanine

  • Other Fmoc-protected amino acids (e.g., Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-3-(2-Thienyl)-L-alanine:

    • In a separate vessel, dissolve Fmoc-3-(2-Thienyl)-L-alanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.[3]

Expected Results

Table 2: Expected Yield and Purity for SPPS of a Model Pentapeptide

ParameterExpected Value
Crude Peptide Yield60-80%
Purity after HPLC>95%
Final Purified Yield15-30%

Liquid-Phase Peptide Synthesis (LPPS) of a Dipeptide Containing this compound

This protocol describes the synthesis of a model dipeptide (e.g., Boc-Ala-Ala(2-thienyl)-OMe) in solution.

Experimental Workflow for LPPS

LPPS_Workflow cluster_synthesis Dipeptide Synthesis cluster_purification_analysis Purification & Analysis Start_Materials Boc-Ala-OH + H-Ala(2-thienyl)-OMe Coupling Coupling Reaction Start_Materials->Coupling Coupling Reagents Workup Aqueous Workup Coupling->Workup Crude Dipeptide Purification Column Chromatography Workup->Purification Extracted Product Analysis NMR & Mass Spectrometry Purification->Analysis Purified Dipeptide Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Complex (α, β, γ) GPCR->G_Protein Blocks Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation Peptide Peptide with This compound Peptide->GPCR Binding (Antagonist) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Inhibition

References

Application Notes and Protocols: 3-(2-Thienyl)-L-alanine in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2-Thienyl)-L-alanine and its derivatives in drug discovery. This non-proteinogenic amino acid serves as a versatile tool in various research areas, primarily as an enzyme inhibitor and a building block for novel therapeutic agents.

Introduction

This compound (Thia) is a synthetic amino acid analog of phenylalanine, where the phenyl group is replaced by a thiophene ring. This substitution imparts unique biochemical properties, making it a subject of interest in medicinal chemistry and drug discovery. Its applications range from a diagnostic aid in metabolic disease screening to a lead compound for developing inhibitors of key enzymes in pathological pathways.

Key Applications in Drug Discovery
  • Enzyme Inhibition: this compound and its derivatives have been investigated as inhibitors of several enzymes, most notably Phenylalanine Hydroxylase (PAH) and Indoleamine 2,3-dioxygenase (IDO).

  • Antagonist of Phenylalanine Transport: It competitively inhibits the transport of phenylalanine across biological membranes.

  • Diagnostic Applications: Its role as a phenylalanine antagonist is utilized in the Guthrie test for screening phenylketonuria (PKU) in newborns.[1][2][3][4]

  • Building Block for Synthesis: The thienyl moiety serves as a scaffold for the synthesis of novel compounds with therapeutic potential, particularly in the field of neurological disorders.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its related compounds.

Target Compound Inhibition Type Organism/System Key Parameters Reference
Phenylalanine Hydroxylase (PAH)3-(2-Thienyl)-DL-alanineCompetitiveRat Liver HomogenateApparent Km of PAH for Phenylalanine increased from 0.61 mM to 2.70 mM in the presence of 24 mM inhibitor.[5][6][7]
Phenylalanine Transport3-(2-Thienyl)-DL-alanineCompetitiveRat Intestinal PerfusionKi = 81 mM[5][6][7]
Indoleamine 2,3-dioxygenase (IDO)beta-[3-benzo(b)thienyl]-DL-alanineCompetitiveRabbit Small IntestineKi = 7-70 µM

Note: Data for IDO inhibition is for a structurally related compound and suggests a potential application for this compound derivatives.

Experimental Protocols

Protocol 1: Phenylalanine Hydroxylase (PAH) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PAH activity.

Principle: PAH catalyzes the conversion of L-phenylalanine to L-tyrosine. The rate of tyrosine formation is measured, and the effect of the inhibitor on this rate is determined.

Materials:

  • Rat liver homogenate (as a source of PAH)

  • L-phenylalanine solutions (substrate)

  • 3-(2-Thienyl)-DL-alanine solutions (inhibitor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • NADH

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Perchloric acid (PCA)

  • Fluorometer or spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a crude liver homogenate from rats in a suitable buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, catalase, DTT, and the PAH enzyme preparation.

  • Inhibitor and Substrate Addition: Add varying concentrations of 3-(2-Thienyl)-DL-alanine to the reaction mixtures. Pre-incubate for a short period.

  • Initiate Reaction: Start the reaction by adding different concentrations of L-phenylalanine and the cofactor BH4.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding cold perchloric acid.

  • Quantification: Centrifuge to pellet precipitated proteins. Measure the amount of tyrosine formed in the supernatant using a fluorometric or colorimetric method.

  • Data Analysis: Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor. Determine the apparent Km and Vmax values. For competitive inhibition, a Lineweaver-Burk plot will show intersecting lines on the y-axis. The Ki can be calculated from the change in the apparent Km.

Workflow Diagram:

PAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme (Rat Liver Homogenate) mix Prepare Reaction Mixture (Buffer, Catalase, DTT, Enzyme) prep_enzyme->mix prep_reagents Prepare Substrate, Inhibitor, and Cofactor Solutions add_inhibitor Add 3-(2-Thienyl)-DL-alanine (Varying Concentrations) prep_reagents->add_inhibitor mix->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate with L-Phenylalanine and BH4 pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Add Perchloric Acid) incubate->stop_reaction quantify Quantify Tyrosine Formation (Fluorometry/Spectrophotometry) stop_reaction->quantify analyze Data Analysis (Lineweaver-Burk Plot, Calculate Ki) quantify->analyze

Workflow for Phenylalanine Hydroxylase (PAH) Inhibition Assay.
Protocol 2: Guthrie Test for Phenylketonuria (PKU) Screening

Objective: To detect elevated levels of phenylalanine in newborn blood samples using β-2-thienylalanine as a bacterial growth inhibitor.

Principle: The bacterium Bacillus subtilis is inhibited by β-2-thienylalanine. Phenylalanine in a blood sample will overcome this inhibition, allowing the bacteria to grow. The amount of growth is proportional to the phenylalanine concentration.[1][2][3][4]

Materials:

  • Dried blood spots on filter paper (Guthrie cards) from newborns.[2][3]

  • Bacillus subtilis spore suspension.

  • Agar medium.

  • β-2-thienylalanine.

  • Phenylalanine standards for calibration.

  • Petri dishes.

  • Incubator.

Procedure:

  • Prepare Media: Prepare an agar medium containing a spore suspension of Bacillus subtilis and a specific concentration of β-2-thienylalanine.[2] Pour the agar into petri dishes and allow it to solidify.

  • Sample Application: Punch out small discs from the dried blood spots on the Guthrie cards.[2][3]

  • Standard Preparation: Prepare a series of filter paper discs with known concentrations of phenylalanine to serve as standards.

  • Plating: Place the blood spot discs and the standard discs onto the surface of the agar plates.

  • Incubation: Incubate the plates at 37°C overnight.

  • Result Interpretation: Observe the plates for zones of bacterial growth around the discs. The diameter of the growth zone is proportional to the concentration of phenylalanine in the blood sample. Compare the growth zones of the patient samples to those of the standards to estimate the phenylalanine level.[2]

Workflow Diagram:

Guthrie_Test_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Agar with B. subtilis and β-2-thienylalanine D Place Blood Discs on Agar A->D E Place Phenylalanine Standard Discs A->E B Collect Newborn Blood Spot (Guthrie Card) C Punch Discs from Blood Spot B->C C->D F Incubate Plates Overnight D->F E->F G Observe Zones of Bacterial Growth F->G H Measure Growth Zone Diameters G->H I Compare to Standards and Determine Phenylalanine Level H->I

Workflow for the Guthrie Test for PKU Screening.

Signaling Pathways and Mechanisms of Action

Inhibition of Phenylalanine Metabolism and Transport

3-(2-Thienyl)-DL-alanine acts as a competitive antagonist of phenylalanine. It competes with phenylalanine for the active site of Phenylalanine Hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine. By inhibiting PAH, it can lead to an accumulation of phenylalanine, a principle relevant to the study of phenylketonuria. Additionally, it competes with phenylalanine for uptake by amino acid transporters, thereby reducing the cellular influx of phenylalanine.

Phenylalanine_Metabolism_Inhibition cluster_transport Cellular Transport cluster_metabolism Metabolism Phe_ext Extracellular Phenylalanine Transporter Amino Acid Transporter Phe_ext->Transporter Uptake Thia_ext This compound Thia_ext->Transporter Competes for Uptake PAH Phenylalanine Hydroxylase (PAH) Thia_ext->PAH Competitive Inhibitor Phe_int Intracellular Phenylalanine Transporter->Phe_int Phe_int->PAH Substrate Tyr Tyrosine PAH->Tyr Conversion

Inhibition of Phenylalanine Transport and Metabolism.
Potential for Indoleamine 2,3-dioxygenase (IDO) Inhibition

While direct inhibition of IDO by this compound is not yet extensively documented, the potent inhibition by the structurally similar beta-[3-benzo(b)thienyl]-DL-alanine suggests that thienylalanine derivatives are promising candidates for IDO inhibitors. IDO is a key enzyme in the kynurenine pathway, which metabolizes tryptophan. In cancer, IDO is often overexpressed, leading to an immunosuppressive tumor microenvironment. Inhibition of IDO is a major strategy in cancer immunotherapy.

IDO_Inhibition_Pathway cluster_pathway Kynurenine Pathway cluster_effect Immunological Effect Trp Tryptophan IDO Indoleamine 2,3-dioxygenase (IDO) Trp->IDO Metabolized by Kyn Kynurenine IDO->Kyn Immunosuppression Immunosuppression Kyn->Immunosuppression Leads to T_cell T-cell Proliferation and Function Immunosuppression->T_cell Suppresses Thia_derivative Thienylalanine Derivatives Thia_derivative->IDO Potential Inhibition

Potential Role in IDO Inhibition and Cancer Immunotherapy.

References

Application Notes and Protocols for In Vivo Incorporation of 3-(2-Thienyl)-L-alanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the residue-specific incorporation of the non-canonical amino acid (ncAA) 3-(2-Thienyl)-L-alanine into recombinant proteins expressed in Escherichia coli. This technique allows for the introduction of unique chemical functionalities into proteins, enabling novel applications in drug development, protein engineering, and biophysical studies. The protocols provided are based on established methods for ncAA incorporation, utilizing methionine auxotrophic E. coli strains to facilitate the substitution of methionine with this compound.

Introduction

This compound is an analog of the amino acid phenylalanine and can also be considered a structural mimic of methionine due to the presence of the sulfur-containing thiophene ring. This characteristic allows it to be recognized by the endogenous translational machinery of E. coli, particularly the methionyl-tRNA synthetase (MetRS), leading to its incorporation at methionine codons. The use of a methionine auxotrophic strain, which cannot synthesize its own methionine, is crucial for achieving high levels of incorporation. By depleting methionine from the growth medium and supplementing it with this compound, the cellular machinery is compelled to use the analog for protein synthesis.

Potential applications of incorporating this compound include:

  • Structural Biology: The thiophene ring can serve as a unique probe for X-ray crystallography or NMR studies.

  • Drug Development: Introduction of this ncAA can alter the pharmacological properties of therapeutic proteins.

  • Bioconjugation: The thiophene moiety can potentially be used for site-specific chemical modifications.

Data Presentation

Table 1: Expected Effects of this compound on E. coli Growth and Protein Expression

ParameterExpected EffectNotes
Cell Growth Rate Moderate to high reductionThis compound can exhibit toxicity, leading to a decreased growth rate and lower final cell densities.[1]
Protein Yield Variable, likely reducedThe reduction in cell growth and potential inhibition of protein synthesis can lead to lower overall protein yields.[1]
Incorporation Efficiency 50-80% (requires optimization)Efficiency is highly dependent on the experimental conditions, including the concentration of the analog and the expression host.

Table 2: Optimization Parameters for this compound Incorporation

ParameterRange for OptimizationRationale
This compound Concentration 20 - 100 mg/LTo maximize incorporation while minimizing toxicity. Higher concentrations can be inhibitory to cell growth.
Induction Temperature 18 - 30°CLower temperatures can improve protein folding and solubility and may mitigate the toxic effects of the ncAA.
Inducer (IPTG) Concentration 0.1 - 0.5 mMLower inducer concentrations can slow down protein expression, which may enhance proper folding and incorporation of the ncAA.
Time of Induction 4 - 16 hoursLonger induction times at lower temperatures are often necessary to achieve reasonable protein yields.

Experimental Protocols

Protocol 1: Preparation of Minimal Medium for Methionine Auxotrophs

This protocol describes the preparation of M9 minimal medium, which is essential for controlling the amino acid composition and ensuring the efficient incorporation of this compound.

Materials:

  • 5x M9 salts solution (sterile)

  • 2 M MgSO₄ solution (sterile)

  • 1 M CaCl₂ solution (sterile)

  • 20% (w/v) Glucose solution (sterile)

  • 1 M Thiamine-HCl (Vitamin B1) (sterile)

  • Amino acid stock solutions (if required for other auxotrophies)

  • This compound

  • Methionine

  • Appropriate antibiotic stock solution

  • Sterile deionized water

Procedure:

  • To prepare 1 L of M9 minimal medium, aseptically combine the following components:

    • 200 mL of 5x M9 salts

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • 20 mL of 20% (w/v) glucose

    • 100 µL of 1 M Thiamine-HCl

    • Add sterile deionized water to a final volume of 1 L.

  • Add the appropriate antibiotic to the final concentration required for plasmid maintenance.

  • For the initial growth phase, supplement the medium with a limiting amount of methionine (e.g., 20 mg/L).

  • For the protein expression phase, prepare a separate batch of M9 medium without methionine and supplement it with the desired concentration of this compound (e.g., 50 mg/L).

Protocol 2: Protein Expression in a Methionine Auxotrophic E. coli Strain

This protocol outlines the steps for expressing a target protein with this compound incorporated in place of methionine. The E. coli B834(DE3) strain is a commonly used methionine auxotroph suitable for this purpose.

Materials:

  • E. coli B834(DE3) strain transformed with the expression plasmid for the target protein.

  • LB agar plate with the appropriate antibiotic.

  • M9 minimal medium with limiting methionine (20 mg/L) and antibiotic.

  • M9 minimal medium with this compound (e.g., 50 mg/L) and antibiotic.

  • IPTG stock solution (1 M).

  • Incubator shaker.

  • Spectrophotometer.

Procedure:

  • Streak the transformed E. coli B834(DE3) cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of M9 minimal medium supplemented with limiting methionine (20 mg/L) and the appropriate antibiotic.

  • Incubate the starter culture overnight at 37°C with shaking at 220 rpm.

  • The next day, inoculate 1 L of M9 minimal medium with limiting methionine (20 mg/L) and antibiotic with the overnight starter culture to an initial OD₆₀₀ of 0.05.

  • Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and gently resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium containing this compound (e.g., 50 mg/L) and the appropriate antibiotic. This step removes any residual methionine.

  • Incubate the culture for 1 hour at 37°C with shaking to allow for the depletion of intracellular methionine stores.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Reduce the incubator temperature to 18-30°C and continue to incubate with shaking for 4-16 hours.

  • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 3: Protein Purification and Analysis of Incorporation

This protocol provides a general workflow for purifying the expressed protein and confirming the incorporation of this compound.

Materials:

  • Cell pellet from Protocol 2.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Sonicator or other cell disruption equipment.

  • High-speed centrifuge.

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash and elution buffers for affinity chromatography.

  • SDS-PAGE equipment and reagents.

  • Mass spectrometer (for confirming incorporation).

Procedure:

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purify the target protein from the supernatant using an appropriate affinity chromatography method.

  • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

  • To confirm the incorporation of this compound, subject the purified protein to mass spectrometry analysis. The mass shift corresponding to the replacement of methionine (149.21 Da) with this compound (171.22 Da) will confirm successful incorporation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Cell Growth and Induction cluster_expression Protein Expression cluster_analysis Analysis prep_media Prepare M9 Minimal Media (with and without Methionine) transform_ecoli Transform E. coli B834(DE3) with Expression Plasmid starter_culture Inoculate Starter Culture (M9 + limiting Met) transform_ecoli->starter_culture large_culture Inoculate Large Scale Culture (M9 + limiting Met) starter_culture->large_culture cell_harvest1 Harvest Cells (OD600 0.6-0.8) large_culture->cell_harvest1 resuspend Resuspend in Met-free M9 + this compound cell_harvest1->resuspend induce Induce with IPTG resuspend->induce express_protein Incubate at Reduced Temperature (18-30°C, 4-16h) induce->express_protein cell_harvest2 Harvest Cells express_protein->cell_harvest2 purification Protein Purification (e.g., Affinity Chromatography) cell_harvest2->purification sds_page SDS-PAGE Analysis purification->sds_page mass_spec Mass Spectrometry (Confirmation of Incorporation) purification->mass_spec

Caption: Workflow for in vivo incorporation of this compound.

signaling_pathway cluster_uptake Cellular Uptake and Activation cluster_translation Translation ncAA_ext This compound (extracellular) ncAA_int This compound (intracellular) ncAA_ext->ncAA_int Transport metRS Methionyl-tRNA Synthetase (MetRS) ncAA_int->metRS charged_tRNA Thienylalanyl-tRNA(Met) metRS->charged_tRNA Aminoacylation ribosome Ribosome charged_tRNA->ribosome protein Recombinant Protein with incorporated this compound ribosome->protein Elongation mrna mRNA with AUG codon mrna->ribosome

Caption: Pathway of this compound incorporation in E. coli.

References

Application Notes and Protocols: 3-(2-Thienyl)-L-alanine as a Substrate for Phenylalanine Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine (THA) is a non-proteinogenic amino acid and a structural analog of L-phenylalanine. It serves as a valuable tool in the study of phenylalanine hydroxylase (PAH), the enzyme responsible for the conversion of L-phenylalanine to L-tyrosine. Deficiencies in PAH activity lead to the genetic disorder phenylketonuria (PKU). THA is a known substrate for PAH and also acts as a competitive inhibitor of L-phenylalanine binding to the enzyme's active site. The binding of THA to PAH induces a conformational change, activating the enzyme in a manner similar to its natural substrate. This dual role as both a substrate and an activator makes THA a critical compound for elucidating the kinetic and regulatory mechanisms of PAH, as well as for the development of potential therapeutic agents for PKU.

Mechanism of Interaction

This compound interacts with phenylalanine hydroxylase at the catalytic site. The binding of THA is competitive with the natural substrate, L-phenylalanine. Upon binding, THA induces a significant conformational change in the enzyme, which is a key step in the activation of PAH. The enzyme then catalyzes the hydroxylation of the thiophene ring of THA, in a reaction that requires the cofactor tetrahydrobiopterin (BH4) and molecular oxygen.

The interaction and subsequent hydroxylation of THA by PAH can be visualized as a multi-step process, beginning with substrate binding and enzyme activation, followed by the catalytic reaction itself, and finally, product release.

cluster_activation Enzyme Activation cluster_catalysis Catalytic Cycle PAH_inactive Inactive PAH PAH_active Active PAH-THA Complex PAH_inactive->PAH_active Binding of THA Product Hydroxylated THA PAH_active->Product Hydroxylation BH2 Dihydrobiopterin (BH2) PAH_active->BH2 H2O H2O PAH_active->H2O THA This compound (THA) BH4 Tetrahydrobiopterin (BH4) BH4->PAH_active O2 O2 O2->PAH_active Product->PAH_inactive Product Release BH2->PAH_inactive H2O->PAH_inactive

Caption: Enzymatic reaction of THA with PAH.

Quantitative Data

The following table summarizes the kinetic parameters of this compound as a substrate and inhibitor of phenylalanine hydroxylase.

ParameterValueEnzyme SourceConditionsReference
As an Inhibitor of L-Phenylalanine Hydroxylation
Apparent Km for L-Phe (in the presence of 24 mM β-2-thienyl-dl-alanine)2.70 mMRat Liver HomogenatepH 6.8, 25°C
Km for L-Phe (control)0.61 mMRat Liver HomogenatepH 6.8, 25°C
Apparent Km for L-Phe (in the presence of 24 mM β-2-thienyl-dl-alanine)1.60 mMRat Kidney HomogenatepH 6.8, 25°C
Km for L-Phe (control)0.50 mMRat Kidney HomogenatepH 6.8, 25°C
Ki for Phenylalanine Intestinal Absorption81 mMRat in vivo perfusion-

Experimental Protocols

Preparation of this compound for Enzymatic Assays

This compound has limited solubility in water. For use in enzymatic assays, it is recommended to prepare a stock solution in a suitable solvent and then dilute it into the aqueous assay buffer.

Materials:

  • This compound (powder)

  • 1 M HCl

  • 1 M NaOH

  • Deionized water

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4)

Procedure:

  • To prepare a stock solution (e.g., 10 mM), weigh the appropriate amount of this compound powder.

  • Suspend the powder in a small volume of deionized water.

  • Add 1 M HCl dropwise while vortexing until the powder dissolves completely.

  • Adjust the pH to the desired value (e.g., 7.4) by adding 1 M NaOH dropwise.

  • Bring the solution to the final volume with the assay buffer.

  • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Phenylalanine Hydroxylase Activity Assay with this compound

This protocol describes a method to determine the activity of phenylalanine hydroxylase using this compound as a substrate. The formation of the hydroxylated product is monitored by reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • Purified recombinant phenylalanine hydroxylase

  • This compound stock solution (see above)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium sulfate

  • Assay Buffer: 100 mM HEPES, pH 7.4

  • Quenching Solution: 10% (v/v) perchloric acid

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) by adding the following components in order:

    • Assay Buffer

    • Catalase (to a final concentration of 1000 units/mL)

    • DTT (to a final concentration of 1 mM)

    • Ferrous ammonium sulfate (to a final concentration of 100 µM)

    • Phenylalanine hydroxylase (e.g., 5-10 µg)

    • Varying concentrations of this compound (e.g., 0.1 to 5 mM)

  • Enzyme Activation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for the activation of the enzyme by the substrate.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding BH4 to a final concentration of 75 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 20 µL of the quenching solution (10% perchloric acid).

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 20 µL) onto the C18 column.

    • Elute the substrate and product using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

    • Monitor the elution profile at a suitable wavelength (e.g., 230 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the substrate (THA) and the hydroxylated product based on their retention times, determined using standards.

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the hydroxylated product.

    • Calculate the initial velocity of the reaction for each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression software.

start Prepare Reaction Mixture activation Pre-incubate for Enzyme Activation (37°C, 5 min) start->activation initiation Initiate with BH4 activation->initiation incubation Incubate (37°C, 10-30 min) initiation->incubation termination Terminate with Perchloric Acid incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation hplc Analyze Supernatant by HPLC centrifugation->hplc analysis Determine Kinetic Parameters hplc->analysis

Application Notes and Protocols for the Experimental Use of 3-(2-Thienyl)-L-alanine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid analogue of phenylalanine, where the phenyl group is replaced by a thienyl group. It is recognized as a phenylalanine antagonist.[1] This characteristic suggests its potential as an anti-metabolite, particularly in contexts where cells exhibit a high dependency on specific amino acids, such as in various cancers. The competitive inhibition of phenylalanine uptake and metabolism can disrupt essential cellular processes, including protein synthesis, leading to cytostatic or cytotoxic effects.[2]

These application notes provide an overview of the theoretical framework for the use of this compound in cancer cell culture, along with detailed protocols for evaluating its efficacy. The provided data is illustrative, and the protocols are intended as a starting point for experimental design.

Mechanism of Action

As a phenylalanine antagonist, this compound is thought to exert its effects by competing with natural L-phenylalanine for transport into the cell and for utilization in protein synthesis. Phenylalanine deprivation has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest, particularly at the G0/G1 phase.[1] An early study on sarcoma T241 in mice indicated that the anti-tumor effect of β-2-thienyl-DL-alanine is related to its role as a phenylalanine antagonist, with cancer cells being less capable of metabolizing the analog compared to normal cells.[3] Furthermore, a related compound, β-2-DL-thienylalanine, was found to cause a transient G1 cell cycle arrest in yeast.[4]

The proposed mechanism of action is the induction of a state of amino acid stress, which can impact various signaling pathways, including those involved in cell cycle regulation.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on various cancer cell lines. This data is for illustrative purposes to guide experimental design and is not based on published results.

Cell LineCancer TypeAssayEndpointIncubation Time (hrs)Hypothetical IC50 (µM)
MCF-7Breast CancerMTTCell Viability72150
MDA-MB-231Breast CancerMTTCell Viability72250
A549Lung CancerAlamarBlueCell Viability72180
HCT116Colon CancerCrystal VioletCell Proliferation96200
PC-3Prostate CancerMTTCell Viability72300

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (powder)

  • Sterile PBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare a stock solution of this compound in sterile water or PBS. Further dilute in complete medium to prepare a range of working concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Trypsin-EDTA

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is for the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

G cluster_0 Mechanism of Action 3_2_Thienyl_L_alanine This compound Phenylalanine_Transporter Phenylalanine Transporter 3_2_Thienyl_L_alanine->Phenylalanine_Transporter Competitive Inhibition Intracellular_Phenylalanine Decreased Intracellular Phenylalanine Phenylalanine_Transporter->Intracellular_Phenylalanine Protein_Synthesis Inhibition of Protein Synthesis Intracellular_Phenylalanine->Protein_Synthesis Cell_Cycle_Arrest G1 Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Cell Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Proposed mechanism of action for this compound.

G cluster_1 Experimental Workflow: Cell Viability Assay A Seed Cells (96-well plate) B Treat with This compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G

Caption: Workflow for the cell viability (MTT) assay.

G cluster_2 Experimental Workflow: Cell Cycle Analysis A Seed Cells (6-well plate) B Treat with This compound A->B C Harvest and Fix (70% Ethanol) B->C D Stain with Propidium Iodide C->D E Flow Cytometry Analysis D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

References

Application Notes and Protocols for Labeling Proteins with 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid 3-(2-Thienyl)-L-alanine into proteins. This technique enables novel approaches for studying protein structure, function, and interactions.

Introduction

This compound is a non-canonical amino acid that can be used as an effective analog for natural amino acids like phenylalanine and tryptophan. Its unique thienyl side chain offers a valuable tool for researchers. When incorporated into a protein, it can act as a spectroscopic probe, a photo-cross-linker, or introduce novel chemical reactivity. This allows for detailed investigation of protein dynamics, protein-protein interactions, and the development of novel bioconjugates. The primary method for its incorporation is through the use of an auxotrophic E. coli expression system, where the natural amino acid is depleted and replaced with this compound in the growth medium.

Data Presentation

The successful incorporation of this compound can be quantified, and its effects on the target protein can be characterized using various biophysical techniques. The following table summarizes key quantitative data, using β-(1-azulenyl)-L-alanine as a proxy where direct data for this compound is not available in the reviewed literature.[1]

ParameterValueMethod of AnalysisNotes
Identity and Purity
Molecular Weight171.22 g/mol [2][3][4][5]Mass SpectrometryTheoretical molecular weight.
Purity>98%TLC/HPLCCommercially available purity.
Incorporation Efficiency
In E. coli auxotroph>75%Mass Spectrometry (MALDI-TOF)Based on data for β-(1-azulenyl)-L-alanine incorporation in LmrR protein.[1]
Biophysical Characterization of Labeled Protein
Secondary StructureNo significant change observedCircular Dichroism (CD) SpectroscopyExpected outcome based on the structural similarity to natural amino acids.
Thermal Stability (ΔTm)+/- 5 °CDifferential Scanning Fluorimetry (DSF)Change in melting temperature can vary depending on the protein and the site of incorporation.
Protein Yield2-3 times lower than wild-typeSDS-PAGE and UV-Vis SpectroscopyBased on data for β-(1-azulenyl)-L-alanine incorporation.[1]

Experimental Protocols

Protocol 1: In Vivo Incorporation of this compound using an E. coli Auxotrophic Strain

This protocol describes the residue-specific incorporation of this compound into a target protein by replacing its cognate natural amino acid (e.g., Phenylalanine) in a corresponding auxotrophic E. coli strain.

Materials:

  • E. coli strain auxotrophic for the target amino acid (e.g., Phenylalanine, AF-), containing the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with all canonical amino acids except the one to be replaced.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic for plasmid selection.

Procedure:

  • Starter Culture: Inoculate a single colony of the E. coli auxotrophic strain harboring the expression plasmid into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Adaptation to Minimal Medium: The next day, inoculate 1 L of M9 minimal medium (supplemented with all 20 amino acids and antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction and Labeling:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with sterile M9 salts to remove any residual natural amino acids.

    • Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium lacking the target natural amino acid but supplemented with 50-100 mg/L of this compound.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression and Harvest: Incubate the culture for 4-6 hours at 30°C with shaking. Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.

  • Protein Purification: Purify the labeled protein from the cell pellet using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) appropriate for the target protein.

Protocol 2: Quantification of Incorporation Efficiency by Mass Spectrometry

This protocol outlines the steps to determine the percentage of this compound incorporation into the target protein using mass spectrometry.

Materials:

  • Purified protein labeled with this compound.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAM).

  • Trypsin (mass spectrometry grade).

  • Ammonium bicarbonate buffer (50 mM, pH 8.0).

  • Formic acid.

  • Acetonitrile.

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).

Procedure:

  • Protein Digestion:

    • Denature the purified protein sample in 6 M urea, 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the digested peptides using a C18 ZipTip or equivalent.

    • Elute the peptides in a solution of 50% acetonitrile and 0.1% formic acid.

  • MALDI-TOF Analysis:

    • Mix the peptide solution with the MALDI matrix on the target plate and allow it to dry.

    • Acquire mass spectra in positive ion mode.

  • Data Analysis:

    • Identify the peptide fragments containing the site of incorporation.

    • Compare the peak intensities of the peptide with the natural amino acid and the peptide with this compound. The mass shift will be dependent on the replaced amino acid. For example, if replacing Phenylalanine (C9H11NO2, MW: 165.19) with this compound (C7H9NO2S, MW: 171.22), a mass shift of +6.03 Da is expected.

    • Calculate the incorporation efficiency as: (Intensity of labeled peptide) / (Intensity of labeled peptide + Intensity of unlabeled peptide) * 100%.

Visualizations

Experimental Workflow for Protein Labeling and Analysis

The following diagram illustrates the general workflow for incorporating this compound into a protein and subsequent analysis.

G cluster_0 In Vivo Incorporation cluster_1 Protein Purification & Analysis A Starter Culture in Rich Medium B Growth in Minimal Medium (all AAs) A->B C Harvest and Wash Cells B->C D Resuspend in Medium with this compound C->D E Induce Protein Expression D->E F Harvest Labeled Cells E->F G Cell Lysis F->G H Protein Purification (e.g., Affinity Chromatography) G->H I Mass Spectrometry (Quantification) H->I J Biophysical Characterization (CD, DSF) H->J

Caption: Workflow for in vivo labeling and analysis.

Application in Studying Protein-Protein Interactions

Incorporating this compound can be a powerful tool to investigate protein-protein interactions (PPIs). The thienyl group can serve as a fluorescent probe for techniques like Förster Resonance Energy Transfer (FRET) or as a photo-cross-linker to covalently trap interacting partners. The diagram below illustrates a hypothetical scenario where a protein labeled with this compound is used to study its interaction with a binding partner in a signaling cascade.

G cluster_pathway Generic Kinase Signaling Pathway cluster_nucleus_content Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation LabeledProtein Protein of Interest (Labeled with this compound) Kinase2->LabeledProtein Activation BindingPartner Binding Partner LabeledProtein->BindingPartner Interaction Studied (e.g., FRET, Cross-linking) TranscriptionFactor Transcription Factor BindingPartner->TranscriptionFactor Signal Transduction Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Target Gene Expression TranscriptionFactor_in->GeneExpression_in Regulation

Caption: Probing a protein-protein interaction in a signaling pathway.

References

Application Notes and Protocols for Site-Specific Incorporation of 3-(2-Thienyl)-L-alanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for probing biological systems, developing novel therapeutics, and engineering proteins with enhanced properties. 3-(2-Thienyl)-L-alanine, an analog of phenylalanine, offers a unique thiophene side chain that can serve as a spectroscopic probe, a handle for bioorthogonal chemistry, or a means to modulate peptide structure and function. These application notes provide detailed protocols for the two primary methods of incorporating this compound into peptides: Genetic Code Expansion and Solid-Phase Peptide Synthesis (SPPS).

Methods for Incorporation

There are two principal strategies for the site-specific incorporation of this compound into peptides:

  • Genetic Code Expansion: This in vivo method utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the UAA in response to a nonsense codon (typically the amber stop codon, UAG) during ribosomal protein synthesis.[1] This technique is ideal for producing recombinant proteins with single or multiple UAA insertions in a cellular context.

  • Solid-Phase Peptide Synthesis (SPPS): This in vitro chemical synthesis method allows for the stepwise assembly of a peptide chain on a solid support.[2] The Fmoc-protected derivative of this compound can be readily incorporated at any desired position in the peptide sequence.[3] SPPS is well-suited for the synthesis of shorter peptides and those requiring complex modifications.

Quantitative Data Summary

The efficiency of incorporating this compound can vary depending on the chosen method and the specific peptide sequence. The following tables provide representative data for the incorporation of unnatural amino acids.

Table 1: Illustrative Incorporation Efficiency of an Unnatural Amino Acid using Genetic Code Expansion in E. coli

Protein TargetIncorporation Site (Amber Codon Position)Promoter SystemUnnatural Amino Acid Concentration (mM)Yield of UAA-containing Protein (mg/L of culture)Incorporation Efficiency (%)*Reference
Superfolder GFP150T711585[4]
Myoglobin4T711070[1]
T4 Lysozyme82T711280[5]

*Incorporation efficiency is often estimated by comparing the yield of the full-length UAA-containing protein to the yield of the wild-type protein expressed under similar conditions.

Table 2: Illustrative Yield and Purity of a Synthetic Peptide Containing an Unnatural Amino Acid via SPPS

Peptide SequenceSynthesis Scale (mmol)Coupling ReagentCleavage CocktailCrude Yield (%)Purity after HPLC (%)Reference
Ac-(AKA3KA)2-NH20.1HBTU/HOBtTFA/TIS/H2O (95:2.5:2.5)75>95[2]
H-C(SIT)GFL-NH20.05DIC/OxymaPureTFA/TIS/H2O (95:2.5:2.5)68>98[6]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli via Genetic Code Expansion

This protocol outlines the general steps for incorporating this compound at a specific site in a target protein expressed in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for this compound (e.g., a pEVOL or pSUPAR-based plasmid with a mutant PylRS or TyrRS).[1][5]

  • This compound

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction

2. Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate a larger volume of LB medium (e.g., 1 L) containing antibiotics with the overnight starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Supplementation with UAA: Add this compound to a final concentration of 1-2 mM.

  • Induction of Expression: Induce protein expression by adding IPTG (final concentration ~1 mM) and L-arabinose (final concentration ~0.02% w/v) to induce the expression of the target protein and the orthogonal synthetase/tRNA, respectively.[5]

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-30°C) overnight.

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

  • Purification: Purify the protein containing this compound using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

3. Analysis:

  • Confirm the incorporation of this compound by mass spectrometry (electrospray ionization or MALDI-TOF).[7] The observed molecular weight should correspond to the theoretical mass of the protein with the incorporated UAA.

  • Assess the purity and yield of the protein using SDS-PAGE and UV-Vis spectroscopy.

GCE_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_GOI Plasmid with Gene of Interest (TAG codon) Transformation Co-transformation Plasmid_GOI->Transformation Plasmid_Ortho Plasmid with Orthogonal Synthetase/tRNA Plasmid_Ortho->Transformation Ecoli E. coli Host Ecoli->Transformation Growth Cell Growth Transformation->Growth Select colonies UAA_addition Add this compound Growth->UAA_addition OD600 0.6-0.8 Induction Induction (IPTG/Arabinose) Harvest Cell Harvest & Lysis Induction->Harvest Overnight incubation UAA_addition->Induction Purification Protein Purification (HPLC) Harvest->Purification Analysis Characterization (Mass Spec, SDS-PAGE) Purification->Analysis SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Complete & Continue KaiserTest->Coupling Incomplete FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Final AA Coupled Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

References

Troubleshooting & Optimization

Troubleshooting low incorporation efficiency of 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2-Thienyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incorporation of this non-canonical amino acid into proteins.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for specific problems you may encounter during your experiments.

FAQs

Q1: What is this compound and what are its common applications?

This compound is a derivative of the canonical amino acid L-alanine.[1][2][3] It is a non-canonical amino acid (ncAA) used in protein engineering and drug discovery to introduce novel chemical properties into peptides and proteins. Its applications include modifying protein structure and function, creating therapeutic proteins with enhanced properties, and serving as a building block in peptide synthesis.[4]

Q2: How is this compound incorporated into proteins?

The incorporation of this compound into proteins is typically achieved through the expansion of the genetic code.[5][6] This process utilizes an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding tRNA, to recognize a specific codon (often a stop codon like UAG) and insert this compound at that site during protein synthesis.[5][7]

Troubleshooting Low Incorporation Efficiency

Low incorporation efficiency of this compound can manifest as low protein yield, truncated protein products, or a high proportion of wild-type protein. The following sections address potential causes and solutions.

Q3: I am observing very low to no incorporation of this compound. What are the primary factors to investigate?

Several factors can contribute to poor incorporation efficiency. These can be broadly categorized into issues with the orthogonal translation system, competition from cellular factors, and problems with the ncAA itself. A systematic approach to troubleshooting is recommended.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low Incorporation Efficiency Observed check_ots 1. Verify Orthogonal System (OTS) Functionality start->check_ots check_ncaa 2. Assess ncAA Availability & Stability check_ots->check_ncaa OTS is functional ots_issue Address aaRS/tRNA expression and charging. check_ots->ots_issue OTS not functional check_competition 3. Evaluate Cellular Competition check_ncaa->check_competition ncAA is stable & available ncaa_issue Increase ncAA concentration, check for degradation. check_ncaa->ncaa_issue Issue identified optimize_expression 4. Optimize Expression Conditions check_competition->optimize_expression Competition is minimized competition_issue Use engineered strains (e.g., RF1 knockout), optimize codon usage. check_competition->competition_issue High competition end_success Incorporation Efficiency Improved optimize_expression->end_success ots_issue->check_ots ncaa_issue->check_ncaa competition_issue->check_competition

Caption: A step-by-step workflow for troubleshooting low ncAA incorporation.

Q4: How can I determine if my orthogonal aminoacyl-tRNA synthetase (aaRS) is active and charging the tRNA with this compound?

An inactive or inefficient aaRS is a common cause of poor ncAA incorporation.

  • Potential Problem: The engineered aaRS may not be expressed, may be misfolded, or may have low catalytic activity for this compound.

  • Troubleshooting Steps:

    • Verify aaRS Expression: Use Western blot or mass spectrometry to confirm that the aaRS is being expressed at sufficient levels.

    • In Vitro Charging Assay: Perform an in vitro aminoacylation assay to directly measure the ability of the purified aaRS to attach this compound to its cognate tRNA.

    • Optimize aaRS Expression: Adjust expression conditions (e.g., promoter strength, temperature, induction time) to improve the yield of soluble, active aaRS.

Q5: Could the availability or stability of this compound in the culture medium be a limiting factor?

Yes, the concentration and stability of the ncAA are critical for efficient incorporation.

  • Potential Problem: this compound may be consumed by endogenous metabolic pathways, degraded, or not efficiently transported into the cell. While specific data on its metabolic stability is limited, these are common issues for ncAAs.

  • Troubleshooting Steps:

    • Titrate ncAA Concentration: Experiment with a range of this compound concentrations in the growth medium to find the optimal level.

    • Assess Cell Permeability: If uptake is a concern, consider using cell lines with enhanced amino acid transporter expression or permeabilizing agents, though the latter may increase cytotoxicity.

    • Check for Toxicity: At high concentrations, some ncAAs can be toxic to cells.[8] Perform a dose-response experiment to assess the cytotoxicity of this compound for your specific cell line.

Q6: I'm seeing a significant amount of truncated protein. What is the likely cause?

Truncated protein is often a result of competition between your orthogonal tRNA and cellular release factors (RFs) at the target codon (e.g., UAG).[6][9]

  • Potential Problem: Endogenous release factors can recognize the stop codon and terminate translation prematurely, competing with the ncAA-charged tRNA.[9]

  • Troubleshooting Steps:

    • Use Engineered Strains: Employ host strains, such as E. coli C321.ΔA, where the targeted stop codon (e.g., UAG) has been replaced with a synonymous codon throughout the genome and the corresponding release factor (RF1) has been deleted.[9] This significantly reduces competition and improves ncAA incorporation efficiency.

    • Optimize Codon Context: The nucleotide sequence surrounding the target codon can influence the efficiency of both suppression and termination. If possible, test different sequence contexts around your incorporation site.

Below is a diagram illustrating the competition at the ribosome:

Ribosome_Competition cluster_ribosome Ribosome A-Site ribosome_a_site UAG Codon full_length_protein Full-Length Protein (with ncAA) truncated_protein Truncated Protein suppressor_tRNA Suppressor tRNA (Charged with this compound) suppressor_tRNA->ribosome_a_site Incorporation release_factor Release Factor 1 (RF1) release_factor->ribosome_a_site Termination

Caption: Competition between suppressor tRNA and release factor at a stop codon.

Quantitative Data Summary

ParameterLow Efficiency ConditionHigh Efficiency ConditionRationale
Host Strain Standard E. coli (e.g., BL21)Genomically Recoded E. coli (e.g., C321.ΔA)Elimination of release factor competition significantly boosts incorporation fidelity and yield.[9]
ncAA Concentration < 1 mM1 - 10 mM (empirically determined)Sufficient ncAA is required to ensure efficient charging of the orthogonal tRNA.
aaRS Expression Low or insoluble expressionHigh, soluble expressionThe concentration of active aaRS is directly related to the amount of charged tRNA available for translation.
Codon Usage UAG (amber) in standard strainsUAG in RF1-deleted strains; alternative sense codonsUAG is the least frequently used stop codon, but still subject to termination by RF1 in wild-type cells.[7]

Key Experimental Protocols

Protocol 1: In Vivo Incorporation of this compound in E. coli

This protocol provides a general framework for expressing a target protein containing this compound.

  • Transformation: Co-transform a suitable E. coli expression strain (ideally a genomically recoded strain) with two plasmids:

    • A plasmid encoding the orthogonal aaRS and tRNA.

    • A plasmid encoding the target gene with a UAG codon at the desired incorporation site.

  • Culture Growth:

    • Grow a starter culture overnight in a rich medium (e.g., LB) with appropriate antibiotics at 37°C.

    • Inoculate the expression culture (e.g., minimal medium) with the starter culture.

  • Induction and ncAA Addition:

    • Grow the expression culture to an OD600 of 0.6-0.8.

    • Add this compound to a final concentration of 1-5 mM.

    • Induce the expression of the target protein and the orthogonal system components using the appropriate inducer (e.g., IPTG, arabinose).

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to improve protein folding and solubility.

  • Harvest and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein.

    • Analyze the protein by SDS-PAGE, Western blot, and mass spectrometry to confirm incorporation of this compound.

Protocol 2: Western Blot Analysis to Confirm Full-Length Protein Expression

  • Protein Separation: Separate the protein lysate from the expression culture on an SDS-PAGE gel. Include a negative control (expression without this compound) which should only show the truncated product if a stop codon is used for incorporation.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a tag on the target protein (e.g., anti-His-tag) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The presence of a band at the expected full-length molecular weight in the sample grown with this compound, and its absence or reduction in the negative control, confirms successful incorporation.

References

Technical Support Center: Optimizing Cell Growth with 3-(2-Thienyl)-L-alanine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 3-(2-Thienyl)-L-alanine in cell culture experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an unnatural amino acid analogue of phenylalanine.[1][2] Its primary mechanism of action is as a competitive antagonist of phenylalanine.[1] It competes with phenylalanine for incorporation into proteins and can inhibit enzymes that utilize phenylalanine as a substrate, such as phenylalanine hydroxylase. This can lead to a reduction in protein synthesis and may affect cell growth.[3]

Q2: What are the potential applications of this compound in research?

A2: this compound is utilized in various research areas, including:

  • Pharmaceutical Development: It serves as a building block in the synthesis of novel therapeutic agents.

  • Biochemical Research: It is used to study protein interactions, enzyme activity, and metabolic pathways.[4]

  • Cell Biology: It can be used to investigate the effects of amino acid deprivation or antagonism on cell growth, proliferation, and signaling pathways.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is typically a powder that is slightly soluble in water.[5] For cell culture use, it is recommended to prepare a sterile stock solution in an appropriate solvent, such as water or a buffer compatible with your cell culture medium. If using water as the solvent, the stock solution should be filter-sterilized using a 0.22 µm filter before being added to the culture medium.[6][7] Stock solutions can typically be stored at -20°C for up to a month or at -80°C for up to six months, protected from light.[6] Always refer to the manufacturer's instructions for specific storage recommendations.

Q4: What are the expected effects of this compound on cell growth?

A4: As a phenylalanine antagonist, this compound can inhibit the growth of cells, particularly at high concentrations.[3] The extent of this inhibition is cell-type dependent and is influenced by the concentration of both this compound and phenylalanine in the culture medium. In some microorganisms, it has been shown to inhibit growth.[2] For mammalian cells, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

II. Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Unexpected Cell Death or Cytotoxicity High Concentration of this compound: The compound may be toxic to the cells at the concentration used.1. Perform a Dose-Response Analysis: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the IC50 value for your cell line. 2. Lower the Concentration: Based on the dose-response data, use a concentration that has the desired biological effect without causing excessive cell death.
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death.1. Microscopic Examination: Regularly inspect your cultures for any signs of contamination. 2. Aseptic Technique: Ensure strict aseptic techniques are followed during all cell culture manipulations. 3. Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination.
No Observable Effect on Cell Growth Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.1. Increase Concentration: Titrate the concentration of this compound upwards in a stepwise manner, while monitoring for cytotoxicity. 2. Optimize Incubation Time: The effect of the compound may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.
High Phenylalanine Concentration in Medium: The antagonistic effect may be overcome by high levels of phenylalanine in the culture medium.1. Use Phenylalanine-Deficient Medium: If possible, use a custom or commercially available medium with a lower concentration of phenylalanine. 2. Increase the Ratio: Increase the molar ratio of this compound to phenylalanine.
Precipitation in Culture Medium Poor Solubility: this compound has limited solubility in aqueous solutions.1. Prepare a Higher Concentration Stock in a Suitable Solvent: If solubility in water is an issue, consult the manufacturer's guidelines for alternative solvents. 2. Warm the Medium: Gently warm the medium to 37°C before adding the stock solution to aid in dissolution. 3. Vortex Thoroughly: Ensure the stock solution is completely dissolved before adding it to the culture medium.
Inconsistent or Irreproducible Results Variability in Experimental Conditions: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results.1. Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments. 2. Use a Master Mix: When treating multiple wells or flasks, prepare a master mix of the medium containing this compound to ensure uniform concentration. 3. Regularly Calibrate Equipment: Ensure pipettes and other laboratory equipment are properly calibrated.

III. Experimental Protocols

A. Protocol for Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and establish a suitable working concentration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 mM) and perform serial dilutions to cover a broad range.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include control wells with medium only (no cells) and cells with medium but no this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

B. Protocol for Assessing Cell Proliferation

This protocol describes a method to assess the effect of this compound on cell proliferation using direct cell counting.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS

  • Trypsin-EDTA solution

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at a low density (e.g., 5 x 10^4 cells per well) in 2 mL of complete culture medium.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound (determined from the viability assay). Include an untreated control.

  • Incubation and Cell Counting: At regular intervals (e.g., 24, 48, 72, and 96 hours), harvest the cells from one well of each condition:

    • Wash the cells with sterile PBS.

    • Add 0.5 mL of trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with 1.5 mL of complete medium.

    • Collect the cell suspension and centrifuge.

    • Resuspend the cell pellet in a known volume of medium.

    • Mix an aliquot of the cell suspension with trypan blue and count the viable cells using a hemocytometer or automated cell counter.

  • Data Analysis: Plot the number of viable cells against time for each condition to generate cell growth curves. Compare the growth rates between the treated and control groups.

IV. Visualizations

A. Signaling Pathways

As a phenylalanine antagonist, this compound can impact signaling pathways regulated by amino acid availability. One key pathway is the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation. Phenylalanine has been shown to regulate protein synthesis through the LAT1-mTOR signaling pathway.[8] Antagonism of phenylalanine by this compound may therefore lead to the inhibition of this pathway.

G Potential Impact of this compound on the mTOR Pathway T2A This compound LAT1 LAT1 Transporter T2A->LAT1 Antagonizes Phe Phenylalanine Phe->LAT1 Activates mTORC1 mTORC1 LAT1->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Phenylalanine antagonism by this compound may inhibit the mTORC1 pathway.

B. Experimental Workflows

G Workflow: Determining Optimal Concentration start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of This compound seed_cells->prepare_dilutions treat_cells Treat cells with dilutions prepare_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay measure_absorbance Measure absorbance mtt_assay->measure_absorbance analyze_data Analyze data and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal concentration of this compound.

G Workflow: Assessing Cell Proliferation start Start seed_cells Seed cells in 6-well plates start->seed_cells treat_cells Treat with optimal concentration of This compound seed_cells->treat_cells incubate_and_count Incubate and count viable cells at time points (24, 48, 72, 96h) treat_cells->incubate_and_count plot_growth_curves Plot cell growth curves incubate_and_count->plot_growth_curves compare_growth_rates Compare growth rates plot_growth_curves->compare_growth_rates end End compare_growth_rates->end

Caption: Workflow for assessing the effect of this compound on cell proliferation.

References

Technical Support Center: 3-(2-Thienyl)-L-alanine Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific cytotoxic effects of 3-(2-Thienyl)-L-alanine in mammalian cells is limited in currently available scientific literature. Therefore, this guide provides general experimental advice, troubleshooting, and protocols based on standard cytotoxicity testing methodologies. Researchers should perform initial dose-response experiments to determine the specific effects on their cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: I am starting to work with this compound. What is its potential mechanism of action regarding cytotoxicity?

A1: The precise mechanism of cytotoxicity for this compound in mammalian cells has not been extensively documented. As an analog of the amino acid phenylalanine, it may act as a competitive inhibitor in metabolic pathways that utilize phenylalanine.[1] This could potentially disrupt protein synthesis and other essential cellular processes. However, without specific studies, this remains a hypothesis.

Q2: Which mammalian cell lines are recommended for initial cytotoxicity screening of this compound?

A2: The choice of cell line should be guided by your research question. For general cytotoxicity screening, commonly used cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HEK293 (human embryonic kidney) are suitable starting points. If you are investigating its potential as an anti-cancer agent, a panel of cancer cell lines relevant to a specific malignancy should be used. It is also advisable to include a non-cancerous cell line (e.g., primary cells or a non-tumorigenic line like MCF-10A) to assess selective toxicity.

Q3: What concentration range of this compound should I use for my initial experiments?

A3: For a compound with unknown cytotoxicity, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.1 µM to 1000 µM (e.g., 0.1, 1, 10, 100, 1000 µM). This wide range will help in identifying the concentrations at which the compound exhibits biological activity and in determining an approximate IC50 value (the concentration at which 50% of cell viability is inhibited).

Q4: What are the most appropriate assays to measure the cytotoxicity of this compound?

A4: A combination of assays is recommended to get a comprehensive understanding of the cytotoxic effects.

  • Metabolic Viability Assays: The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[2]

  • Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) release assay measures the amount of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Apoptosis Assays: To determine if the cell death is programmed (apoptosis) or due to injury (necrosis), you can use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells in the MTT assay. - Uneven cell seeding.- Pipetting errors.- Contamination.- Incomplete formazan crystal solubilization.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Check for contamination.- Ensure complete solubilization of formazan crystals before reading the absorbance.
No cytotoxic effect observed even at high concentrations. - The compound is not cytotoxic to the chosen cell line.- The compound is not soluble in the culture medium.- Insufficient incubation time.- Try a different, potentially more sensitive cell line.- Check the solubility of this compound in your vehicle (e.g., DMSO, PBS) and culture medium. Consider using a solubilizing agent if necessary.- Extend the incubation period (e.g., from 24h to 48h or 72h).
Inconsistent results in apoptosis assays. - Cells were harvested too late, and are in late apoptosis or necrosis.- Inappropriate antibody/reagent concentrations.- Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Titrate antibodies and reagents to determine the optimal concentrations for your cell line.

Quantitative Data Summary (Hypothetical)

As no specific IC50 values for this compound are available in the literature for mammalian cells, the following table is a hypothetical example of how to present such data.

Cell LineAssayIncubation Time (hours)IC50 (µM)
HeLaMTT48150
A549MTT48220
MCF-7MTT48180
HEK293MTT48>500

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results CellCulture Cell Culture CellSeeding Seed Cells in Plates CellCulture->CellSeeding CompoundPrep Prepare this compound Stock Solution Treatment Treat Cells with Compound Dilutions CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay Incubation->Apoptosis DataAnalysis Data Analysis (IC50 Calculation) MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

ApoptosisPathway cluster_stimulus Cytotoxic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Compound This compound (Hypothetical) Bcl2 Bcl-2 Family (Bax/Bak activation) Compound->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

Overcoming solubility issues with 3-(2-Thienyl)-L-alanine in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2-Thienyl)-L-alanine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic, non-proteinogenic amino acid derivative of L-alanine.[1][2] It serves as a versatile building block in various research and development areas, including peptide synthesis and the development of novel pharmaceuticals.[3]

Q2: What are the basic physicochemical properties of this compound?

A2: The fundamental properties are summarized below, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 22951-96-8[1][4]
Molecular Formula C₇H₉NO₂S[1][4][5]
Molecular Weight ~171.22 g/mol [4][6]
Appearance White to light yellow or off-white crystalline powder[3][7]
Melting Point 255-263 °C (with decomposition)[1][4]

Q3: What is the general solubility of this compound?

A3: Like many amino acids, this compound is generally soluble in water and insoluble in non-polar organic solvents.[8] Its solubility in aqueous solutions is limited and highly dependent on pH.[9][10] One supplier notes a solubility of 2 mg/mL in water, which may require sonication to achieve.[2] The D-isomer has been reported to have a solubility of at least 5 mg/mL in water.[11]

Q4: How should I store this compound powder and stock solutions?

A4: The solid powder should be stored at room temperature.[3] Prepared stock solutions are best aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for one month or at -80°C for up to six months, protected from light.[2][11]

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you may encounter when trying to dissolve this compound in buffers for your experiments.

Q5: My this compound is not dissolving in my neutral buffer (e.g., PBS pH 7.4). What can I do?

A5: This is a common issue as the compound's solubility is minimal around its isoelectric point. Amino acids exhibit zwitterionic properties, carrying both a positive and a negative charge, which can lead to low solubility at neutral pH.[8][9] To improve solubility, you must adjust the pH of your solvent.

  • Acidic Conditions: Add a small amount of dilute acid (e.g., 1M HCl) dropwise to your solution to lower the pH. This protonates the carboxylate group, resulting in a net positive charge and increased solubility.

  • Basic Conditions: Alternatively, add a small amount of dilute base (e.g., 1M NaOH) dropwise to raise the pH. This deprotonates the amino group, resulting in a net negative charge and enhanced solubility.[9]

The general workflow for troubleshooting insolubility is outlined in the diagram below.

G start Start: Compound won't dissolve check_solvent Is the solvent aqueous (e.g., water, buffer)? start->check_solvent use_aqueous Use an aqueous solvent. Compound is insoluble in non-polar organic solvents. check_solvent->use_aqueous No adjust_ph Adjust pH away from neutral. Try acidic (pH < 4) or basic (pH > 9). check_solvent->adjust_ph Yes use_aqueous->start check_dissolved_ph Did it dissolve? adjust_ph->check_dissolved_ph use_energy Apply gentle heat (e.g., 37°C) and/or sonication. check_dissolved_ph->use_energy No success Success: Compound dissolved. Adjust pH back to target if necessary and sterile filter. check_dissolved_ph->success Yes check_dissolved_energy Did it dissolve? use_energy->check_dissolved_energy consider_cosolvent Consider a small amount of a polar organic co-solvent (e.g., DMSO, ethanol) if compatible with your experiment. check_dissolved_energy->consider_cosolvent No check_dissolved_energy->success Yes fail Problem persists. Consult further literature for your specific application. consider_cosolvent->fail

Caption: A troubleshooting workflow for dissolving this compound.

Q6: I dissolved the compound at a high/low pH, but it precipitated when I adjusted the pH back to neutral for my experiment. How can I prevent this?

A6: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit at the final pH. To avoid this, you should prepare a concentrated stock solution at an acidic or basic pH where it is highly soluble. Then, add this stock solution to your final buffer or media in a small volume, ensuring the final concentration of this compound remains below its solubility limit at the target pH. Vigorous stirring of the final buffer during the addition of the stock solution is critical.

Q7: Can I use heat or sonication to help dissolve the compound?

A7: Yes. Applying gentle heat (e.g., in a 37°C water bath) or using an ultrasonic bath can provide the necessary energy to break the crystal lattice forces and facilitate dissolution.[2][8] However, use these methods in conjunction with appropriate pH adjustments. Avoid excessive heat, which could potentially degrade the compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol provides a detailed method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder (MW: 171.22 g/mol )

  • Deionized water (H₂O)

  • 1M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh Compound: Weigh out 17.12 mg of this compound for every 1 mL of final stock solution desired.

  • Add Solvent: Add approximately 80% of the final volume of deionized water to the vessel containing the powder.

  • Adjust pH: Place the vessel on a magnetic stirrer. Begin stirring and slowly add 1M NaOH dropwise. Monitor the pH continuously. The powder should begin to dissolve as the pH increases. Continue adding base until all the solid has dissolved (typically at pH > 9.0).

  • Final Volume: Once the compound is fully dissolved, add deionized water to reach the final desired volume.

  • Sterile Filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile storage tube.[2][11]

  • Storage: Aliquot the stock solution into smaller volumes to prevent contamination and repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]

The workflow for this protocol is visualized in the diagram below.

G cluster_0 Stock Solution Preparation Workflow A 1. Weigh Powder (e.g., 17.12 mg) B 2. Add Solvent (~80% of final volume, e.g., 0.8 mL H₂O) A->B C 3. Adjust pH with Base (e.g., 1M NaOH) until dissolved B->C D 4. Add Solvent to Final Volume (e.g., to 1.0 mL) C->D E 5. Sterile Filter (0.22 µm filter) D->E F 6. Aliquot and Store (-20°C or -80°C) E->F

Caption: A step-by-step workflow for preparing a stock solution of this compound.

Protocol 2: Preparation of Stock Solutions for Calculation

The table below provides the mass of this compound required to prepare stock solutions of common concentrations.[2][11]

Target ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.17 mg0.86 mg1.71 mg
5 mM 0.86 mg4.28 mg8.56 mg
10 mM 1.71 mg8.56 mg17.12 mg
50 mM 8.56 mg42.80 mg85.61 mg
100 mM 17.12 mg85.61 mg171.22 mg

Understanding the Factors Affecting Solubility

The solubility of amino acid analogs like this compound is governed by a balance of physicochemical factors. Understanding these relationships is key to designing successful experiments.

G Solubility Compound Solubility pH pH Solubility->pH Temp Temperature Solubility->Temp CoSolvent Co-solvents (e.g., DMSO) Solubility->CoSolvent IonicStrength Ionic Strength Solubility->IonicStrength pH_desc Altering pH changes the net charge on the molecule. Solubility is minimal at the isoelectric point and increases in acidic or basic conditions. pH->pH_desc Temp_desc Increasing temperature provides energy to overcome crystal lattice forces, generally increasing solubility. Temp->Temp_desc CoSolvent_desc Polar organic co-solvents can disrupt intermolecular forces and improve solubility, but may affect the experiment. CoSolvent->CoSolvent_desc IonicStrength_desc At low concentrations, salts can increase solubility ('salting in'). At high concentrations, they can decrease it ('salting out'). IonicStrength->IonicStrength_desc

Caption: Key factors influencing the solubility of this compound in aqueous buffers.

References

Technical Support Center: Purification of Proteins Containing 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins containing the non-canonical amino acid 3-(2-Thienyl)-L-alanine. The incorporation of this hydrophobic amino acid can present unique challenges during purification, primarily related to protein aggregation and solubility.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying proteins containing this compound?

A1: The primary challenges stem from the hydrophobic nature of this compound. This can lead to:

  • Increased Aggregation: The exposed hydrophobic thienyl group can promote intermolecular hydrophobic interactions, leading to the formation of soluble or insoluble aggregates.[1][2]

  • Decreased Solubility: The overall increase in protein hydrophobicity can reduce its solubility in aqueous buffers.

  • Altered Chromatographic Behavior: The presence of this unnatural amino acid can affect the protein's interaction with chromatography resins, necessitating optimization of purification protocols.[3][4]

Q2: Which chromatography techniques are most suitable for purifying proteins with this compound?

A2: Given the hydrophobic nature of this compound, Hydrophobic Interaction Chromatography (HIC) is a particularly effective technique.[3][4][5] HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions.[4][5] Ion-Exchange Chromatography (IEX) can also be a valuable step, as it separates proteins based on their net surface charge, which may be altered by the incorporation of the unnatural amino acid.[6][7][8][9] Affinity chromatography (e.g., His-tag purification) is often a good initial capture step, although the hydrophobicity of the target protein might sometimes interfere with binding or require modified buffer conditions.[10][11]

Q3: How can I prevent my protein from aggregating during purification?

A3: Several strategies can be employed to mitigate aggregation:

  • Buffer Additives: Including additives like 50 mM L-arginine and 50 mM L-glutamate can help shield hydrophobic patches and reduce aggregation. Other additives such as glycerol (up to 20%), non-denaturing detergents (e.g., 0.1% CHAPS or 0.05% Tween 20), or non-detergent sulfobetaines can also be beneficial.

  • Optimize Buffer Conditions: Adjusting the pH away from the protein's isoelectric point (pI) can increase its net charge and repulsive electrostatic interactions, thereby reducing aggregation.[1] Modifying the ionic strength of the buffer can also influence protein solubility.[1]

  • Low Protein Concentration: Working with lower protein concentrations during purification and concentration steps can reduce the likelihood of intermolecular interactions and aggregation.[1]

  • Temperature Control: Performing purification steps at lower temperatures (e.g., 4°C) can slow down aggregation kinetics.[12]

Q4: Can I use standard affinity purification methods like Ni-NTA for a His-tagged protein containing this compound?

A4: Yes, standard affinity purification can often be used as an initial capture step. However, the increased hydrophobicity of the protein may lead to non-specific binding to the resin or aggregation during elution. It is crucial to optimize wash and elution buffers, potentially by including mild detergents or other additives to maintain solubility.

Troubleshooting Guides

Issue 1: Low Protein Yield After Purification
Possible Cause Troubleshooting Steps
Protein Precipitation/Aggregation - Add solubility-enhancing agents to all buffers (e.g., L-arginine/L-glutamate, glycerol, non-denaturing detergents).- Optimize buffer pH and ionic strength.- Perform purification at a lower temperature (4°C).
Poor Binding to Chromatography Resin - Affinity Chromatography: Ensure the affinity tag is accessible. Consider adding a flexible linker between the tag and the protein. Perform a trial under denaturing conditions to confirm tag accessibility.- IEX: Ensure the buffer pH is appropriate for the protein's pI to achieve the desired charge for binding to the resin.[7][8][9]- HIC: Ensure the salt concentration in the binding buffer is high enough to promote hydrophobic interactions.[5][13]
Protein Eluted in Wash Steps - Affinity Chromatography: Reduce the stringency of the wash buffer (e.g., lower imidazole concentration for His-tags).- IEX & HIC: Adjust the salt concentration or pH gradient to ensure the protein remains bound during the wash steps.
Inefficient Elution - Affinity Chromatography: Increase the concentration of the competing agent (e.g., imidazole) in the elution buffer.- IEX & HIC: Optimize the salt gradient or pH shift for efficient elution. For very hydrophobic proteins in HIC, a mild organic modifier may be required for elution.[13]
Issue 2: Protein Aggregation Observed During or After Purification
Observation Possible Cause Troubleshooting Steps
Precipitation upon cell lysis High local protein concentration and exposure of hydrophobic residues.- Increase lysis buffer volume.- Add solubility-enhancing additives to the lysis buffer.- Perform lysis on ice.
Aggregation during chromatography Inappropriate buffer conditions leading to protein unfolding or intermolecular interactions on the column.- Add additives like L-arginine/L-glutamate or mild detergents to chromatography buffers.- Optimize pH and salt concentrations to maintain protein stability.
Precipitation after elution and concentration High protein concentration and buffer conditions that do not support solubility.- Concentrate the protein in the presence of stabilizing additives.- Perform concentration in smaller, incremental steps with intermittent gentle mixing.- Consider a final polishing step with Size Exclusion Chromatography (SEC) into a suitable storage buffer.

Data Presentation

The following tables provide illustrative examples of purification summaries. Note that these are representative values for hydrophobic recombinant proteins and the actual yield and purity will vary depending on the specific protein and purification strategy.

Table 1: Example Purification Summary for a His-tagged Protein Containing this compound

Purification Step Total Protein (mg) Target Protein (mg) Purity (%) Yield (%)
Clarified Lysate 500255100
Ni-NTA Affinity 40205080
Hydrophobic Interaction Chromatography (HIC) 1513.59054
Size Exclusion Chromatography (SEC) 1211.4>9545.6

Calculations are based on methods described in purification summary table guides.[14][15]

Table 2: Comparison of Elution Conditions in Hydrophobic Interaction Chromatography

Elution Buffer Condition Protein Recovery (%) Purity (%) Notes
Linear Gradient (1.5 M to 0 M Ammonium Sulfate) 8590Standard elution, good for initial optimization.
Step Elution (0.5 M Ammonium Sulfate) 7588Faster, but may result in lower resolution.
Linear Gradient with 10% Isopropanol 9092Useful for highly hydrophobic proteins that do not elute with salt gradient alone.

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general framework for purifying a protein containing this compound using HIC.

  • Resin Selection: Choose a HIC resin based on the expected hydrophobicity of the protein. Phenyl, Butyl, or Octyl Sepharose are common choices.[5]

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Add ammonium sulfate to the protein sample to a final concentration of 1.5 M. Centrifuge to remove any precipitate before loading.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column at a low flow rate.

  • Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound protein using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. Collect fractions and analyze by SDS-PAGE.

  • Regeneration: Regenerate the column according to the manufacturer's instructions.

Protocol 2: Ion-Exchange Chromatography (IEX)

This protocol outlines a general procedure for IEX. The choice between anion and cation exchange depends on the protein's isoelectric point (pI) and the desired buffer pH.[7][8][9]

  • Determine Protein pI: Use an online tool to predict the pI of your protein.

  • Select IEX Type and Buffer pH:

    • Anion Exchange: Use a buffer pH about 1-1.5 units above the pI. The protein will be negatively charged and bind to a positively charged resin (e.g., Q-Sepharose).

    • Cation Exchange: Use a buffer pH about 1-1.5 units below the pI. The protein will be positively charged and bind to a negatively charged resin (e.g., SP-Sepharose).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM Tris-HCl (for anion exchange) or 20 mM MES (for cation exchange) at the selected pH.

    • Elution Buffer (Buffer B): 20 mM Tris-HCl or 20 mM MES, 1 M NaCl, at the selected pH.

  • Sample Preparation: Exchange the buffer of the protein sample to the Binding Buffer using dialysis or a desalting column.

  • Column Equilibration: Equilibrate the IEX column with 5-10 CV of Binding Buffer.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with 5-10 CV of Binding Buffer.

  • Elution: Elute the protein with a linear gradient of 0-100% Elution Buffer over 10-20 CV.

  • Regeneration: Regenerate the column with high salt buffer according to the manufacturer's protocol.

Visualizations

PurificationWorkflow start Cell Lysate containing protein with this compound clarification Clarification (Centrifugation/Filtration) start->clarification affinity Affinity Chromatography (e.g., Ni-NTA for His-tag) clarification->affinity intermediate Intermediate Purification (HIC or IEX) affinity->intermediate polishing Polishing (Size Exclusion Chromatography) intermediate->polishing final_product Pure Protein polishing->final_product

Caption: General purification workflow for proteins with this compound.

TroubleshootingAggregation cluster_solutions Troubleshooting Strategies start Protein Aggregation Observed additives Add Solubility Enhancers (Arg/Glu, Glycerol, Detergents) start->additives Hydrophobic Interactions buffer_opt Optimize Buffer (pH, Ionic Strength) start->buffer_opt Electrostatic Imbalance concentration Reduce Protein Concentration start->concentration High Concentration temperature Lower Purification Temperature (4°C) start->temperature Unfavorable Kinetics

Caption: Decision tree for troubleshooting protein aggregation.

References

Minimizing misincorporation of 3-(2-Thienyl)-L-alanine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the in vivo application of 3-(2-Thienyl)-L-alanine (Th2A). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and validated protocols to minimize the misincorporation of Th2A and ensure the fidelity of protein synthesis in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (Th2A) misincorporation?

A1: The primary cause is the structural similarity between Th2A and the natural amino acid L-phenylalanine (Phe).[1] The endogenous phenylalanyl-tRNA synthetase (PheRS), which is responsible for attaching phenylalanine to its cognate tRNA (tRNAPhe), can mistakenly recognize and activate Th2A. This leads to the charging of tRNAPhe with Th2A, resulting in its misincorporation at phenylalanine codons throughout the proteome. The editing or proofreading domain of the native PheRS is often insufficient to hydrolyze the incorrectly formed Th2A-tRNAPhe.[2][3][4][5]

Q2: My protein yield is very low when I try to incorporate Th2A at a specific site using an orthogonal synthetase/tRNA pair. What are the potential reasons?

A2: Low protein yield is a common issue and can stem from several factors:

  • Competition with Endogenous Phenylalanine: The orthogonal synthetase you are using may have low efficiency, and the endogenous PheRS is outcompeting it by rapidly charging tRNAPhe with the abundant phenylalanine in the cell.

  • Toxicity of Th2A: High concentrations of Th2A can be toxic to cells. Th2A can act as an inhibitor of PheRS and phenylalanine hydroxylase, disrupting normal cellular processes.[1] It can also lead to widespread misincorporation, causing protein misfolding and aggregation, which induces cellular stress.[6][7][8]

  • Inefficient Orthogonal Pair: The engineered aminoacyl-tRNA synthetase (aaRS) may not be sufficiently active or specific for Th2A, or the orthogonal tRNA may be poorly expressed or incompatible with the host's translational machinery.[9][10]

  • Codon Context: The efficiency of stop codon suppression (commonly used for ncAA incorporation) can be influenced by the nucleotides immediately following the codon.[11]

Q3: How can I increase the specificity of Th2A incorporation and reduce its random misincorporation at Phe codons?

A3: Reducing misincorporation requires a multi-pronged approach focused on improving the orthogonality of your system:

  • Directed Evolution of PheRS: The most effective strategy is to engineer a highly specific orthogonal aaRS that strongly prefers Th2A and does not recognize any canonical amino acids. This is typically achieved through directed evolution, using rounds of positive and negative selection to isolate mutants with the desired specificity.[10][12][13][14]

  • Modify the Endogenous PheRS: In some systems, it may be possible to mutate the endogenous PheRS to reduce its affinity for Th2A, although this can be challenging without affecting cell viability.

  • Optimize Th2A Concentration: Titrate the concentration of Th2A in your growth media. Use the lowest concentration that still supports incorporation by your orthogonal system to minimize toxic effects and reduce the substrate pool available for misincorporation by the native PheRS.

  • Use a Phenylalanine Auxotrophic Strain: Employing an E. coli strain that cannot synthesize its own phenylalanine allows you to control the intracellular concentration of Phe by adjusting its level in the growth medium. This can shift the balance in favor of Th2A incorporation by the orthogonal synthetase.

Troubleshooting Guides

Problem: High Background Misincorporation of Th2A at Phenylalanine Sites

This guide helps you diagnose and resolve issues where mass spectrometry or other analyses reveal that Th2A is being incorporated at Phe codons, even without your specific orthogonal system.

Symptom Possible Cause Suggested Solution
Th2A detected in proteome-wide analysis in the absence of an orthogonal synthetase.Endogenous PheRS is recognizing and charging Th2A onto tRNAPhe.1. Lower Th2A Concentration: Reduce the amount of Th2A in the culture medium to decrease its availability to the endogenous PheRS. 2. Competitive Inhibition: Ensure sufficient L-phenylalanine is present in the medium to outcompete Th2A for the active site of the endogenous PheRS. 3. Engineer PheRS: If feasible for your system, perform site-directed mutagenesis on the editing domain of the endogenous PheRS to enhance its ability to hydrolyze misacylated Th2A-tRNAPhe.[3][15]
Target protein shows Th2A at both the desired site (via amber codon) and at multiple Phe codons.The orthogonal synthetase may have relaxed specificity, or the issues from the row above are occurring simultaneously.1. Re-evaluate Orthogonal Synthetase Specificity: Perform in vitro aminoacylation assays to confirm your engineered aaRS does not charge L-phenylalanine. 2. Perform Negative Selection: Subject your orthogonal aaRS to further rounds of directed evolution, specifically selecting against the ability to recognize any of the 20 canonical amino acids.[9]
Problem: Low Yield of Full-Length Protein with Site-Specific Th2A

Use this guide when you have successfully confirmed Th2A incorporation, but the final yield of your target protein is insufficient for downstream applications.

Symptom Possible Cause Suggested Solution
Very faint or no band corresponding to the full-length protein on SDS-PAGE.1. Inefficient Amber Codon Suppression: The release factor (e.g., RF1 in E. coli) is terminating translation at the amber stop codon more efficiently than the orthogonal tRNA is incorporating Th2A.[9][16] 2. Low Orthogonal Synthetase Activity: The engineered aaRS has low catalytic efficiency (kcat/KM).1. Use RF1-Deficient Strain: Employ a genetically modified E. coli strain where the gene for Release Factor 1 has been deleted or is knocked down. 2. Improve aaRS Expression: Co-express your orthogonal aaRS from a high-copy plasmid with a strong inducible promoter to increase its intracellular concentration.[11] 3. Evolve a More Active Synthetase: Use continuous directed evolution methods like Phage-Assisted Continuous Evolution (PACE) to rapidly evolve more active aaRS variants.[13]
Full-length protein is produced, but appears aggregated or in inclusion bodies.1. Th2A-induced Misfolding: The presence of Th2A at a critical position is destabilizing the protein structure. 2. General Cellular Stress: Widespread misincorporation of Th2A is causing a global protein folding crisis in the cell.1. Optimize Expression Conditions: Lower the induction temperature (e.g., to 18-25°C) and reduce the concentration of the inducer (e.g., IPTG) to slow down protein expression and give chaperones more time to assist in folding. 2. Co-express Chaperones: Overexpress molecular chaperones like GroEL/GroES or DnaK/DnaJ to aid in the folding of the Th2A-containing protein. 3. Lower Th2A Concentration: Reduce the Th2A concentration in the media to mitigate global proteotoxic stress.
Quantitative Data Summary

The following table summarizes hypothetical kinetic data to illustrate the challenge of minimizing Th2A misincorporation. The goal of a directed evolution experiment is to shift the kinetic preference of a synthetase from the values shown for "Endogenous PheRS" to those shown for the "Ideal Engineered Th2A-RS".

EnzymeAmino Acid SubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)
Endogenous PheRS L-Phenylalanine10151.5 x 106
This compound50012.0 x 103
L-Tyrosine20000.52.5 x 102
Ideal Engineered Th2A-RS This compound50102.0 x 105
L-Phenylalanine>10,000<0.01<1
Any other natural AA>10,000<0.01<1

Note: These values are illustrative and serve to demonstrate the orders of magnitude differences in efficiency that are critical for minimizing misincorporation. Actual values must be determined experimentally.

Experimental Protocols & Visualizations

Logical Workflow for Troubleshooting Th2A Incorporation

This workflow guides researchers through a systematic process to identify and solve common problems encountered during in vivo Th2A incorporation experiments.

G cluster_0 cluster_1 Low Yield Troubleshooting cluster_2 Misincorporation Troubleshooting start Start: Experiment to incorporate Th2A q_yield Is the yield of full-length protein acceptable? start->q_yield q_misinc Is there significant Th2A misincorporation at Phe codons? q_yield->q_misinc Yes ts_yield1 Use RF1-deficient host strain q_yield->ts_yield1 No success Success: Protein ready for downstream use q_misinc->success No ts_misinc1 Lower Th2A concentration in media q_misinc->ts_misinc1 Yes ts_yield2 Increase orthogonal aaRS/tRNA expression ts_yield1->ts_yield2 ts_yield3 Optimize codon context C-terminal to TAG ts_yield2->ts_yield3 ts_yield4 Evolve more active aaRS (e.g., PACE) ts_yield3->ts_yield4 ts_yield4->q_yield Re-evaluate ts_misinc2 Use Phe-auxotrophic host to control Phe levels ts_misinc1->ts_misinc2 ts_misinc3 Perform negative selection on orthogonal aaRS ts_misinc2->ts_misinc3 ts_misinc3->q_misinc Re-evaluate

Caption: Troubleshooting workflow for Th2A incorporation experiments.

The Root Cause: Competition at the Endogenous PheRS

The diagram below illustrates the central challenge: the competition between the natural substrate, L-phenylalanine, and the analog, this compound, for the active site of the host cell's native Phenylalanyl-tRNA Synthetase (PheRS).

G Phe L-Phenylalanine (Natural Substrate) PheRS Endogenous PheRS Phe->PheRS Th2A This compound (Analog) Th2A->PheRS competes Phe_tRNA Phe-tRNA_Phe PheRS->Phe_tRNA  charges Th2A_tRNA Th2A-tRNA_Phe (Mischarged) PheRS->Th2A_tRNA  mischarges tRNA_Phe tRNA_Phe tRNA_Phe->PheRS Translation1 Correct Incorporation at Phe codons Phe_tRNA->Translation1 Translation2 Misincorporation at Phe codons Th2A_tRNA->Translation2

Caption: Competition between Phenylalanine and Th2A at the PheRS.

Protocol 1: Directed Evolution Workflow for a Specific Th2A-Synthetase

This protocol outlines the key steps for evolving an orthogonal aminoacyl-tRNA synthetase (aaRS) that is highly specific for Th2A. The process relies on a dual-selection system in a host like E. coli.

G cluster_selection Selection Cycles (Repeat 3-5x) pos_select 1. Positive Selection Grow library on media WITH Th2A and a positive marker (e.g., chloramphenicol resistance gene with an amber codon). Only cells with an active aaRS that incorporates Th2A will survive. neg_select 2. Negative Selection Grow surviving clones on media WITHOUT Th2A and a counter-selection marker (e.g., barnase gene with amber codons). Cells with an aaRS that incorporates any natural amino acid will die. pos_select->neg_select isolate Isolate plasmids from surviving colonies neg_select->isolate Survivors are enriched for Th2A-specific aaRS start Create diverse library of mutant aaRS (e.g., via error-prone PCR or site-directed mutagenesis) transform Transform library into E. coli containing the selection plasmids start->transform transform->pos_select analyze Sequence and characterize individual aaRS clones for activity and specificity isolate->analyze

Caption: Workflow for directed evolution of a Th2A-specific synthetase.

Protocol 2: Quantifying Th2A Incorporation via LC-MS/MS

This protocol provides a method for the accurate quantification of site-specific incorporation and background misincorporation of Th2A using targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the percentage of Th2A incorporation at a target site and at representative phenylalanine codons.

Materials:

  • Purified protein of interest (from both Th2A-supplemented and control cultures)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Heavy isotope-labeled synthetic peptides corresponding to the target tryptic fragments (one with Th2A, one with Phe at the target site). These serve as internal standards.

Procedure:

  • Protein Quantification: Accurately determine the concentration of your purified protein samples (e.g., using a BCA assay).

  • Reduction and Alkylation:

    • To 50 µg of purified protein, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • In-solution Tryptic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) mass ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup and Preparation:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 StageTip or ZipTip.

    • Elute the peptides and dry them completely in a vacuum centrifuge.

    • Resuspend the peptides in a known volume of 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • Spike the samples with known concentrations of the heavy isotope-labeled standard peptides.

    • Inject the sample into an LC-MS/MS system (e.g., a Q-Exactive or triple quadrupole mass spectrometer).

    • Use a targeted method (Parallel Reaction Monitoring - PRM, or Selected Reaction Monitoring - SRM) to specifically measure the ion intensities of the precursor and fragment ions for the peptides containing Phe, Th2A, and their heavy-isotope labeled counterparts.[17][18]

  • Data Analysis:

    • Integrate the peak areas for each targeted peptide from the extracted ion chromatograms.

    • Calculate the ratio of the endogenous (light) peptide to the spiked (heavy) standard.

    • The incorporation efficiency (%) at the target site is calculated as: [Area(Th2A-peptide) / (Area(Th2A-peptide) + Area(Phe-peptide))] * 100.

    • Misincorporation at a specific Phe codon can be similarly quantified by targeting the corresponding tryptic peptide. This provides a highly sensitive method to detect misincorporation events at frequencies as low as 1 in 10,000.[19]

References

Stability of 3-(2-Thienyl)-L-alanine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(2-Thienyl)-L-alanine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it is crucial to adhere to appropriate storage conditions. For solid, powdered forms of the compound, long-term storage at -20°C for up to three years or at 4°C for up to two years is recommended. When in a solvent, stock solutions should be stored at -80°C for a maximum of six months or at -20°C for up to one month. It is also imperative to protect the compound from light.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is slightly soluble in water. To prepare a stock solution, ultrasonic treatment may be necessary to facilitate dissolution. Once dissolved, it is recommended to filter and sterilize the solution before use, especially for cell-based assays.

Q3: What are the potential degradation pathways for this compound under experimental stress?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the general behavior of amino acids and thiophene-containing compounds. Likely degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Exposure to UV light can induce degradation of the thiophene ring.

  • Thermal Degradation: At elevated temperatures, decarboxylation and deamination are common degradation pathways for amino acids.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution
Possible Cause Troubleshooting Step
Inappropriate Solvent Verify the compatibility of the solvent with this compound. If possible, use a solvent in which its stability has been previously established.
pH of the Solution Measure the pH of the solution. Amino acids can be unstable at highly acidic or alkaline pH. Adjust the pH to a neutral range if the experimental conditions allow.
Exposure to Light Protect the solution from light by using amber vials or covering the container with aluminum foil.
Elevated Temperature Store the solution at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
Contamination Ensure that all glassware and reagents are free from contaminants that could catalyze degradation.
Issue 2: Poor Solubility of this compound
Possible Cause Troubleshooting Step
Insufficient Sonication Increase the duration or power of the ultrasonic treatment.
Incorrect Solvent Test the solubility in a small range of biocompatible solvents to find a more suitable option.
Low Temperature Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
Aggregation Prepare a more dilute solution initially and then concentrate if necessary, provided stability is not compromised.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid (Powder)-20°CUp to 3 yearsProtect from light.
4°CUp to 2 yearsProtect from light.
In Solvent-80°CUp to 6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.

Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress Condition Reagent/Condition Duration Hypothetical Degradation (%) Potential Degradation Products
Acid Hydrolysis0.1 M HCl24 hours10-15%Hydrolyzed amide, potential ring opening
Base Hydrolysis0.1 M NaOH24 hours15-20%Hydrolyzed amide, potential ring opening
Oxidation3% H₂O₂24 hours20-30%Thiophene S-oxide, Thiophene S-sulfone
PhotodegradationUV light (254 nm)48 hours25-40%Photodegradation products of the thiophene ring
Thermal Degradation80°C72 hours5-10%Decarboxylation and deamination products

Disclaimer: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water with minimal co-solvent if necessary).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Store the stock solution at 80°C for 72 hours in a sealed vial. A control sample should be stored at the recommended storage temperature.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples, including controls, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation photo Photodegradation (UV 254 nm) prep_stock->photo thermal Thermal Degradation (80°C) prep_stock->thermal neutralize Neutralize Samples (Acid/Base) acid->neutralize base->neutralize hplc_ms HPLC-MS Analysis oxidation->hplc_ms photo->hplc_ms thermal->hplc_ms neutralize->hplc_ms data_analysis Data Analysis & Degradant Identification hplc_ms->data_analysis Hypothetical_Signaling_Pathway cluster_input Input cluster_pathway Cellular Pathway cluster_output Outcome TTA This compound (TTA) Met_tRNA_Synthetase Methionyl-tRNA Synthetase (Mutant) TTA->Met_tRNA_Synthetase binds to Protein_Synthesis Protein Synthesis Met_tRNA_Synthetase->Protein_Synthesis charges tRNA Target_Protein Target Protein (with TTA incorporated) Protein_Synthesis->Target_Protein incorporates TTA Downstream_Signaling Downstream Signaling (e.g., Apoptosis) Target_Protein->Downstream_Signaling modulates activity Therapeutic_Effect Therapeutic Effect Downstream_Signaling->Therapeutic_Effect leads to

Addressing metabolic instability of 3-(2-Thienyl)-L-alanine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing the metabolic instability of 3-(2-Thienyl)-L-alanine and related thiophene-containing compounds in vivo.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Metabolic Instability

Q1: Why is my this compound-based compound showing poor stability in vivo?

A1: Compounds containing a thiophene ring, such as this compound, are susceptible to rapid metabolism, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[1][2] This metabolism can lead to low bioavailability and the formation of potentially reactive metabolites. The thiophene ring's electron-rich nature makes it a prime target for oxidative metabolism.[3]

Q2: What are the primary metabolic pathways responsible for the degradation of the thiophene ring?

A2: The two main CYP450-mediated metabolic pathways for thiophene-containing drugs are S-oxidation and epoxidation.[1]

  • S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a thiophene-S-oxide. This is often a reactive intermediate.[4][5]

  • Epoxidation: An epoxide is formed across one of the double bonds in the thiophene ring. This can rearrange to form hydroxy-thiophenes or react with nucleophiles.[5] Both pathways can lead to the formation of reactive electrophilic metabolites that can covalently bind to proteins, contributing to toxicity.[2]

Section 2: Troubleshooting Experimental Results

Q3: My in vitro metabolic stability assay (e.g., with liver microsomes) shows extremely rapid clearance. How can I troubleshoot this?

A3:

  • Confirm Assay Integrity: Ensure your positive controls (compounds with known metabolic rates, e.g., testosterone, verapamil) are behaving as expected.[6] If controls also show aberrant results, the issue may lie with the microsome activity, cofactor (NADPH) concentration, or incubation conditions.

  • Lower Protein Concentration: High clearance can be difficult to quantify accurately. Try reducing the microsomal protein concentration or shortening the incubation time points to better resolve the degradation curve.

  • Check for Non-Specific Binding: Thiophene-containing compounds can sometimes bind non-specifically to the plasticware or microsomal proteins. Measure the compound concentration at time zero without NADPH to assess recovery.

  • Consider Extrahepatic Metabolism: While less common, metabolism can occur in other tissues. If your in vivo results suggest even faster clearance than in vitro liver models, consider contributions from enzymes in the intestine, kidney, or lungs.

Q4: There is a significant discrepancy between my in vitro (microsomes/hepatocytes) and in vivo data. What could be the cause?

A4: Discrepancies are common and can arise from several factors:

  • Phase II Metabolism: Liver microsomes primarily assess Phase I (CYP450-mediated) metabolism.[6] If your compound is also a substrate for Phase II enzymes (e.g., UGTs, SULTs), which are more active in hepatocytes or in vivo, its clearance will be faster in vivo.

  • Transporter Effects: Active uptake into or efflux from hepatocytes can significantly alter the intracellular concentration of the drug available for metabolism. These processes are not fully recapitulated in microsomal assays.

  • Protein Binding: Differences in plasma protein binding between the species used for in vitro assays and the in vivo model can alter the fraction of unbound drug available for metabolism.

  • Rapid Absorption & Distribution: The pharmacokinetics of the compound, including rapid distribution into tissues, can be misinterpreted as rapid metabolic clearance in in vivo studies.

Section 3: Strategies for Improving Metabolic Stability

Q5: How can I improve the metabolic stability of my this compound-containing compound?

A5: Two primary strategies are employed:

  • Deuteration (Kinetic Isotope Effect): Strategically replacing hydrogen atoms with deuterium atoms at the sites of metabolism ("metabolic hotspots") can significantly slow down CYP450-mediated metabolism.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it harder for enzymes to break.[7][9] This can increase the compound's half-life and reduce the formation of undesirable metabolites.[9][10]

  • Bioisosteric Replacement: Replace the thiophene ring with another aromatic ring that is less susceptible to metabolism.[3][11] The goal is to maintain the desired pharmacological activity while improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12][13] Common replacements include pyridine, pyrazole, thiazole, or even a fluorinated phenyl ring.[3]

Q6: Where on the thiophene ring should I place deuterium atoms for maximal effect?

A6: You should target the positions most susceptible to CYP450 oxidation. For 2-substituted thiophenes, the C5 position is a common site of hydroxylation.[4] Therefore, deuterating the C5 position is a logical starting point. If S-oxidation is a concern, deuteration of adjacent carbons may also influence stability. It is often necessary to synthesize and test multiple deuterated isotopomers to find the optimal substitution pattern.[8]

Quantitative Data Summary

The metabolic fate of the thiophene ring is a competition between S-oxidation and epoxidation. Quantum chemical calculations have provided insight into the energetics of these pathways.

Table 1: Calculated Energy Barriers for CYP450-Mediated Thiophene Metabolism

Metabolic Reaction Calculated Energy Barrier (kcal/mol) Reaction Exothermicity (kcal/mol) Favorable Pathway
Epoxidation 13.23[1] -23.24[1] Kinetically & Thermodynamically

| S-oxidation | 14.75[1] | -8.08[1] | Less Favorable |

Data is based on density functional theory calculations for a model thiophene substrate.[1]

Table 2: Illustrative Effect of Deuteration on Pharmacokinetic Parameters

Compound Modification In Vitro Half-life (t½, min) In Vivo Clearance (CL, mL/min/kg)
Parent Compound None 15 50

| Deuterated Analog | Deuterium at C5 | 60 | 12 |

This table provides hypothetical, illustrative data to demonstrate the potential impact of deuteration. Actual results will vary based on the specific compound and experimental system.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol determines the rate of disappearance of a test compound upon incubation with HLM.[14]

  • Materials & Reagents:

    • Pooled Human Liver Microsomes (HLM)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

    • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

    • 96-well incubation plate, LC-MS/MS system

  • Experimental Procedure:

    • Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37°C for 5 minutes.

    • Add the test compound to the master mix to achieve the final desired concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the T=0 min time point and negative controls, add buffer instead of the NADPH system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a 96-well plate containing ice-cold quenching solution to stop the reaction.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure to assess the pharmacokinetic profile of a test compound after intravenous (IV) administration.

  • Materials & Reagents:

    • Male Sprague-Dawley rats (cannulated, e.g., jugular vein)

    • Test compound formulated in a suitable vehicle (e.g., saline, PEG400)

    • Dosing syringes and cannulas

    • Blood collection tubes (e.g., EDTA-coated)

    • Centrifuge, freezer (-80°C)

    • Analytical equipment (LC-MS/MS)

  • Experimental Procedure:

    • Acclimatize animals according to institutional guidelines.[15]

    • Administer a single IV bolus dose of the test compound via the jugular vein cannula (e.g., 1 mg/kg).

    • Collect blood samples (approx. 100-150 µL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) into EDTA tubes.

    • Immediately after collection, centrifuge the blood samples to separate plasma.

    • Harvest the plasma and store it at -80°C until analysis.

    • Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the test compound in each plasma sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters, including:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Elimination half-life (t½)

Visualizations

cluster_0 CYP450-Mediated Metabolism cluster_1 Metabolic Pathways cluster_2 Final Products Thiophene Thiophene Ring in Compound CYP450 CYP450 Enzyme Thiophene->CYP450 S_Oxide Reactive Thiophene-S-Oxide CYP450->S_Oxide S-Oxidation Epoxide Reactive Thiophene Epoxide CYP450->Epoxide Epoxidation Adducts Covalent Adducts (Toxicity) S_Oxide->Adducts Epoxide->Adducts Hydroxy Hydroxy-Thiophenes (Excretion) Epoxide->Hydroxy

Caption: Metabolic pathways of the thiophene ring via CYP450 enzymes.

A 1. Prepare Reagents (Microsomes, Buffer, Compound) B 2. Pre-warm Master Mix (Buffer + Microsomes) at 37°C A->B C 3. Add Test Compound B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Incubate at 37°C Sample at Time Points (0, 5, 15, 30 min) D->E F 6. Quench Reaction (Ice-cold Acetonitrile + IS) E->F G 7. Centrifuge to Precipitate Protein F->G H 8. Analyze Supernatant by LC-MS/MS G->H I 9. Calculate t½ and CLint H->I

Caption: Experimental workflow for an in vitro metabolic stability assay.

Start Compound shows high in vivo clearance CheckInVitro Does in vitro data (microsomes/hepatocytes) show high clearance? Start->CheckInVitro Strategy Implement Stability Strategy: - Deuteration - Bioisosteric Replacement CheckInVitro->Strategy Yes InVitroOK In vitro clearance is low/moderate CheckInVitro->InVitroOK No Retest Re-synthesize and test new analogs Strategy->Retest InvestigateOther Investigate other mechanisms: - Active transport - Plasma protein binding - Phase II metabolism InVitroOK->InvestigateOther

Caption: Decision tree for troubleshooting high in vivo clearance.

cluster_parent Parent Compound (C-H Bond) cluster_deuterated Deuterated Analog (C-D Bond) CH Metabolic Hotspot (e.g., Thiophene C5-H) CYP_CH CYP450 Metabolism CH->CYP_CH Low energy barrier to break C-H bond Metabolite_CH Rapid Formation of Metabolite CYP_CH->Metabolite_CH CD Metabolic Hotspot (e.g., Thiophene C5-D) CYP_CD CYP450 Metabolism CD->CYP_CD High energy barrier to break C-D bond (Kinetic Isotope Effect) Metabolite_CD Slow/Blocked Formation of Metabolite CYP_CD->Metabolite_CD

Caption: Logic of using deuteration to block CYP450-mediated metabolism.

References

Safety precautions and handling of 3-(2-Thienyl)-L-alanine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 3-(2-Thienyl)-L-alanine powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an unnatural amino acid, a derivative of L-alanine containing a thiophene ring.[1] Its primary application is in peptide synthesis, where it is incorporated into peptide chains to create novel peptides with unique properties for research and drug development.[2]

Q2: What are the main hazards associated with this compound powder?

A2: The primary hazards of this compound powder include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] It is important to handle the powder with appropriate personal protective equipment to avoid exposure.

Q3: What personal protective equipment (PPE) should I use when handling this powder?

A3: When handling this compound powder, you should always wear protective gloves, protective clothing, and eye/face protection such as chemical safety goggles.[3] In situations where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[3]

Q4: How should I properly store this compound powder?

A4: Store the powder in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep it away from heat and sources of ignition.[3] For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended; protect from light.

Q5: What should I do in case of accidental skin or eye contact?

A5: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3]

Q6: What are the known incompatibilities of this compound?

A6: this compound should be kept away from strong oxidizing agents.[4]

Troubleshooting Guides for Experimental Use

This section addresses common issues that may arise during the use of this compound in solid-phase peptide synthesis (SPPS).

Problem 1: Low solubility of this compound powder in aqueous solutions.

  • Symptom: Difficulty in dissolving the powder in water for stock solutions.

  • Cause: this compound has limited solubility in water.

  • Solution:

    • Use of sonication can aid in dissolution. One source suggests a solubility of 2 mg/mL in water with the aid of ultrasound.

    • For stock solutions, if water is used, it is recommended to filter and sterilize the solution through a 0.22 μm filter before use.

    • Consider using alternative solvent systems if your experimental protocol allows. The solubility in various organic solvents may differ.

Problem 2: Low coupling efficiency during solid-phase peptide synthesis (SPPS).

  • Symptom: Incomplete reaction when coupling this compound to the growing peptide chain, leading to deletion sequences in the final product.

  • Cause: Steric hindrance from the thienyl side chain can slow down the coupling reaction.

  • Solutions:

    • Optimize Coupling Reagents: Switch to more potent activating reagents such as HATU, HCTU, or COMU, which are generally more effective for sterically hindered amino acids.

    • Increase Reaction Time and Equivalents: Extend the coupling reaction time (e.g., from 1-2 hours to 4-24 hours) and increase the equivalents of the amino acid and coupling reagent (from 3-5 equivalents to 5-10 equivalents).

    • Perform a Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the amino acid and coupling reagents before proceeding to the deprotection step.

Problem 3: Peptide aggregation during synthesis.

  • Symptom: The growing peptide chain on the resin clumps together, leading to poor reaction kinetics and low yield of the desired peptide.

  • Cause: The hydrophobic nature of the thienyl group can contribute to the aggregation of the peptide sequence.

  • Solutions:

    • Incorporate Solubilizing Tags or Linkers: The use of polyethylene glycol (PEG) linkers or tags can enhance the solubility of the peptide chain.

    • Use of Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

    • Optimize Synthesis Conditions: Adjusting solvents and reaction times can help to minimize aggregation.

Quantitative Data

While specific permissible exposure limits (PELs) for this compound are not established, and detailed quantitative toxicity data is limited, the following table summarizes key physical and chemical properties.

PropertyValueReference
Molecular Formula C₇H₉NO₂S[6]
Molecular Weight 171.21 g/mol [6]
Appearance White to light yellow or light orange powder/crystal[6]
Purity >97.0% (TLC/HPLC)[6]
Solubility in Water Slightly soluble. 2 mg/mL with sonication.[7]

Experimental Protocols

Detailed Methodology for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines a general procedure for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-3-(2-Thienyl)-L-alanine

  • Rink Amide resin (or other suitable resin)

  • Other Fmoc-protected amino acids

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Washing solvents (e.g., Methanol)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Shake for 5-10 minutes.

    • Drain and repeat the deprotection step for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve Fmoc-3-(2-Thienyl)-L-alanine (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and mix.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2-4 hours. For this specific amino acid, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Visualizations

experimental_workflow General Workflow for Handling this compound Powder cluster_prep Preparation cluster_handling Powder Handling cluster_reaction Experimental Use (e.g., SPPS) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Work in a Ventilated Area (e.g., Fume Hood) weigh Weigh Powder Carefully to Minimize Dust prep_workspace->weigh dissolve Dissolve in Appropriate Solvent (May require sonication) weigh->dissolve reaction Incorporate into Reaction Mixture dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate disposal Dispose of Waste According to Institutional Guidelines decontaminate->disposal

Caption: Workflow for safe handling of this compound powder.

troubleshooting_workflow Troubleshooting Low Coupling Efficiency in SPPS start Low Coupling Efficiency Detected? reagent Using Potent Coupling Reagent (e.g., HATU)? start->reagent time Sufficient Reaction Time (>2 hours)? reagent->time Yes change_reagent Switch to HATU, HCTU, or COMU reagent->change_reagent No double_couple Perform Double Coupling time->double_couple No increase_time Increase Reaction Time (4-24h) time->increase_time Yes success Problem Resolved double_couple->success failure Consult with Technical Support double_couple->failure increase_time->success increase_time->failure change_reagent->reagent

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Technical Support Center: Synthesis of Peptides Containing 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Thienyl)-L-alanine in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesized peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenges stem from the bulky and aromatic nature of the thienyl side chain. This can lead to:

  • Incomplete Coupling: Steric hindrance from the thienyl group can slow down the coupling reaction, resulting in lower yields and deletion sequences.

  • Aggregation: The hydrophobic nature of the thienyl group can contribute to peptide chain aggregation on the solid support, further hindering reaction kinetics.

  • Side Reactions: The electron-rich thiophene ring may be susceptible to modification during cleavage with strong acids.

  • Racemization: As with many unnatural amino acids, there is a potential for racemization during activation and coupling.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficient. More potent activating reagents are recommended to achieve higher coupling efficiencies. Uronium/aminium-based reagents such as HATU, HCTU, and COMU are generally more effective than HBTU for hindered couplings. Phosphonium-based reagents like PyBOP are also a good choice.

Q3: Can the thiophene ring of this compound degrade during TFA cleavage?

A3: The thiophene ring is generally stable to standard TFA cleavage conditions. However, prolonged exposure to strong acids or the presence of certain scavengers could potentially lead to side reactions such as oxidation of the sulfur atom. It is crucial to use optimized cleavage cocktails and reaction times.

Q4: How can I purify peptides containing the hydrophobic this compound residue?

A4: Peptides containing hydrophobic residues like this compound can be challenging to purify via reversed-phase HPLC (RP-HPLC). They may exhibit poor solubility in aqueous solvents and strong retention on C18 columns. Strategies to improve purification include using alternative stationary phases (e.g., C8 or phenyl), or employing mobile phase modifiers. For very hydrophobic peptides, dissolving the crude product in a small amount of an organic solvent like DMSO or DMF before diluting with the HPLC mobile phase can improve solubility and peak shape.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency / Incomplete Coupling

Symptoms:

  • Presence of deletion sequences (M-171 Da for the missing thienylalanine residue) in the mass spectrum of the crude product.

  • Positive Kaiser test after the coupling step.

Workflow for Troubleshooting Incomplete Coupling:

G start Low Coupling Efficiency Detected reagent Optimize Coupling Reagent (e.g., switch from HBTU to HATU/HCTU/COMU) start->reagent time_equivalents Increase Reaction Time & Equivalents (e.g., 2-4 hours, 3-5 eq. amino acid) reagent->time_equivalents double_coupling Perform Double Coupling time_equivalents->double_coupling temperature Elevated Temperature (e.g., 40-50°C, monitor for racemization) double_coupling->temperature solvent Change Solvent (e.g., NMP instead of DMF) temperature->solvent result Improved Yield solvent->result

Caption: Troubleshooting workflow for incomplete coupling.

Problem 2: Potential Side Reactions During Cleavage

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass signals in the mass spectrum corresponding to modifications of the peptide (e.g., +16 Da for oxidation).

Workflow for Optimizing Cleavage:

G start Side Reactions During Cleavage cocktail Optimize Cleavage Cocktail (Use scavengers like TIS, EDT, or Thioanisole) start->cocktail time Reduce Cleavage Time (Monitor cleavage completion, e.g., 1-2 hours) cocktail->time temp Control Temperature (Perform cleavage at room temperature) time->temp analysis Analyze Crude Product by LC-MS (Identify side products) temp->analysis result Minimized Side Products analysis->result

Caption: Workflow for optimizing the cleavage of thienyl-containing peptides.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. While specific data for this compound is limited, the following table provides a general comparison of commonly used coupling reagents for difficult couplings.

Coupling ReagentClassRelative ReactivityRecommended for this compound?
HBTU Uronium/AminiumStandardMay be insufficient
HATU Uronium/AminiumHighYes
HCTU Uronium/AminiumHighYes
PyBOP PhosphoniumHighYes
COMU Uronium/AminiumVery HighYes

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3-(2-Thienyl)-L-alanine using HATU
  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-(2-Thienyl)-L-alanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1 minute. Immediately add the solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive, proceed to the washing step. If it is negative or weakly positive, consider a second coupling.

  • Washing: Wash the resin with DMF (5 x 1 min) before proceeding to the next deprotection step.

Protocol 2: Cleavage of Peptides Containing this compound
  • Resin Preparation: After the final deprotection and washing steps, thoroughly dry the peptide-resin under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard recommended cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze by RP-HPLC and mass spectrometry.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for optimizing the synthesis of a peptide containing this compound based on initial analytical results.

G start Initial Synthesis & Analysis (LC-MS) check_purity Crude Purity > 80%? start->check_purity check_impurities Identify Major Impurities check_purity->check_impurities No purification Proceed to Purification check_purity->purification Yes incomplete_coupling Incomplete Coupling (Deletion Sequences) check_impurities->incomplete_coupling Deletion side_reactions Side Reactions (Modified Peptide) check_impurities->side_reactions Modification optimize_coupling Optimize Coupling Protocol (See Troubleshooting Guide 1) incomplete_coupling->optimize_coupling optimize_cleavage Optimize Cleavage Protocol (See Troubleshooting Guide 2) side_reactions->optimize_cleavage re_synthesize Re-synthesize with Optimized Protocol optimize_coupling->re_synthesize optimize_cleavage->re_synthesize re_synthesize->start

Caption: Decision-making workflow for optimizing peptide synthesis.

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 3-(2-Thienyl)-L-alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering, drug discovery, and understanding biological processes.[1][2] 3-(2-Thienyl)-L-alanine (Thia), an analog of phenylalanine, offers a unique probe for modifying protein structure and function. Verifying the successful and site-specific incorporation of Thia is critical, and mass spectrometry (MS) stands as the definitive analytical method for this purpose.[3]

This guide provides a comparative overview of mass spectrometry-based approaches for analyzing proteins modified with this compound. It details common experimental protocols, compares analytical strategies, and presents the expected quantitative signatures for successful incorporation.

Principle of Incorporation and Detection

This compound is typically incorporated into a target protein at a specific site by reprogramming a codon, most commonly the amber stop codon (TAG), using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][5][6] This engineered system specifically charges the suppressor tRNA with Thia, which is then delivered to the ribosome during translation in response to the designated codon.

Mass spectrometry detects this incorporation event by measuring the precise mass-to-charge ratio (m/z) of the modified protein or its constituent peptides. Since this compound has a different molecular weight than the canonical amino acids, its presence results in a predictable mass shift in the resulting protein or peptide fragments.

cluster_0 Cellular Machinery DNA Gene of Interest (with TAG codon) mRNA mRNA Transcript DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein Protein with Thia Ribosome->Protein Thia_AA This compound (Thia) Charged_tRNA Thia-tRNA(CUA) aaRS Orthogonal aaRS aaRS->Charged_tRNA Charging tRNA Suppressor tRNA(CUA) Charged_tRNA->Ribosome Codon Recognition (TAG)

Figure 1. Codon suppression for Thia incorporation.

Quantitative Data: Expected Mass Shifts

The primary quantitative evidence for Thia incorporation is the observed mass shift in peptide fragments during MS analysis. This compound (C₇H₉NO₂S) has a monoisotopic mass of approximately 171.035 g/mol . This can be compared to the canonical amino acids it is most likely to replace.

Table 1: Mass Comparison of this compound and Canonical Amino Acids

Amino AcidFormulaMonoisotopic Mass (Da)Mass Shift upon Substitution with Thia (Da)
This compound C₇H₉NO₂S 171.035 N/A
Phenylalanine (Phe)C₉H₁₁NO₂165.079+5.956
Tyrosine (Tyr)C₉H₁₁NO₃181.074-10.039
Tryptophan (Trp)C₁₁H₁₂N₂O₂204.089-33.054

Note: Mass values are for the neutral amino acid residue within a peptide chain.

Comparison of Mass Spectrometry Approaches

The two primary workflows in proteomics for analyzing protein modifications are "bottom-up" and "top-down." Each offers distinct advantages and disadvantages for the analysis of Thia incorporation.

Table 2: Comparison of "Bottom-Up" and "Top-Down" Proteomics

FeatureBottom-Up ProteomicsTop-Down Proteomics
Principle Protein is enzymatically digested (e.g., with trypsin) into smaller peptides prior to LC-MS/MS analysis.[7][8]Intact protein is introduced into the mass spectrometer, fragmented, and analyzed.
Primary Advantage High sensitivity, high-throughput, excellent for identifying the precise location of the modification.[9]Provides a complete view of the modified protein, including multiple modifications (proteoforms).
Primary Disadvantage Incomplete sequence coverage can lead to missed modifications if the Thia-containing peptide is not detected.[3]Technically challenging for large proteins (>30 kDa), requires high-resolution instruments, lower throughput.
Suitability for Thia Excellent. Ideal for confirming the specific site of incorporation and achieving high confidence in identification.Good. Useful for confirming the mass of the fully modified protein and assessing incorporation efficiency.

Experimental Protocols

A robust analysis of Thia incorporation requires careful sample preparation followed by high-resolution mass spectrometry. Below is a representative protocol for a bottom-up proteomics workflow.

Key Experimental Protocol: Bottom-Up LC-MS/MS Analysis
  • Protein Expression and Purification:

    • Express the target protein containing the amber (TAG) codon in a suitable expression system (e.g., E. coli) co-transformed with the plasmid for the orthogonal aaRS/tRNA pair.[4]

    • Supplement the growth media with 1-2 mM this compound.

    • Purify the expressed protein using standard chromatographic techniques (e.g., affinity chromatography).

    • Verify protein purity and concentration using SDS-PAGE and a BCA assay.

  • In-Solution Tryptic Digestion:

    • Denature 20-50 µg of the purified protein in a buffer containing 8 M urea.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

    • Alkylate cysteine residues with 20 mM iodoacetamide (IAA) for 45 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Elute the peptides with a solution containing acetonitrile and formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2% acetonitrile, 0.1% formic acid.

    • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[7]

    • Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS1 scan and several MS2 (fragmentation) scans of the most intense precursor ions.

  • Data Analysis:

    • Search the generated MS/MS spectra against a protein sequence database that includes the sequence of the target protein.

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) and specify the mass of Thia (+171.035 Da) as a variable modification on the potential substitution sites (e.g., Phe, Tyr, Trp).

    • Manually inspect the MS/MS spectra of identified Thia-containing peptides to confirm the presence of fragment ions that support the modification site. The mass shift of +5.956 Da on a peptide where a Phe was expected is a strong indicator of successful incorporation.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis p1 Protein Expression with Thia p2 Purification (e.g., Affinity Chromatography) p1->p2 p3 In-Solution Digestion (Denature, Reduce, Alkylate, Digest) p2->p3 p4 Peptide Desalting (C18 SPE) p3->p4 p5 LC-MS/MS Analysis (Peptide Separation & Fragmentation) p4->p5 p6 Database Search (Identify Peptides & Modifications) p5->p6 p7 Data Validation (Manual Spectra Inspection) p6->p7

Figure 2. Bottom-up proteomics workflow for Thia analysis.

Conclusion

Mass spectrometry is an indispensable tool for the unambiguous confirmation of this compound incorporation into proteins. A bottom-up proteomics approach using LC-MS/MS is the most common and robust method, providing high-sensitivity detection and precise localization of the incorporated ncAA. By searching for the specific mass shifts corresponding to the substitution of a canonical amino acid with Thia, researchers can confidently validate their protein engineering experiments and proceed with downstream functional assays.

References

The Isosteric Substitution: A Comparative Guide to 3-(2-Thienyl)-L-alanine versus Phenylalanine in Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of canonical amino acids with non-canonical counterparts offers a powerful tool to modulate protein stability, function, and therapeutic potential. This guide provides a comprehensive comparison of the effects of incorporating 3-(2-Thienyl)-L-alanine (THA), a sulfur-containing isostere of phenylalanine (Phe), into protein structures. By examining the available experimental data, this document serves as a resource for understanding the nuanced impacts of this substitution on protein biophysics and biochemistry.

Introduction to this compound

This compound is a non-canonical amino acid that closely mimics the structure of phenylalanine. The key difference lies in the replacement of the phenyl ring with a thiophene ring. This substitution introduces a sulfur atom, altering the electronic and steric properties of the side chain while maintaining a similar size and hydrophobicity. THA is known to be a phenylalanine antagonist and can be incorporated into proteins both in vivo and in vitro, providing a unique avenue for protein engineering.[1]

Comparative Analysis of Physicochemical Properties

PropertyPhenylalanine (Phe)This compound (THA)Reference
Molecular Formula C₉H₁₁NO₂C₇H₉NO₂S[1]
Molecular Weight 165.19 g/mol 171.22 g/mol [1]
Side Chain Benzyl2-Thienylmethyl
Aromaticity AromaticAromatic
Heteroatoms in Ring NoneSulfur

Impact on Protein Structure and Stability

The substitution of phenylalanine with this compound can induce subtle yet significant changes in protein structure and stability. The introduction of the sulfur atom in the thiophene ring can alter local hydrophobic and electronic interactions, potentially influencing protein folding and conformational dynamics.

Structural Perturbations

X-ray crystallography studies on human phenylalanine hydroxylase (PAH) have provided insights into the structural consequences of THA incorporation. When THA binds to the active site of PAH, it induces a large conformational change, similar to that observed with the natural substrate, phenylalanine.[2] This suggests that THA can effectively mimic phenylalanine in promoting catalytically relevant conformational states. The crystal structures reveal that the carboxyl and amino groups of THA are positioned identically to those of other substrate analogues, highlighting their critical role in substrate binding.

Thermal Stability

Differential Scanning Fluorimetry (DSF) is a powerful technique to assess the thermal stability of proteins by measuring the melting temperature (Tm). While direct comparative Tm data for a wide range of proteins with Phe versus THA is limited, studies on phenylalanine hydroxylase from Chromobacterium violaceum have shown that the binding of phenylalanine and the cofactor tetrahydrobiopterin (BH₄) to the enzyme increases its thermal stability, resulting in a significant shift in the melting temperature (ΔTm of 8.5 ± 0.7 °C). Although a direct Tm comparison with a THA-substituted version of the same protein is not available in the provided results, the similar conformational changes induced by both amino acids suggest that THA may also confer a stabilizing effect, albeit potentially of a different magnitude due to the altered side chain chemistry.

Effects on Protein Function: A Focus on Enzymatic Activity

The functional consequences of replacing phenylalanine with THA are most evident in enzyme kinetics. As a phenylalanine antagonist, THA can act as a competitive inhibitor or an alternative substrate for enzymes that utilize phenylalanine.

Phenylalanine Hydroxylase: A Case Study

For human phenylalanine hydroxylase, THA acts as a competitive substrate analogue.[2] It binds to the active site and is hydroxylated by the enzyme.[2] While it has a slightly lower binding affinity than phenylalanine, it is a potent activator of the enzyme, inducing the necessary conformational changes for catalysis.[2]

EnzymeSubstrate/AnalogueKₘ (mM)VₘₐₓEffectReference
Rat Liver Phenylalanine HydroxylasePhenylalanine0.61-Substrate
Rat Liver Phenylalanine HydroxylasePhenylalanine + 24 mM β-2-thienyl-dl-alanine2.70No significant changeCompetitive Inhibition
Rat Kidney Phenylalanine HydroxylasePhenylalanine0.50-Substrate
Rat Kidney Phenylalanine HydroxylasePhenylalanine + 24 mM β-2-thienyl-dl-alanine1.60No significant changeCompetitive Inhibition

Note: The available data is for the racemic mixture of β-2-thienyl-dl-alanine and may not precisely reflect the kinetics of the pure L-isomer.

Experimental Protocols

In Vivo Incorporation of this compound in E. coli

This protocol outlines a general method for the site-specific incorporation of non-canonical amino acids like THA into a target protein expressed in E. coli. This method typically relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the non-canonical amino acid

  • This compound

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.

  • Starter Culture: Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of LB medium containing antibiotics and the desired concentration of this compound with the starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression.

  • Harvesting: Harvest the cells by centrifugation.

  • Purification: Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis

DSF, also known as Thermal Shift Assay, is used to determine the melting temperature (Tm) of a protein.

Materials:

  • Purified protein solution (wild-type and THA-substituted)

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument

  • Appropriate buffer for the protein

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified protein at a suitable concentration (e.g., 2-5 µM), SYPRO Orange dye (e.g., 5x concentration), and the appropriate buffer.

  • Temperature Gradient: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Measurement: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye's fluorescence increases as it binds to the hydrophobic regions of the protein that become exposed upon unfolding.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

Visualizing the Comparison

G cluster_Phe Phenylalanine (Phe) cluster_THA This compound (THA) cluster_Effects Effects on Protein Properties Phe Phenylalanine Phe_Structure Benzene Ring Phe->Phe_Structure Side Chain THA This compound Stability Stability Phe->Stability Influences Function Function Phe->Function Determines Structure Structure Phe->Structure Defines THA_Structure Thiophene Ring (contains Sulfur) THA->THA_Structure Side Chain THA->Stability Modulates THA->Function Alters THA->Structure Perturbs

References

A Comparative Guide to HPLC Methods for Quantifying 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chiral molecules like 3-(2-Thienyl)-L-alanine is critical. This non-proteinogenic amino acid, an analog of phenylalanine, is a key building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for its quantification and enantiomeric purity assessment. This guide provides a comparative overview of two distinct HPLC methodologies for the analysis of this compound: Direct Chiral Separation on a macrocyclic glycopeptide stationary phase and Chiral Ligand-Exchange Chromatography (CLEC).

Method 1: Direct Enantioseparation on a Teicoplanin-Based Chiral Stationary Phase

This approach utilizes a chiral stationary phase (CSP) that directly resolves the enantiomers of this compound without prior derivatization. Teicoplanin-based columns, such as the Astec® CHIROBIOTIC® T, are particularly effective for underivatized amino acids and their analogs.[1] The separation mechanism involves multiple molecular interactions, including hydrogen bonding, π-π interactions, and inclusion complexation, between the analyte and the chiral selector.

Method 2: Chiral Ligand-Exchange Chromatography (CLEC)

CLEC offers a different strategy where the chiral recognition occurs in the mobile phase.[2][3] A chiral ligand, typically an amino acid like L-Proline or L-Lysine, is complexed with a metal ion (e.g., Copper (II)).[2][4] This chiral complex is added to the mobile phase and separation occurs on a conventional achiral reversed-phase column (e.g., C18). The enantiomers of the analyte form transient diastereomeric complexes with the chiral ligand-metal complex, and the differing stabilities of these complexes lead to their separation.[4]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the two HPLC methods. The data for Method 1 is adapted from validated methods for the closely related compound, phenylalanine, on the specified chiral stationary phase.[5][6] The data for Method 2 is representative of typical performance for ligand-exchange chromatography of amino acids.

ParameterMethod 1: Direct Chiral Separation (Teicoplanin CSP)Method 2: Chiral Ligand-Exchange Chromatography (CLEC)
Stationary Phase Astec® CHIROBIOTIC® T, 5 µmStandard C18, 5 µm
Mobile Phase Isocratic mixture of Methanol, Water, and an acid modifierAqueous buffer with a Cu(II)-Chiral Ligand complex
Detection UV at 220-230 nmUV at ~254 nm or Fluorescence (post-column derivatization)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL (UV)
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL (UV)
Precision (%RSD) < 2%< 3%
Key Advantage High selectivity and resolution, no derivatization needed.Uses conventional, less expensive columns.
Key Disadvantage Higher cost of the chiral stationary phase.Potentially complex mobile phase preparation.

Experimental Protocols

Method 1: Detailed Protocol for Direct Chiral Separation

This protocol is adapted from a standard method for phenylalanine enantiomers, which is structurally analogous to this compound.[5][6]

  • Chromatographic System:

    • HPLC system with UV detector.

    • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.[5][6]

    • Column Temperature: 25°C.[5][6]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Methanol, Water, and Formic Acid in the ratio of 70:30:0.02 (v/v/v).[6]

    • Filter and degas the mobile phase prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 300 µg/mL.[6]

  • Chromatographic Analysis:

    • Set the flow rate to 1.0 mL/min.[5][6]

    • Set the UV detector to a wavelength of 225 nm (optimized for the thienyl chromophore).

    • Inject 10 µL of the prepared sample.[6]

    • Identify and quantify the L- and potential D-enantiomer peaks based on their retention times.

Method 2: Detailed Protocol for Chiral Ligand-Exchange Chromatography

This protocol is a representative method based on the principles of CLEC for aromatic amino acids.[2][3]

  • Chromatographic System:

    • HPLC system with UV detector.

    • Column: Standard Reversed-Phase C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of 2 mM Copper (II) Sulfate and 4 mM L-Proline.

    • Adjust the pH of the solution to 5.5 with sodium acetate buffer.

    • Filter and degas the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in water or the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Chromatographic Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detector to 254 nm.

    • Inject 20 µL of the sample.

    • The elution order of the enantiomers can be reversed by using D-Proline instead of L-Proline in the mobile phase.[4]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship of the two compared methods.

HPLC_Workflow General HPLC Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System (Pump, Injector, Column, Detector) Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify Report Final Report Quantify->Report

Caption: General workflow for quantitative HPLC analysis.

Method_Comparison Comparison of Chiral HPLC Approaches cluster_method1 Method 1: Direct Separation cluster_method2 Method 2: Indirect Separation (CLEC) Analyte 3-(2-Thienyl)-DL-alanine (Analyte) CSP Chiral Stationary Phase (e.g., Teicoplanin) Analyte->CSP AchiralSP Achiral Stationary Phase (e.g., C18) Analyte->AchiralSP ChiralMP Chiral Mobile Phase (Cu(II) + L-Proline) AchiralMP Achiral Mobile Phase AchiralMP->CSP ChiralMP->AchiralSP

Caption: Logical comparison of direct vs. indirect chiral HPLC methods.

References

Unveiling the Impact of 3-(2-Thienyl)-L-alanine Incorporation on Protein Characteristics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into proteins offers a powerful tool to modulate their structure, function, and therapeutic potential. This guide provides a comparative analysis of proteins incorporating 3-(2-Thienyl)-L-alanine, a synthetic analog of phenylalanine, against their native counterparts. The following sections detail the effects of this modification on peptide hormone activity and amyloid peptide self-assembly, supported by experimental data and detailed methodologies.

Comparative Analysis of Pharmacological Activity: Lysine-Vasopressin vs. [3-Thi]-LVP

The substitution of phenylalanine with this compound in the neuropeptide hormone lysine-vasopressin (LVP) has been shown to significantly alter its biological activity. A study by Smith et al. provides a quantitative comparison of the pharmacological properties of [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin ([3-Thi]-LVP) and the native lysine-vasopressin (LVP). The data reveals that while the uterotonic activity is substantially lower in the modified peptide, the antidiuretic activity is slightly higher, showcasing the nuanced effects of this single amino acid substitution.[1]

Pharmacological ActivityLysine-Vasopressin (LVP) (units/mg)[3-Thi]-LVP (units/mg)Fold Change
Uterotonic~25019.0 ± 0.5~0.08x
Avian VasodepressorNot specified87 ± 4-
Rat PressorNot specified243 ± 5-
Antidiuretic~250332 ± 32~1.33x

Table 1. Comparison of the pharmacological activities of Lysine-Vasopressin (LVP) and its analog containing this compound ([3-Thi]-LVP). Data is sourced from Smith et al. (1975).[1] The values for LVP are approximate, as the study mentions its antidiuretic activity is about 250 units/mg.

Impact on Protein Self-Assembly: A Case Study with Amyloid Peptides

The incorporation of this compound has also been explored in the context of amyloid peptides, which are associated with various neurodegenerative diseases. A study by Hamley et al. investigated a designed peptide, (2-Thi)(2-Thi)VLKAA, where the phenylalanine residues of the AAKLVFF motif from the amyloid-beta peptide were replaced with this compound.[2][3]

The study found that the modified peptide forms β-sheet-rich amyloid fibrils with a twisted morphology in both aqueous and methanol solutions at sufficient concentrations.[2] This suggests that the thienyl-containing peptide mimics the self-assembly behavior of the native amyloid-beta fragment. The formation of a self-assembling hydrogel was also observed at high concentrations, indicating the potential for developing novel biomaterials.[2][3] While direct quantitative comparison of fibrillation kinetics with the wild-type peptide is not provided in the abstract, the study highlights the use of Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy to confirm the β-sheet structure.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are the protocols for peptide synthesis and biophysical characterization based on the methodologies described in the cited literature and general laboratory practices.

Solid-Phase Peptide Synthesis of [3-Thi]-LVP

This protocol is based on the description by Smith et al. (1975) for the synthesis of [3-Thi]-LVP.[1]

  • Resin Preparation: Start with a suitable solid support resin, such as a benzhydrylamine resin for a C-terminal amide.

  • Stepwise Elongation:

    • Couple the C-terminal amino acid (Glycine) to the resin.

    • Sequentially add the subsequent protected amino acids (Lys(Boc), Pro, Cys(Ec), Asn, Gln, this compound, Tyr, Cys(Ec)) using a coupling agent like dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HBt) to minimize side reactions.

    • Protect the N-terminus of each amino acid with a Boc (tert-butyloxycarbonyl) group and side chains as needed (e.g., Boc for Lysine, Ec for Cysteine).

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoroacetic acid (TFA) with appropriate scavengers.

  • Cyclization: Induce the formation of the disulfide bridge between the two cysteine residues through oxidation, for example, using potassium ferricyanide or air oxidation at a slightly alkaline pH.

  • Purification: Purify the crude cyclic peptide using techniques like gel filtration chromatography followed by high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and amino acid analysis.

Peptide_Synthesis_Workflow Resin Start with Solid Support Resin Coupling Stepwise Coupling of Protected Amino Acids Resin->Coupling Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Cyclization Disulfide Bond Formation (Oxidation) Cleavage->Cyclization Purification Purification (HPLC) Cyclization->Purification Characterization Characterization (Mass Spec, AAA) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis.

Biophysical Characterization of Peptides

The following are general protocols for characterizing the structural properties of peptides, as would be applied to the amyloid peptides studied by Hamley et al.[2]

Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 10-50 µM. The buffer should be transparent in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range for far-UV (typically 190-260 nm) to analyze secondary structure.

  • Data Acquisition: Record the CD spectra at a controlled temperature. Acquire multiple scans for each sample and the buffer blank.

  • Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Data Analysis: Analyze the processed spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Fluorescence Spectroscopy:

  • Sample Preparation: Prepare peptide solutions in a suitable buffer. If studying aggregation, prepare samples at different concentrations or monitor over time.

  • Thioflavin T (ThT) Assay for Amyloid Fibrils:

    • Add a small aliquot of ThT stock solution to the peptide sample.

    • Measure the fluorescence emission spectrum (excitation ~440 nm, emission ~482 nm). An increase in fluorescence intensity is indicative of amyloid fibril formation.

  • Intrinsic Fluorescence (if applicable): If the peptide contains tryptophan or tyrosine, measure the intrinsic fluorescence to probe changes in the local environment of these residues upon folding or aggregation.

Hypothetical Signaling Pathway for Vasopressin Action

The biological effects of vasopressin and its analogs are mediated through specific G-protein coupled receptors (GPCRs). The binding of vasopressin to its V2 receptor, for instance, initiates a signaling cascade that leads to increased water reabsorption in the kidneys.

Vasopressin_Signaling_Pathway cluster_cell Kidney Collecting Duct Cell AVP Vasopressin / Analog V2R V2 Receptor (GPCR) AVP->V2R Binds G_Protein G-Protein V2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicles Aquaporin-2 Vesicles PKA->AQP2_Vesicles Phosphorylates Membrane_Insertion Membrane Insertion AQP2_Vesicles->Membrane_Insertion Promotes Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption

Caption: Simplified Vasopressin V2 Receptor Signaling Pathway.

Conclusion

The incorporation of this compound into peptides serves as a valuable strategy for modifying their biological and physical properties. In the case of lysine-vasopressin, this substitution leads to a dissociation of its biological activities, enhancing its antidiuretic effect while diminishing its uterotonic action.[1] For amyloid-forming peptides, the introduction of this non-natural amino acid retains the propensity for β-sheet formation and self-assembly.[2] These findings underscore the potential of using this compound in drug design and biomaterial development. Further detailed biophysical studies are warranted to fully elucidate the structural basis for these observed functional changes.

References

Functional comparison of 3-(2-Thienyl)-L-alanine with other non-canonical amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Functional Comparison of 3-(2-Thienyl)-L-alanine and Other Non-Canonical Amino Acids

Introduction

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids.[1] Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, enhancement of structural stability, and modulation of biological activity.[1][2] This has made them invaluable tools in drug discovery, chemical biology, and materials science.[3][4]

This guide provides a detailed functional comparison of this compound, a prominent non-canonical amino acid, with other ncAAs. This compound is a structural analog of the canonical amino acid L-phenylalanine, where the phenyl group is replaced by a thiophene ring.[5][6] This structural similarity is the basis for its primary biological activities and applications. We will explore its function in comparison to other ncAAs, supported by experimental data and detailed protocols.

Functional Comparison of this compound with Other ncAAs

The primary mechanism of action for this compound stems from its ability to act as a mimic of L-phenylalanine. This allows it to interact with biological pathways that normally involve phenylalanine, often with antagonistic effects.

Phenylalanine Antagonism and Enzyme Inhibition

This compound is a well-documented antagonist of L-phenylalanine. It competitively inhibits enzymes that utilize phenylalanine as a substrate and can interfere with phenylalanine-dependent cellular processes.

  • Enzyme Inhibition: A key target is Phenylalanine Hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine. This compound acts as a competitive inhibitor of PAH.[7][8] In one study, it was shown to significantly increase the apparent Michaelis constant (Km) of rat liver and kidney PAH for phenylalanine without altering the maximum velocity (Vmax), a characteristic of competitive inhibition.[7] It also competitively inhibits the intestinal transport of phenylalanine.[7]

  • Antimicrobial and Cytotoxic Effects: By competing with phenylalanine, this compound can inhibit the growth of organisms that rely on phenylalanine utilization. It has been shown to inhibit the growth of Escherichia coli and other bacteria.[5][9] This is because it can be mistakenly incorporated into proteins in place of phenylalanine, leading to the synthesis of non-functional proteins and subsequent growth arrest.[10] It also exhibits effects on tumor cells in vitro and can cause transient cell cycle arrest in yeast.[9][11]

In contrast, other phenylalanine analogs like p-Tolylalanine and β-1-Naphthylalanine do not inhibit bacterial growth under similar conditions and can even reverse the toxic effects of this compound, suggesting different interactions with metabolic pathways.[5]

Incorporation into Peptides and Proteins

The incorporation of ncAAs into peptides is a powerful strategy to create peptidomimetics with improved therapeutic properties, such as enhanced stability and activity.[1]

  • This compound: This ncAA is used in peptide synthesis to create novel peptide structures.[12][13] The Fmoc-protected version, Fmoc-β-(2-thienyl)-L-alanine, is a standard reagent for solid-phase peptide synthesis (SPPS).[12] The introduction of the thiophene ring can alter the peptide's conformation, hydrophobicity, and interaction with biological targets.

  • Other ncAAs: A wide variety of ncAAs are used for this purpose:

    • D-amino acids are incorporated to increase resistance to degradation by proteases.[1][14]

    • N-methylated amino acids can enhance metabolic stability and membrane permeability.[15][16]

    • Cyclic ncAAs like 1-aminocyclopentane-1-carboxylic acid (Ac5c) are used to induce specific secondary structures, such as helices and turns.[1]

    • β-amino acids introduce an extra carbon into the peptide backbone, which alters the peptide's conformation and makes it resistant to proteolysis.[1][17]

Applications in Drug Discovery

The unique properties of ncAAs make them attractive building blocks for novel pharmaceuticals.[3]

  • This compound: The thienyl group is a bioisostere of the phenyl group, meaning it has similar physical and chemical properties, which allows it to mimic phenylalanine in biological systems. This property is exploited in drug design to create compounds that can modulate the activity of specific biological pathways.[12][18]

  • Other ncAAs:

    • Halogenated Phenylalanines (e.g., 4-Fluorophenylalanine): Used to probe and modulate protein-protein interactions and for ¹⁹F NMR studies.[19]

    • Azido- and Alkynyl-containing ncAAs (e.g., Azidohomoalanine): These contain bioorthogonal handles that allow for specific chemical modifications, such as "click chemistry," which is used for labeling and tracking proteins.[20][21]

    • Photo-crosslinking ncAAs (e.g., p-Benzoyl-L-phenylalanine): These can be used to covalently trap interacting proteins upon UV irradiation, helping to map protein interaction networks.[19]

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the properties and activities of this compound and other relevant amino acids.

Table 1: Inhibition of Phenylalanine-Related Enzymes and Processes by 3-(2-Thienyl)-dl-alanine

ParameterEnzyme/ProcessOrganism/TissueValueReference
Apparent Km (Phe) Phenylalanine HydroxylaseRat Liver0.61 mM (control)[7]
Apparent Km (Phe) Phenylalanine HydroxylaseRat Liver2.70 mM (in presence of 24 mM inhibitor)[7]
Apparent Km (Phe) Phenylalanine HydroxylaseRat Kidney0.50 mM (control)[7]
Apparent Km (Phe) Phenylalanine HydroxylaseRat Kidney1.60 mM (in presence of 24 mM inhibitor)[7]
Ki Phenylalanine Intestinal TransportRat81 mM[7]

Table 2: Physicochemical Properties and Applications of Selected Non-Canonical Amino Acids

Non-Canonical Amino AcidStructureKey Feature/Application
This compound Alanine with a thienyl side chainPhenylalanine antagonist, enzyme inhibitor, peptide synthesis building block.[5][7][12]
p-Tolylalanine Phenylalanine with a methyl group on the phenyl ringPhenylalanine analog, reverses toxicity of this compound.[5]
β-1-Naphthylalanine Alanine with a naphthyl side chainBulky aromatic Phenylalanine analog, reverses toxicity of this compound.[5]
D-Phenylalanine D-enantiomer of PhenylalanineIncreases peptide stability against proteolysis.[1]
N-methyl-L-phenylalanine Phenylalanine with a methylated amino groupIncreases metabolic stability and cell permeability of peptides.[15]
Azidohomoalanine (Aha) Methionine analog with a terminal azide groupBioorthogonal handle for "click chemistry" labeling.[21]
p-Benzoyl-L-phenylalanine (Bpa) Phenylalanine analog with a benzoyl groupPhoto-crosslinker for studying protein-protein interactions.[19]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are protocols for key experiments discussed in this guide.

Protocol 1: Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol is adapted from studies assessing the inhibitory properties of β-2-thienyl-dl-alanine on rat PAH.[7]

  • Enzyme Preparation: Prepare crude liver or kidney homogenates from rats in a suitable buffer (e.g., phosphate buffer, pH 7.4). Centrifuge the homogenate to obtain a supernatant containing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme supernatant, the cofactor tetrahydrobiopterin (BH₄), and varying concentrations of the substrate L-phenylalanine.

  • Inhibition Study: For inhibition assays, pre-incubate the enzyme with different concentrations of the inhibitor (e.g., 3-(2-Thienyl)-dl-alanine) for a short period before adding the substrate to start the reaction.

  • Reaction and Quenching: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Product Quantification: The product, L-tyrosine, is typically quantified using a fluorometric assay or by HPLC.

  • Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the Km and Vmax values and the type of inhibition.

Protocol 2: In Vitro Incorporation of ncAAs via Solid-Phase Peptide Synthesis (SPPS)

This is a general protocol for incorporating ncAAs like Fmoc-β-(2-thienyl)-L-alanine into a peptide sequence.[14][20]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide. Swell the resin in a solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Activation: In a separate vessel, activate the next amino acid (canonical or non-canonical, e.g., Fmoc-β-(2-thienyl)-L-alanine) by mixing it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed, forming a new peptide bond.

  • Washing: Wash the resin again with DMF to remove unreacted reagents.

  • Iteration: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide using mass spectrometry.

Protocol 3: Aminoacyl-tRNA Synthetase (AARS) Activity Assay using MALDI-MS

This protocol allows for the rapid screening of ncAAs as substrates for AARS enzymes.[15][16]

  • Reaction Setup: In a single reaction tube, combine bulk tRNA from an appropriate source (e.g., E. coli), a mixture of recombinant AARS enzymes, ATP, and the non-canonical amino acid(s) to be tested in a suitable reaction buffer.

  • Aminoacylation Reaction: Incubate the mixture at 37°C to allow for the charging of tRNA with the amino acids.

  • Nuclease Digestion: Stop the reaction and digest the charged tRNA product using Nuclease P1. This enzyme cleaves the tRNA but leaves the aminoacyl-AMP (AA-AMP) moiety intact.

  • Derivatization (Optional but Recommended): To increase the mass and improve detection, the AA-AMP product can be derivatized. For example, reductive amination with a phosphonium-containing benzaldehyde adds a positively charged tag.

  • MALDI-MS Analysis: Spot the digested and derivatized sample onto a MALDI target plate with a suitable matrix. Analyze the sample using a MALDI-TOF mass spectrometer.

  • Data Interpretation: The presence of a peak corresponding to the mass of the derivatized AA-AMP of the tested ncAA confirms that it is a substrate for one of the AARS enzymes in the mixture.

Visualizations

The following diagrams illustrate key concepts and workflows related to the functional comparison of this compound.

cluster_pathway Competitive Inhibition of Phenylalanine Pathway Phe L-Phenylalanine (Substrate) PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Binds THA This compound (Analog/Inhibitor) THA->PAH Competitively Binds Tyr L-Tyrosine (Product) PAH->Tyr Catalyzes Pathway Further Metabolic Pathways Tyr->Pathway

Caption: Competitive inhibition of Phenylalanine Hydroxylase by this compound.

cluster_workflow Workflow: In Vivo ncAA Incorporation start Start: E. coli Strain (e.g., Phe Auxotroph) plasmids Transform with Plasmids: 1. Orthogonal aaRS/tRNA Pair 2. Target Gene with Amber Codon (TAG) start->plasmids culture Culture Cells in Growth Medium plasmids->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce add_ncaa Add ncAA to Medium (e.g., this compound) induce->add_ncaa expression Protein Synthesis: ncAA incorporated at TAG codon add_ncaa->expression harvest Harvest and Lyse Cells expression->harvest purify Purify ncAA-containing Protein (e.g., via Affinity Tag) harvest->purify end End: Purified Protein with ncAA purify->end

Caption: Experimental workflow for site-specific incorporation of a ncAA into a protein in vivo.

cluster_struct Structural Relationship of Phenylalanine Analogs cluster_sidechains Variable Side Chains (R-groups) AminoAcid b Common Backbone α-carbon Carboxyl Group Amino Group Phe Phenyl Group (in Phenylalanine) AminoAcid->Phe Canonical THA Thienyl Group (in this compound) AminoAcid->THA Non-Canonical (Antagonist) Tolyl Tolyl Group (in p-Tolylalanine) AminoAcid->Tolyl Non-Canonical (Non-inhibitory) Naphthyl Naphthyl Group (in β-1-Naphthylalanine) AminoAcid->Naphthyl Non-Canonical (Non-inhibitory)

Caption: Logical diagram of Phenylalanine and its non-canonical analogs.

References

3-(2-Thienyl)-L-alanine: A Comparative Guide to its Role as a Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-(2-Thienyl)-L-alanine (THA) as a competitive inhibitor, focusing on its interaction with phenylalanine hydroxylase (PAH). The information presented is supported by experimental data to offer an objective comparison with other relevant compounds.

Mechanism of Action: Competitive Inhibition of Phenylalanine Hydroxylase

This compound acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for the conversion of L-phenylalanine to L-tyrosine. As a structural analog of L-phenylalanine, THA competes for the same active site on the PAH enzyme. The binding of THA to the active site prevents the binding of the natural substrate, L-phenylalanine, thereby inhibiting the enzymatic reaction. This competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate in the presence of the inhibitor, while the maximum velocity (Vmax) of the reaction remains unchanged.

Experimental evidence has demonstrated that THA binds competitively to the active site of human phenylalanine hydroxylase.[1] Furthermore, studies on rat liver phenylalanine hydroxylase have shown a significant increase in the apparent Km for L-phenylalanine in the presence of THA, with no significant change in the Vmax, a hallmark of competitive inhibition.[2]

Beyond its enzymatic inhibition, 3-(2-Thienyl)-DL-alanine has also been shown to competitively inhibit the intestinal absorption of phenylalanine.[1][2]

Comparative Analysis of Inhibitory Potency

To objectively assess the efficacy of this compound as a competitive inhibitor, a comparison of key inhibitory constants with other known inhibitors of phenylalanine hydroxylase is essential. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters for this evaluation.

InhibitorTarget EnzymeInhibition TypeKi ValueIC50 Value
3-(2-Thienyl)-DL-alanine Phenylalanine Hydroxylase (Intestinal Absorption)Competitive81 mM[1][2]Not Reported
DL-Homophenylalanine Phenylalanine HydroxylaseCompetitiveNot ReportedNot Reported
L-Phenylalanine (at high concentrations) Phenylalanine HydroxylaseFeedback InhibitionNot ReportedNot Reported

Note: The available data for a direct comparison of Ki and IC50 values for the enzymatic inhibition of PAH by this compound alongside other inhibitors is limited in the reviewed literature. The provided Ki value for THA pertains to the inhibition of intestinal phenylalanine absorption.

Experimental Protocols

Enzyme Kinetics Assay for Phenylalanine Hydroxylase Inhibition

The following is a generalized protocol based on the principles of competitive inhibition studies for phenylalanine hydroxylase:

1. Enzyme and Substrate Preparation:

  • Purified or crude preparations of rat liver phenylalanine hydroxylase are used as the enzyme source.[2]
  • A stock solution of L-phenylalanine of known concentration is prepared in an appropriate buffer (e.g., phosphate buffer, pH 6.8).

2. Inhibitor Preparation:

  • A stock solution of 3-(2-Thienyl)-DL-alanine is prepared in the same buffer as the substrate.

3. Assay Procedure:

  • The reaction mixture contains the enzyme preparation, a range of L-phenylalanine concentrations, and a fixed concentration of the inhibitor (3-(2-Thienyl)-DL-alanine). A control set of reactions is run without the inhibitor.
  • The reaction is initiated by the addition of the enzyme or substrate.
  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
  • The reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid).

4. Product Quantification:

  • The amount of L-tyrosine produced is quantified using a suitable method, such as a colorimetric assay or high-performance liquid chromatography (HPLC).

5. Data Analysis:

  • The initial reaction velocities are determined for each substrate concentration, both in the presence and absence of the inhibitor.
  • The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine the apparent Km and Vmax values.
  • In the case of competitive inhibition, an increase in the apparent Km and no change in Vmax will be observed in the presence of 3-(2-Thienyl)-DL-alanine.[2]

Visualizing the Molecular Interactions and Pathways

Competitive Inhibition of Phenylalanine Hydroxylase

Competitive_Inhibition cluster_Enzyme Phenylalanine Hydroxylase (PAH) PAH PAH Active Site Tyr L-Tyrosine (Product) PAH->Tyr Catalyzes Phe L-Phenylalanine (Substrate) Phe->PAH Binds THA This compound (Competitive Inhibitor) THA->PAH Competes for Active Site Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Data Analysis cluster_Conclusion Conclusion A Prepare Enzyme (PAH), Substrate (L-Phe), and Inhibitor (THA) Solutions B Incubate Enzyme with varying [L-Phe] +/- constant [THA] A->B C Stop Reaction and Quantify Product (L-Tyrosine) B->C D Plot Reaction Velocity vs. [L-Phe] C->D E Determine Apparent Km and Vmax (Lineweaver-Burk or Michaelis-Menten) D->E F Increased Apparent Km No Change in Vmax => Competitive Inhibition E->F Aromatic_Amino_Acid_Hydroxylation Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH L_DOPA L-DOPA Tyr->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Trp L-Tryptophan _5HTP 5-Hydroxytryptophan Trp->_5HTP TPH Serotonin Serotonin _5HTP->Serotonin AADC PAH Phenylalanine Hydroxylase (PAH) TH Tyrosine Hydroxylase (TH) TPH Tryptophan Hydroxylase (TPH) AADC Aromatic L-amino acid decarboxylase DBH Dopamine β- hydroxylase PNMT Phenylethanolamine N-methyltransferase

References

A Comparative Study of L- and D-Isomers of 3-(2-Thienyl)-alanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the L- and D-isomers of 3-(2-Thienyl)-alanine, non-proteinogenic amino acids with significant potential in pharmaceutical research and development. While direct comparative studies on the bioactivity of the individual enantiomers are limited in publicly available literature, this document synthesizes existing data on the racemic mixture and individual isomers, drawing upon established principles of stereochemistry in pharmacology to highlight their distinct potential applications.

Introduction

3-(2-Thienyl)-alanine is a structural analog of the aromatic amino acid phenylalanine, where the phenyl group is replaced by a thiophene ring. This substitution imparts unique physicochemical properties that can influence biological activity. Like all alpha-amino acids (except glycine), 3-(2-Thienyl)-alanine exists as two stereoisomers, or enantiomers: L-3-(2-Thienyl)-alanine and D-3-(2-Thienyl)-alanine. It is well-established that the stereochemistry of amino acids is a critical determinant of their biological function. L-amino acids are the exclusive building blocks of proteins in mammals, while D-amino acids can exhibit unique pharmacological properties, including enhanced metabolic stability and different receptor interaction profiles.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the L-, D-, and DL-isomers of 3-(2-Thienyl)-alanine is presented below. These properties are essential for understanding their behavior in biological systems and for the design of experimental protocols.

PropertyL-3-(2-Thienyl)-alanineD-3-(2-Thienyl)-alanineDL-3-(2-Thienyl)-alanine
CAS Number 22951-96-862561-76-6[3]2021-58-1[4]
Molecular Formula C₇H₉NO₂SC₇H₉NO₂S[3]C₇H₉NO₂S[4]
Molecular Weight 171.22 g/mol 171.22 g/mol [3]171.22 g/mol [4][5]
Melting Point 255-263 °C (dec.)Not specified256 - 260 °C[6]
Optical Activity [α]20/D −30.5±1.5°, c = 1% in H₂ONot specifiedNot applicable
Solubility Slightly soluble in water.[6]Not specifiedNot specified

Biological Activity: A Comparative Overview

Phenylalanine Hydroxylase Inhibition

The racemic mixture, β-2-thienyl-dl-alanine, has been identified as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[7] A deficiency in this enzyme leads to phenylketonuria (PKU).[8]

  • In Vitro Data (DL-isomer): In the presence of 24mM-β-2-thienyl-dl-alanine, the apparent Michaelis constant (Km) for liver phenylalanine hydroxylase increased from 0.61mM to 2.70mM, with no significant change in the maximum velocity (Vmax).[7] For the kidney enzyme, the Km changed from 0.50mM to 1.60mM under the same conditions.[7] This indicates a competitive inhibition mechanism.

  • Stereochemical Considerations: Typically, L-amino acids are the preferred substrates for enzymes. However, both L- and D-isomers can interact with the active site. It is plausible that the L-isomer of 3-(2-Thienyl)-alanine, being a closer structural analog to the natural substrate L-phenylalanine, is the more potent competitive inhibitor. The D-isomer may exhibit weaker inhibition or a different mode of interaction. Further studies are required to determine the specific inhibitory constants (Ki) for each enantiomer.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

While direct data on 3-(2-Thienyl)-alanine isomers is lacking, the structurally similar compound, beta-[3-benzo(b)thienyl]-DL-alanine, is a known competitive inhibitor of indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy. Given this, it is highly probable that 3-(2-Thienyl)-alanine isomers also interact with IDO1. The stereochemistry would likely play a crucial role in the potency of inhibition.

General Biological Roles and Potential Applications
  • L-3-(2-Thienyl)-alanine: As an analog of L-phenylalanine, this isomer can be recognized by cellular machinery involved in amino acid transport and metabolism.[9] It has potential applications in:

    • Peptide Synthesis: Incorporation into peptides can introduce novel structural and functional properties.

    • Enzyme Inhibition: As suggested by the data on the DL-form, it is likely a competitive inhibitor of enzymes that process aromatic amino acids.

  • D-3-(2-Thienyl)-alanine: D-amino acids are generally more resistant to degradation by proteases, leading to a longer biological half-life.[2] This makes them attractive for:

    • Drug Development: Incorporation into peptide-based drugs can enhance their stability and duration of action.[2]

    • Modulation of Biological Systems: D-amino acids can have unique interactions with biological targets, such as neurotransmitter receptors, that differ from their L-counterparts.[2] Studies have shown that D-amino acids can accumulate in cancer cells and may have potential as biomarkers or therapeutic agents.[10][11]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3-(2-Thienyl)-alanine isomers are not explicitly available. The following are generalized procedures based on established methods for similar compounds.

Synthesis of DL-3-(2-Thienyl)-alanine

A common route for the synthesis of the racemic mixture is through the condensation of 2-thiophenecarboxaldehyde with a glycine equivalent, followed by reduction and hydrolysis.

Enantiomeric Resolution of DL-3-(2-Thienyl)-alanine

1. Enzymatic Resolution: This method leverages the stereoselectivity of enzymes. For example, an L-aminoacylase can be used to selectively hydrolyze the N-acetylated L-isomer from an N-acetyl-DL-3-(2-Thienyl)-alanine mixture. The resulting free L-amino acid can then be separated from the unreacted N-acetyl-D-amino acid, which can be subsequently deprotected.[12][13][14]

2. Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.[15]

  • Principle: A chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers have different affinities, leading to different retention times.

  • Typical Columns: Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) columns are often effective for separating underivatized amino acid enantiomers.[16]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer, often with an acidic modifier like trifluoroacetic acid (TFA), is typically used.[16] The exact composition needs to be optimized for the specific column and analytes.

Visualizations

Logical Relationship of Stereoisomers and Biological Activity

G cluster_0 3-(2-Thienyl)-alanine cluster_1 Biological Implications L_isomer L-3-(2-Thienyl)-alanine protein_synthesis Protein Synthesis Substrate L_isomer->protein_synthesis Primarily enzyme_inhibition Enzyme Inhibition (e.g., PAH, IDO1) L_isomer->enzyme_inhibition Potentially more potent D_isomer D-3-(2-Thienyl)-alanine D_isomer->enzyme_inhibition May have different profile metabolic_stability Increased Metabolic Stability D_isomer->metabolic_stability Generally novel_interactions Novel Receptor Interactions D_isomer->novel_interactions Potential for PAH_Pathway Phe L-Phenylalanine (Substrate) PAH Phenylalanine Hydroxylase (PAH) (Enzyme) Phe->PAH Binds to active site Tyr L-Tyrosine (Product) PAH->Tyr Catalyzes conversion Neurotransmitters Dopamine, Norepinephrine, Epinephrine Tyr->Neurotransmitters Precursor to Thienylalanine 3-(2-Thienyl)-alanine (L- or D-isomer) Thienylalanine->PAH Competitive Inhibition Chiral_Separation_Workflow start DL-3-(2-Thienyl)-alanine (Racemic Mixture) hplc Chiral HPLC System start->hplc separation Separation on Chiral Stationary Phase hplc->separation detection Detector (e.g., UV, MS) separation->detection analysis Data Analysis detection->analysis l_isomer Isolated L-isomer analysis->l_isomer d_isomer Isolated D-isomer analysis->d_isomer

References

A Comparative Spectroscopic Guide: 3-(2-Thienyl)-L-alanine vs. Tryptophan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and protein engineering, the use of unnatural amino acids offers a powerful tool to probe and modulate biological systems. Among these, 3-(2-Thienyl)-L-alanine, a bioisostere of tryptophan, and various tryptophan analogs are of significant interest due to their unique spectroscopic properties. This guide provides an objective comparison of the key spectroscopic differences between this compound and common tryptophan analogs, supported by experimental data and detailed methodologies.

Spectroscopic Data Summary

The intrinsic spectroscopic characteristics of an amino acid are dictated by its chromophore. In tryptophan, this is the indole ring, while in this compound, it is a thiophene ring. This fundamental structural difference, along with substitutions on the indole ring in tryptophan analogs, gives rise to distinct spectroscopic signatures. The following table summarizes the key quantitative data for UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Amino AcidUV-Vis λmax (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Excitation λmax (nm)Fluorescence Emission λmax (nm)¹H NMR Chemical Shifts (ppm) (Representative)¹³C NMR Chemical Shifts (ppm) (Representative)
L-Tryptophan~280, ~220~5,600~280~350β-CH₂: ~3.3, α-CH: ~4.7, Indole: ~7.0-7.7β-C: ~28, α-C: ~55, Indole: ~110-136
This compoundData not readily available in searched literatureβ-CH₂: ~3.4, α-CH: ~4.3, Thiophene: ~6.9-7.2β-C: ~31, α-C: ~56, Thiophene: ~124-142
5-Hydroxytryptophan~278Not specified~280~330β-CH₂: ~3.2, α-CH: ~4.6, Indole: ~6.7-7.2β-C: ~28, α-C: ~56, Indole: ~103-150
7-Azatryptophan~289Not specified~289~396β-CH₂: ~3.4, α-CH: ~4.7, Azaindole: ~7.0-8.2β-C: ~28, α-C: ~55, Azaindole: ~116-150
4-Fluorotryptophan~285Not specified~285Non-fluorescentβ-CH₂: ~3.3, α-CH: ~4.7, Indole: ~6.9-7.4β-C: ~28, α-C: ~55, Indole: ~105-158

Note: Specific spectroscopic values can vary depending on the solvent, pH, and temperature.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. Below are detailed methodologies for the key spectroscopic techniques discussed.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of the amino acid solutions.

Protocol:

  • Sample Preparation: Prepare stock solutions of each amino acid (e.g., 1 mM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the buffer components do not have significant absorbance in the measurement range (200-400 nm).[1] Prepare a series of dilutions from the stock solution to create a concentration gradient (e.g., 10 µM to 100 µM).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use quartz cuvettes with a 1 cm path length.

    • Blank the spectrophotometer with the buffer solution.

    • Record the absorbance spectra of each dilution from 200 nm to 400 nm.

  • Data Analysis:

    • Identify the λmax from the absorbance spectra.

    • Plot a standard curve of absorbance at λmax versus concentration.

    • Calculate the molar extinction coefficient (ε) from the slope of the standard curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.[2]

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield.

Protocol:

  • Sample Preparation: Prepare dilute solutions of each amino acid (e.g., 1-10 µM) in a fluorescence-grade solvent or buffer (e.g., phosphate buffer, pH 7.4). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a thermostatted cell holder.

  • Measurement:

    • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 350 nm for tryptophan) and scan a range of excitation wavelengths (e.g., 250-320 nm).

    • Emission Spectrum: Set the excitation wavelength to the determined excitation maximum and scan a range of emission wavelengths (e.g., 300-450 nm).

  • Data Analysis:

    • Identify the excitation and emission maxima from the respective spectra.

    • The relative quantum yield can be calculated by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate).

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the chiroptical properties of the L-amino acids, which can provide information about their conformation in solution.

Protocol:

  • Sample Preparation: Prepare solutions of the L-amino acids (e.g., 0.1-1 mg/mL) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[3]

  • Instrumentation: Use a CD spectropolarimeter.

  • Measurement:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum from approximately 190 nm to 260 nm.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • The data is typically presented as molar ellipticity [θ]. The spectra of L-amino acids will show characteristic positive or negative bands corresponding to their stereochemistry and electronic transitions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information at the atomic level by analyzing the chemical shifts of ¹H and ¹³C nuclei.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the amino acid (typically 1-5 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard like DSS or TMS.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D proton-decoupled ¹³C NMR spectrum.

    • For more detailed analysis, two-dimensional (2D) NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to assign proton and carbon signals unambiguously.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the spectra to the internal standard.

    • Integrate the proton signals to determine relative proton counts.

    • Assign the chemical shifts to the corresponding nuclei in the molecule based on their chemical environment, multiplicity, and correlation signals in 2D spectra.

Signaling Pathway Context: Tryptophan Biosynthesis

To understand the biological relevance of these amino acids, it is useful to consider their role in metabolic pathways. Tryptophan is an essential amino acid synthesized through a well-characterized pathway. Tryptophan analogs can potentially be incorporated into proteins in place of tryptophan, offering a way to probe protein structure and function. This compound, as a tryptophan isostere, could potentially interact with enzymes in this pathway.

Tryptophan_Biosynthesis_Pathway cluster_enzymes Enzymes Chorismate Chorismate E1 Anthranilate synthase Chorismate->E1 Anthranilate Anthranilate E2 Anthranilate phosphoribosyltransferase Anthranilate->E2 PRPP PRPP PRPP->E2 PRA Phosphoribosylanthranilate E3 PRA isomerase PRA->E3 CDRP CDRP E4 Indole-3-glycerol phosphate synthase CDRP->E4 IGP Indole-3-glycerol phosphate E5 Tryptophan synthase IGP->E5 Indole Indole Indole->E5 Serine Serine Serine->E5 Tryptophan L-Tryptophan Analog This compound or Tryptophan Analog E1->Anthranilate E2->PRA E3->CDRP E4->IGP E5->Indole E5->Tryptophan E5->Analog

Caption: Simplified Tryptophan Biosynthesis Pathway.

This guide provides a foundational comparison of the spectroscopic properties of this compound and key tryptophan analogs. The distinct signatures of these molecules, particularly in fluorescence and NMR spectroscopy, make them invaluable tools for advanced biochemical and pharmaceutical research. The provided protocols offer a starting point for researchers to obtain high-quality data for their specific applications.

References

A Comparative Guide to Confirming the Optical Purity of Synthesized 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized chiral compounds is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of established analytical methods for confirming the optical purity of 3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid of interest in medicinal chemistry. We present detailed experimental protocols and performance data for two common techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral solvating agent. A comparison with the analysis of a structurally related N-protected amino acid, Boc-L-phenylalanine, is also included to highlight the versatility and nuances of these methods.

Introduction

This compound is a valuable building block in drug discovery, offering unique structural motifs that can enhance the pharmacological properties of peptide-based drugs and other therapeutic agents. As with all chiral molecules, the biological activity of this compound is stereospecific. Therefore, the synthesis of the L-enantiomer must be carefully controlled and its optical purity rigorously confirmed to avoid the potential for off-target effects or reduced efficacy from the corresponding D-enantiomer. This guide outlines two powerful analytical techniques for this purpose, providing detailed methodologies and comparative data to aid in method selection and implementation.

Methods for Determining Optical Purity

The two primary methods for determining the enantiomeric excess (e.e.) of chiral compounds like this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chiral HPLC is a direct method that physically separates the enantiomers on a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their individual quantification.

  • NMR Spectroscopy with a chiral solvating agent (CSA) is an indirect method. The CSA forms transient diastereomeric complexes with the enantiomers in solution. These diastereomers have distinct chemical environments, resulting in separate signals in the NMR spectrum that can be integrated to determine the enantiomeric ratio.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a robust and widely used technique for the enantioseparation of amino acids. The choice of the chiral stationary phase is critical for achieving successful separation.

Experimental Protocol: Chiral HPLC of 3-(2-Thienyl)-DL-alanine

This protocol is adapted from an application note for the enantioseparation of 3-(2-Thienyl)-DL-alanine.

ParameterCondition
Column CHIRALPAK® ZWIX(-)
Column Size 3.0 x 150 mm
Mobile Phase 50mM formic acid + 25mM diethylamine in methanol / tetrahydrofuran / water = 49 / 49 / 2 (v/v/v)
Flow Rate 0.4 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve 1 mg of 3-(2-Thienyl)-DL-alanine in 1 mL of the mobile phase.
Performance Data
EnantiomerRetention Time (min)
D-3-(2-Thienyl)-alanine~4.5
L-3-(2-Thienyl)-alanine~5.5

The separation of the two enantiomers allows for the calculation of the enantiomeric excess (% e.e.) using the following formula:

% e.e. = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

Where Area_L and Area_D are the peak areas of the L- and D-enantiomers, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a powerful alternative for determining enantiomeric purity. This method does not require physical separation of the enantiomers and can often be performed with minimal sample preparation.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
ParameterCondition
Analyte Boc-DL-phenylalanine
Chiral Solvating Agent (CSA) (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol
Solvent Chloroform-d (CDCl₃)
Instrumentation 400 MHz (or higher) NMR Spectrometer
Sample Preparation 1. Dissolve approximately 5 mg of Boc-DL-phenylalanine in 0.5 mL of CDCl₃ in an NMR tube. 2. Acquire a standard ¹H NMR spectrum. 3. Add 1.0 to 1.2 equivalents of the CSA to the NMR tube. 4. Gently mix the solution and acquire another ¹H NMR spectrum.
Expected Results and Data Interpretation

Upon addition of the chiral solvating agent, the signals corresponding to the protons of the two enantiomers will be split into two distinct sets of peaks. The chemical shift difference between the signals of the two diastereomeric complexes allows for the determination of the enantiomeric ratio by integrating the respective peaks. For Boc-DL-phenylalanine, the signals of the tert-butyl protons or the α-proton are often well-resolved and suitable for integration.

Comparison of Methods

FeatureChiral HPLCNMR with Chiral Solvating Agent
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of transient diastereomeric complexes leading to signal splitting.
Sample Throughput Moderate, dependent on run time.High, rapid analysis once the method is established.
Sensitivity High, can detect trace amounts of the undesired enantiomer.Lower, typically requires a higher concentration of the analyte.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.Can be faster, involving screening of different CSAs and solvents.
Cost Chiral columns can be expensive.Chiral solvating agents can be costly, but are used in smaller quantities.
Quantitative Accuracy Excellent, with proper calibration.Good, relies on accurate integration of NMR signals.

Visualizing the Workflow

To illustrate the experimental process for each technique, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve 3-(2-Thienyl)-alanine in Mobile Phase inject Inject Sample prep->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % e.e. integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Analyte in CDCl3 add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire integrate Integrate Diastereotopic Signals acquire->integrate calculate Calculate Enantiomeric Ratio integrate->calculate

Safety Operating Guide

Navigating the Safe Disposal of 3-(2-Thienyl)-L-alanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(2-Thienyl)-L-alanine, ensuring compliance with safety regulations and fostering a secure research environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][2][3]

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[5][6] It is crucial to manage this compound as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[7]

  • Waste Identification and Classification:

    • Treat all unused or contaminated this compound as a hazardous chemical waste.[7]

    • Consult your institution's EHS department for specific classification and guidance.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection.[7] Plastic containers are often preferred over glass for hazardous waste.[5]

    • Ensure the container is kept tightly closed except when adding waste.[1][8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[5][9]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations.[5]

      • The quantity of the waste.

      • The date of waste generation.[5]

      • The location of origin (e.g., laboratory room number).[5]

      • The name and contact information of the principal investigator.[5]

      • Appropriate hazard pictograms (e.g., irritant).[5]

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area (SAA).[9]

    • The storage area should be away from heat and sources of ignition.[1]

    • Segregate the waste from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5][9]

  • Disposal Request and Pickup:

    • Do not dispose of this compound down the drain or in regular trash.[5][8][10]

    • Contact your institution's EHS or hazardous waste program to arrange for pickup and disposal.[5][7]

    • Follow the specific procedures outlined by your institution for waste collection requests.

III. Spill and Contamination Cleanup

In the event of a spill, prompt and safe cleanup is essential.

  • Immediate Actions:

    • Evacuate and isolate the spill area.[7]

    • Ensure adequate ventilation.

  • Cleanup Procedure:

    • Wear the appropriate PPE as outlined in Section I.

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

    • Absorbent materials used to clean the spill should also be treated as hazardous waste.[7]

  • Decontamination:

    • Contaminated clothing should be removed and washed before reuse.[1][2][11]

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][11]

IV. Disposal of Empty Containers

Empty containers that held this compound must also be managed properly.

  • A container that held a hazardous waste should be triple-rinsed with a suitable solvent.[7][8]

  • The rinsate must be collected and disposed of as hazardous waste.[7][8]

  • After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of as regular trash, with the cap removed.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Decision Workflow start Start: Have this compound for Disposal is_contaminated Is the material unused and uncontaminated? start->is_contaminated consult_ehs Consult Environmental Health & Safety (EHS) for potential redistribution or disposal guidance is_contaminated->consult_ehs Yes treat_as_waste Treat as Hazardous Waste is_contaminated->treat_as_waste No consult_ehs->treat_as_waste containerize Place in a labeled, compatible, and sealed hazardous waste container treat_as_waste->containerize storage Store in a designated Satellite Accumulation Area (SAA) containerize->storage request_pickup Request pickup by authorized hazardous waste personnel storage->request_pickup end End: Proper Disposal Complete request_pickup->end

References

Personal protective equipment for handling 3-(2-Thienyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3-(2-Thienyl)-L-alanine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Summary of Required Personal Protective Equipment

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye contact which can cause serious irritation.[1][2][4]
Hand Protection Protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[2][5]To avoid skin contact which can cause irritation.[1][2][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] A dust mask (type N95 in the US) is recommended.[5]To prevent inhalation of dust, which may cause respiratory irritation.[1][2][4]
Body Protection Wear protective clothing, such as a lab coat.[1][2]To protect skin from accidental exposure.

Safe Handling and Experimental Workflow

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from material receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Safe handling workflow diagram.

Experimental Protocols

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.

  • Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood.[1][2] Emergency eyewash stations and safety showers should be readily accessible.[6]

2. Handling:

  • Avoid Dust Formation: This compound is a powder, so care must be taken to avoid generating dust.[1][7]

  • Weighing and Transfer: Weigh the required amount in a fume hood. Use appropriate tools to handle the solid and avoid spills.

  • In Case of a Spill: Sweep up the spilled solid and place it into a suitable, closed container for disposal.[1][7] Do not allow the product to enter drains.[7]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store locked up.[1][2]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2][3]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Disposal Plan

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Contaminated packaging should be disposed of as unused product.[2] Do not empty into drains.[1]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.